molecular formula C8H10O2 B082542 3-Hydroxyphenethyl alcohol CAS No. 13398-94-2

3-Hydroxyphenethyl alcohol

Cat. No.: B082542
CAS No.: 13398-94-2
M. Wt: 138.16 g/mol
InChI Key: AMQIPHZFLIDOCB-UHFFFAOYSA-N
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Description

The inelastic electron tunneling (IET) spectra of 2-(3-hydroxyphenyl)ethanol was studied.>

Properties

IUPAC Name

3-(2-hydroxyethyl)phenol
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InChI

InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AMQIPHZFLIDOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40158438
Record name 3-Hydroxyphenethyl alcohol
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Molecular Weight

138.16 g/mol
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CAS No.

13398-94-2
Record name 3-Hydroxybenzeneethanol
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Record name 3-Hydroxyphenethyl alcohol
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Record name 3-Hydroxyphenethyl alcohol
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Record name 3-HYDROXYPHENETHYL ALCOHOL
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Foundational & Exploratory

3-Hydroxyphenethyl Alcohol: An In-Depth Technical Guide on Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol, also known as m-tyrosol or 2-(3-hydroxyphenyl)ethanol, is a phenolic compound of interest within various scientific disciplines. However, a comprehensive review of existing literature reveals a significant scarcity of information regarding its natural occurrence. This technical guide aims to provide a detailed overview of the current knowledge on the natural sources of this compound, while also offering a comparative analysis with its well-studied isomer, 4-hydroxyphenethyl alcohol (tyrosol).

Natural Occurrence of this compound

This lack of evidence suggests that if this compound is present in natural matrices, it is likely in trace amounts that have not been a primary focus of phytochemical investigations to date. The vast majority of research on hydroxyphenethyl alcohols has centered on the para-isomer, 4-hydroxyphenethyl alcohol, commonly known as tyrosol.

For clarity and comparison, the chemical structures of this compound and 4-hydroxyphenethyl alcohol are presented below.

Figure 1: Chemical structures of hydroxyphenethyl alcohol isomers.

4-Hydroxyphenethyl Alcohol (Tyrosol): A Prevalent Natural Phenylethanoid

In contrast to its meta-isomer, 4-hydroxyphenethyl alcohol (tyrosol) is a well-documented and abundant natural phenolic compound. It is a significant component of the Mediterranean diet and has been the subject of extensive research for its potential health benefits.

Natural Sources and Quantitative Data

Tyrosol is found in a variety of plant-based foods, with particularly high concentrations in olives and olive oil.[2][3] It is also present in wine, green tea, and a range of fruits and vegetables.[3][4][5] The concentration of tyrosol can vary significantly depending on the plant variety, maturity, processing methods, and storage conditions.

Natural SourceConcentration Range (mg/kg or mg/L)Reference(s)
Extra Virgin Olive Oil5 - 80[6][7]
Table OlivesVaries significantly with processing[8]
White Wine5 - 45[9]
Red WineLower than white wine[3]
Green TeaPresent in small amounts[4]
AlmondsPresent[3]
GrapesPresent[3]
CoffeePresent, variable amounts[3]
Dark ChocolatePresent in small amounts[3]

Table 1: Quantitative Occurrence of 4-Hydroxyphenethyl Alcohol (Tyrosol) in Various Natural Sources.

Experimental Protocols

The isolation and quantification of phenylethanoids like tyrosol from natural sources typically involve solvent extraction followed by chromatographic analysis. The following is a generalized protocol for the analysis of tyrosol in olive oil, which could be adapted for the screening of this compound.

General Protocol for Extraction and Quantification of Tyrosol in Olive Oil

Objective: To extract and quantify free and total tyrosol in extra virgin olive oil.

Materials:

  • Extra Virgin Olive Oil sample

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Sulfuric acid

  • Syringic acid (internal standard)

  • Tyrosol standard

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

  • C18 analytical column

Procedure:

  • Extraction of Free Phenolic Compounds:

    • Weigh 5 g of olive oil into a 50 mL centrifuge tube.

    • Add 5 mL of methanol/water (80:20, v/v).

    • Add a known concentration of the internal standard (syringic acid).

    • Vortex for 3 minutes to ensure thorough mixing.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Collect the hydroalcoholic (upper) phase.

    • Repeat the extraction process on the oil phase two more times.

    • Combine the hydroalcoholic extracts and evaporate to dryness under a stream of nitrogen at a temperature below 35°C.

    • Reconstitute the residue in a known volume of methanol/water (50:50, v/v) for HPLC analysis.

  • Hydrolysis for Total Tyrosol Quantification:

    • To the combined hydroalcoholic extract obtained before evaporation, add sulfuric acid to a final concentration of 1 M.

    • Heat the mixture at 80°C for 2 hours to hydrolyze the esterified forms of tyrosol (e.g., from oleuropein and ligstroside derivatives).[10]

    • After cooling, neutralize the solution with a suitable base.

    • Proceed with a liquid-liquid extraction using a solvent like ethyl acetate.

    • Evaporate the organic phase to dryness and reconstitute as described for the free phenolics.

  • HPLC-DAD Analysis:

    • Inject the reconstituted extract into the HPLC system.

    • Use a C18 column with a gradient elution program, typically with a mobile phase consisting of acidified water (e.g., with formic acid) and acetonitrile or methanol.

    • Monitor the elution at 280 nm.

    • Identify and quantify tyrosol by comparing the retention time and UV spectrum with a pure standard. The internal standard is used to correct for variations in extraction and injection volume.

The workflow for this type of analysis is depicted in the following diagram.

experimental_workflow sample Olive Oil Sample extraction Solvent Extraction (Methanol/Water) sample->extraction hydrolysis Acid Hydrolysis (for Total Tyrosol) extraction->hydrolysis Optional hplc HPLC-DAD/MS Analysis extraction->hplc hydrolysis->hplc quantification Quantification hplc->quantification

Figure 2: General experimental workflow for phenylethanoid analysis.

Biological Activity and Signaling Pathways of 4-Hydroxyphenethyl Alcohol (Tyrosol)

Tyrosol has been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[11][12] While it is considered a weaker antioxidant compared to hydroxytyrosol, its high concentration and bioavailability in olive oil suggest a significant contribution to the overall health benefits.[2]

One of the proposed mechanisms for its cardioprotective effects involves the activation of the Akt/eNOS signaling pathway.

signaling_pathway Tyrosol Tyrosol (4-Hydroxyphenethyl alcohol) Akt Akt Tyrosol->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS peNOS p-eNOS (Active) eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) Production peNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection

Figure 3: Proposed signaling pathway for the cardioprotective effects of Tyrosol.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxyphenyl)ethanol, also known as m-tyrosol, is an aromatic alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. Its utility as a synthetic intermediate and its potential antioxidant and anti-inflammatory properties make a thorough understanding of its physicochemical characteristics essential for research and development. This guide provides a detailed overview of the core physicochemical properties of 2-(3-Hydroxyphenyl)ethanol, outlines standard experimental methodologies for their determination, and explores its interaction with biological pathways.

Core Physicochemical Data

The fundamental physicochemical properties of 2-(3-Hydroxyphenyl)ethanol are summarized below. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and its stability under different conditions.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[1][2]
Molecular Weight 138.16 g/mol [1][3]
Appearance White to yellow/beige viscous liquid or semi-solid/solid[1]
Boiling Point 168-173 °C at 4 mmHg 332-333 °C at 760 mmHg (estimated)[1][3] [4]
Density 1.082 g/mL at 25 °C 1.168 g/cm³[1][3]
Refractive Index n20/D 1.564[3]
Flash Point 110 °C (230 °F) - closed cup 144.5 °C (292 °F) (estimated)[3] [4]
logP (o/w) 0.827 (estimated)[4]
Water Solubility 1.238 x 10⁵ mg/L at 25 °C (estimated)[4]
CAS Number 13398-94-2[2][3]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. Below are detailed, standard methodologies for measuring key parameters of a compound like 2-(3-Hydroxyphenyl)ethanol.

Determination of Boiling Point

The boiling point was determined at reduced pressure (4 mmHg) as is common for compounds that may decompose at their atmospheric boiling point.[1][3]

Methodology: Distillation under Reduced Pressure

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter. All glass joints are securely clamped and sealed.

  • Sample Preparation: A sample of 2-(3-Hydroxyphenyl)ethanol is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is gradually evacuated to the desired pressure (e.g., 4 mmHg), which is monitored by a manometer.

  • Heating: The flask is gently heated using a heating mantle.

  • Observation: The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

G cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Seal System B->C D Evacuate to Target Pressure C->D Connect Vacuum E Apply Gentle Heat D->E F Observe Boiling & Condensate Ring E->F G Record Stable Temperature & Pressure F->G

Caption: Workflow for Boiling Point Determination.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Sample Addition: A known amount of 2-(3-Hydroxyphenyl)ethanol is dissolved in the pre-saturated n-octanol phase.

  • Partitioning: The n-octanol solution is mixed with a volume of the pre-saturated water phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).

Biological Activity and Signaling Pathways

2-(3-Hydroxyphenyl)ethanol has been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. The inhibition of this enzyme is of significant interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase catalyzes two critical steps in melanogenesis:

  • The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).

  • The oxidation of L-DOPA to dopaquinone.

Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form melanin. 2-(3-Hydroxyphenyl)ethanol can act as a competitive inhibitor, binding to the active site of the tyrosinase enzyme and preventing the substrate (L-tyrosine) from binding, thereby blocking the production of melanin.

G cluster_pathway Melanin Synthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Pigments Dopaquinone->Melanin Spontaneous Reactions Inhibitor 2-(3-Hydroxyphenyl)ethanol Tyrosinase_Enzyme Tyrosinase Enzyme Inhibitor->Tyrosinase_Enzyme Binds to Active Site Tyrosinase_Enzyme->DOPA Inhibits Conversion

Caption: Inhibition of the Tyrosinase Pathway.

Conclusion

This technical guide provides essential physicochemical data for 2-(3-Hydroxyphenyl)ethanol, crucial for its application in scientific research and drug development. The outlined experimental methodologies represent standard practices for property determination, and the visualization of its role as a tyrosinase inhibitor highlights its potential in dermatological and cosmetic applications. This consolidated information serves as a valuable resource for professionals requiring a detailed understanding of this versatile compound.

References

The Biosynthesis of Phenylethanoids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanoids are a class of phenolic compounds found in plants, many of which exhibit significant biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide provides a detailed overview of the biosynthesis of 3-hydroxyphenethyl alcohol and its more prominent isomer, tyrosol (4-hydroxyphenethyl alcohol), in plants. While the user's query specifically mentioned this compound, it is crucial to note that its biosynthesis in plants is not well-documented in scientific literature. In contrast, the biosynthesis of tyrosol is a well-recognized metabolic pathway. Therefore, this guide will first address the available information on this compound and then provide a comprehensive examination of the tyrosol biosynthetic pathway.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not a well-established pathway. Its direct precursor would be meta-tyrosine (m-tyrosine). Some plant species, such as Euphorbia myrsinites and Festuca rubra, are known to produce m-tyrosine, which functions as a phytotoxic allelochemical.[1][2] The production of m-tyrosine in these plants can occur via the transamination of m-hydroxyphenylpyruvate or through the direct hydroxylation of phenylalanine.[1] However, the subsequent enzymatic steps that would convert m-tyrosine to this compound in plants have not been elucidated. Some sources even suggest that this compound is not found in nature.[3]

Given the limited information, the remainder of this guide will focus on the well-documented biosynthesis of tyrosol (4-hydroxyphenethyl alcohol).

Biosynthesis of Tyrosol (4-Hydroxyphenethyl Alcohol)

The biosynthesis of tyrosol in plants originates from the aromatic amino acid L-tyrosine.[4] There are two primary proposed pathways for its formation: the tyramine-dependent pathway and the 4-hydroxyphenylpyruvate-dependent pathway.[5]

Tyramine-Dependent Pathway

In this pathway, L-tyrosine is first decarboxylated to tyramine. This is followed by a series of oxidation, transamination, and reduction steps to yield tyrosol.

  • Step 1: Decarboxylation of L-Tyrosine: The initial committed step is the decarboxylation of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5][6]

  • Step 2: Conversion of Tyramine to 4-Hydroxyphenylacetaldehyde: Tyramine is then converted to 4-hydroxyphenylacetaldehyde. This can be achieved through the action of a monoamine oxidase (MAO) or a transaminase.

  • Step 3: Reduction of 4-Hydroxyphenylacetaldehyde to Tyrosol: The final step is the reduction of 4-hydroxyphenylacetaldehyde to tyrosol, which is catalyzed by an alcohol dehydrogenase (ADH) or an aldehyde reductase (AR) .

Tyramine_Dependent_Pathway Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) HPA 4-Hydroxyphenyl- acetaldehyde Tyramine->HPA Monoamine Oxidase (MAO) / Transaminase Tyrosol Tyrosol (4-Hydroxyphenethyl alcohol) HPA->Tyrosol Alcohol Dehydrogenase (ADH) / Aldehyde Reductase (AR)

Tyramine-Dependent Pathway for Tyrosol Biosynthesis.
4-Hydroxyphenylpyruvate-Dependent Pathway (Ehrlich-like Pathway)

This pathway involves the deamination of L-tyrosine to an α-keto acid, which is then decarboxylated and reduced.

  • Step 1: Transamination of L-Tyrosine: L-tyrosine is converted to 4-hydroxyphenylpyruvate (4-HPP) through the action of tyrosine aminotransferase (TAT) .[5]

  • Step 2: Decarboxylation of 4-Hydroxyphenylpyruvate: 4-HPP is then decarboxylated to 4-hydroxyphenylacetaldehyde by a 4-hydroxyphenylpyruvate decarboxylase .

  • Step 3: Reduction of 4-Hydroxyphenylacetaldehyde to Tyrosol: Similar to the tyramine-dependent pathway, the final step is the reduction of 4-hydroxyphenylacetaldehyde to tyrosol by an alcohol dehydrogenase (ADH) or an aldehyde reductase (AR) .

HPP_Dependent_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine Aminotransferase (TAT) HPA 4-Hydroxyphenyl- acetaldehyde HPP->HPA 4-Hydroxyphenylpyruvate Decarboxylase Tyrosol Tyrosol (4-Hydroxyphenethyl alcohol) HPA->Tyrosol Alcohol Dehydrogenase (ADH) / Aldehyde Reductase (AR)

4-Hydroxyphenylpyruvate-Dependent Pathway for Tyrosol Biosynthesis.

Experimental Protocols

Detailed experimental protocols for the characterization of these biosynthetic enzymes from specific plant sources are often unique to the plant species and the research laboratory. However, generalized methodologies for the key enzymes are presented below.

Tyrosine Decarboxylase (TDC) Activity Assay

This protocol provides a general method for determining TDC activity in plant extracts.

Workflow Diagram:

TDC_Assay_Workflow start Plant Tissue Homogenization (in extraction buffer) centrifugation Centrifugation (to obtain crude protein extract) start->centrifugation reaction_setup Reaction Mixture Preparation (Buffer, PLP, L-Tyrosine, Enzyme Extract) centrifugation->reaction_setup incubation Incubation (e.g., 37°C for 60 min) reaction_setup->incubation reaction_stop Reaction Termination (e.g., addition of perchloric acid) incubation->reaction_stop hplc_analysis Quantification of Tyramine (HPLC with fluorescence or UV detection) reaction_stop->hplc_analysis

General Workflow for TDC Activity Assay.

Methodology:

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in a suitable extraction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM dithiothreitol (DTT), 1 mM EDTA, and 10 µM pyridoxal-5'-phosphate (PLP)).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

    • The resulting supernatant is the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5), PLP (e.g., 10 µM), and L-tyrosine as the substrate (e.g., 2 mM).

    • Initiate the reaction by adding a known amount of the crude enzyme extract.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a strong acid, such as perchloric acid, to a final concentration of 5%.

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Analyze the supernatant for the presence of tyramine using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

    • Quantify the amount of tyramine produced by comparing the peak area to a standard curve of known tyramine concentrations.

Tyrosine Aminotransferase (TAT) Activity Assay

This protocol outlines a general method for measuring TAT activity.

Methodology:

  • Protein Extraction:

    • Follow a similar protein extraction procedure as for TDC, using a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, with 10 µM PLP and 1 mM DTT).

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer, PLP, L-tyrosine, and an amino group acceptor such as α-ketoglutarate.

    • Start the reaction by adding the enzyme extract.

    • Incubate at an optimal temperature (e.g., 30°C).

    • The activity can be measured by monitoring the formation of glutamate or 4-hydroxyphenylpyruvate. The formation of 4-HPP can be monitored spectrophotometrically by the increase in absorbance at approximately 310 nm.

  • Product Quantification:

    • For spectrophotometric measurement, continuously record the change in absorbance at 310 nm.

    • Alternatively, the reaction can be stopped, and the product can be quantified by HPLC.

Quantitative Data

Quantitative data for the biosynthesis of tyrosol in plants is sparse and highly dependent on the plant species, tissue type, and environmental conditions. The following table summarizes key parameters that are typically measured to characterize the enzymes involved in this pathway. The values provided are illustrative and will vary in specific experimental contexts.

ParameterEnzymeSubstrateTypical Value RangePlant Source Example
Km (Michaelis constant)Tyrosine Decarboxylase (TDC)L-Tyrosine0.1 - 2.0 mMPapaver somniferum
Vmax (Maximum velocity)Tyrosine Decarboxylase (TDC)L-TyrosineVaries widelyPapaver somniferum
Optimal pH Tyrosine Decarboxylase (TDC)L-Tyrosine7.5 - 9.0Papaver somniferum
Km (Michaelis constant)Tyrosine Aminotransferase (TAT)L-Tyrosine0.5 - 5.0 mMArabidopsis thaliana
Vmax (Maximum velocity)Tyrosine Aminotransferase (TAT)L-TyrosineVaries widelyArabidopsis thaliana
Optimal pH Tyrosine Aminotransferase (TAT)L-Tyrosine7.0 - 8.5Arabidopsis thaliana

Conclusion

The biosynthesis of tyrosol (4-hydroxyphenethyl alcohol) in plants is a significant metabolic pathway that proceeds from L-tyrosine through two primary routes: the tyramine-dependent and the 4-hydroxyphenylpyruvate-dependent pathways. In contrast, the biosynthesis of its isomer, this compound, is not well-established in the plant kingdom. Understanding these pathways is crucial for researchers in plant biochemistry, natural product chemistry, and drug development, as it opens avenues for the metabolic engineering of plants to enhance the production of these valuable bioactive compounds. Further research is needed to fully elucidate the regulatory mechanisms of these pathways and to isolate and characterize all the involved enzymes from a wider range of plant species.

References

An In-depth Technical Guide to m-Tyrosol: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyrosol, systematically known as 3-hydroxybenzeneethanol or 2-(3-hydroxyphenyl)ethanol, is a phenolic compound and an isomer of the more commonly studied p-Tyrosol. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of m-Tyrosol. Detailed information on a potential synthetic route and relevant analytical methodologies are presented. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the potential applications of m-Tyrosol.

Chemical Structure and Formula

m-Tyrosol is an organic compound characterized by a phenol ring substituted with an ethanol group at the meta-position.

  • Chemical Formula: C₈H₁₀O₂[1][2]

  • IUPAC Name: 3-hydroxybenzeneethanol[3] or 2-(3-hydroxyphenyl)ethanol[4]

  • CAS Number: 13398-94-2[1][3]

  • Synonyms: 3-Hydroxyphenethyl alcohol, m-Hydroxyphenethyl alcohol, 3-(2-Hydroxyethyl)phenol[4][5]

Molecular Structure:

The structure consists of a benzene ring with a hydroxyl (-OH) group and a 2-hydroxyethyl (-CH₂CH₂OH) group attached to carbons 1 and 3, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of m-Tyrosol is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource(s)
Molecular Weight 138.16 g/mol [2]
Appearance Pale yellow liquid[1]
Boiling Point 168-173 °C at 4 mmHg[2]
Density 1.082 g/mL at 25 °C[2]
pKa 9.89 ± 0.10[2]
Solubility Soluble in water and organic solvents[1]
Refractive Index n20/D 1.564[2]

Experimental Protocols

Synthesis of m-Tyrosol

A potential synthetic route for m-Tyrosol can be adapted from methodologies used for similar phenolic compounds. A plausible approach involves the reduction of a corresponding acetophenone derivative. An enzymatic method for the preparation of a related chiral alcohol, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol from α-chloro-3-hydroxyacetophenone, has been described and suggests a viable pathway.[6]

Protocol: Reduction of 3-Hydroxyacetophenone

  • Starting Material: 3-Hydroxyacetophenone.

  • Reduction Step: Dissolve 3-hydroxyacetophenone in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified (e.g., with dilute HCl) and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield m-Tyrosol.

Analytical Methodology

The quantification of m-Tyrosol can be achieved using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, adapting methods developed for tyrosol and other phenolic compounds in various matrices.[7][8][9]

Protocol: HPLC Analysis

  • Sample Preparation: For analysis in a matrix like olive oil, a liquid-liquid extraction is performed. The sample is mixed with a 2 M HCl solution and agitated for several hours to achieve hydrolysis of any esters and extraction of the analyte.[7][9] The acidic aqueous phase is then directly analyzed.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a wavelength of approximately 275-280 nm. For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed.[10]

  • Quantification: A calibration curve is generated using standard solutions of m-Tyrosol of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualization of Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of m-Tyrosol from 3-hydroxyacetophenone.

Synthesis_of_m_Tyrosol cluster_start Starting Material cluster_process Process cluster_end Final Product start 3-Hydroxyacetophenone reduction Reduction (e.g., NaBH4 in Methanol) start->reduction 1 workup Acidic Work-up & Extraction (e.g., HCl, Ethyl Acetate) reduction->workup 2 purification Purification (Column Chromatography) workup->purification 3 end m-Tyrosol purification->end 4

Caption: Synthetic workflow for m-Tyrosol production.

Biological Activity

While much of the research has focused on p-Tyrosol, m-Tyrosol is also of interest for its potential biological activities. It has been noted to be a reactive compound that can form an adduct with the tyrosinase enzyme.[11] The metabolites of tyrosol isomers, including sulfated and glucuronidated forms, are known to contribute to the maintenance of nitric oxide balance in human aortic endothelial cells, suggesting a role in cardiovascular health.[12] Further investigation into the specific signaling pathways modulated by m-Tyrosol is warranted to fully elucidate its pharmacological potential.

References

Spectroscopic Profile of 3-Hydroxyphenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol, also known as 3-(2-hydroxyethyl)phenol, is an organic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl-substituted aromatic ring and a primary alcohol functional group, gives rise to a distinct spectroscopic profile. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information herein is intended to support researchers in compound identification, structural elucidation, and quality control. While a publicly available experimental spectrum for ¹H NMR, ¹³C NMR, and IR is not available, the data presented is based on established principles of spectroscopy and analysis of its isomers. The mass spectrometry data is sourced from the NIST WebBook.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15t1HAr-H (C5)
~6.78d1HAr-H (C6)
~6.72s1HAr-H (C2)
~6.68d1HAr-H (C4)
~4.80 (broad s)s1HAr-OH
3.75t2H-CH₂-OH
2.75t2HAr-CH₂-
~2.50 (broad s)s1H-CH₂-OH

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~157.0C-OH (aromatic)
~140.0C-CH₂ (aromatic)
~129.5CH (aromatic)
~119.0CH (aromatic)
~115.0CH (aromatic)
~113.0CH (aromatic)
~63.0-CH₂-OH
~39.0Ar-CH₂-
Infrared (IR) Spectroscopy (Expected Absorptions)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic and alcoholic, H-bonded)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1585Medium-StrongC=C stretch (aromatic ring)
1500-1400Medium-StrongC=C stretch (aromatic ring)
1260-1000StrongC-O stretch (alcohol and phenol)
860-680StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

The mass spectrum for this compound was obtained from the NIST WebBook.[1]

m/zRelative Intensity (%)Assignment
13830[M]⁺ (Molecular Ion)
107100[M - CH₂OH]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O; approximately 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is introduced into a high-vacuum source where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution for NMR & MS Film_Pellet Thin Film or KBr Pellet Preparation (IR) Sample->Film_Pellet for IR NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR Spectrometer Film_Pellet->IR Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Data Averaging, Background Subtraction IR->Process_IR Process_MS Peak Detection, Library Matching MS->Process_MS Interpretation Structural Elucidation & Compound Identification Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Chemical and Biological Profile of 2-(3-Hydroxyphenyl)ethanol (CAS 13398-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-(3-Hydroxyphenyl)ethanol, also known by its synonyms 3-Hydroxybenzeneethanol and meta-tyrosol, is a phenolic compound with the CAS registry number 13398-94-2. This guide provides a comprehensive overview of its chemical and biological characteristics, experimental protocols for its evaluation, and insights into its potential mechanisms of action.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(3-hydroxyphenyl)ethanol

  • CAS Number: 13398-94-2[1]

  • Molecular Formula: C₈H₁₀O₂[1]

  • Molecular Weight: 138.16 g/mol [1]

  • InChI Key: AMQIPHZFLIDOCB-UHFFFAOYSA-N

  • SMILES: OCCc1cccc(O)c1

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Hydroxyphenyl)ethanol is presented in Table 1.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Boiling Point 168-173 °C at 4 mmHg
Density 1.082 g/mL at 25 °C
Refractive Index n20/D 1.564
Solubility Soluble in water and organic solvents.

Biological Activity and Mechanism of Action

2-(3-Hydroxyphenyl)ethanol has demonstrated biological activity, primarily as a tyrosinase inhibitor and an antioxidant. While direct studies on its specific signaling pathways are limited, research on closely related phenolic compounds, such as tyrosol and hydroxytyrosol, suggests potential mechanisms involving key cellular signaling cascades.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents addressing hyperpigmentation. 2-(3-Hydroxyphenyl)ethanol has been shown to inhibit mushroom tyrosinase activity.

AssayCompoundConcentration% InhibitionReference
Mushroom Tyrosinase Inhibition2-(3-Hydroxyphenyl)ethanol4 mM45.3 ± 1.3%
Antioxidant Activity
Potential Signaling Pathways

Based on studies of related phenolic compounds like tyrosol and hydroxytyrosol, 2-(3-Hydroxyphenyl)ethanol may exert its biological effects through the modulation of several key signaling pathways, including NF-κB, MAPK, and Nrf2. It is important to note that the following descriptions are based on extrapolated data and require direct experimental validation for 2-(3-Hydroxyphenyl)ethanol.

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. Some phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Phenolic antioxidants can modulate MAPK signaling, which may contribute to their protective effects against cellular stress.

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes. Many phenolic compounds are known activators of this protective pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of 2-(3-Hydroxyphenyl)ethanol.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from standard tyrosinase inhibition assays.

Objective: To determine the in vitro inhibitory effect of 2-(3-Hydroxyphenyl)ethanol on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 2-(3-Hydroxyphenyl)ethanol

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 2-(3-Hydroxyphenyl)ethanol in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Test wells: A specific volume of the 2-(3-Hydroxyphenyl)ethanol solution.

    • Control wells: The same volume of buffer (or solvent vehicle).

    • Blank wells: Buffer without the enzyme.

  • Add a solution of mushroom tyrosinase in phosphate buffer to the test and control wells.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding a solution of L-DOPA in phosphate buffer to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_test) / Activity_control] * 100

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Objective: To evaluate the free radical scavenging capacity of 2-(3-Hydroxyphenyl)ethanol using the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • 2-(3-Hydroxyphenyl)ethanol

  • Methanol or ethanol

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of 2-(3-Hydroxyphenyl)ethanol in the same solvent.

  • In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with a volume of the test compound solution.

  • For the control, mix the DPPH solution with the same volume of the solvent.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The radical scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the tyrosinase inhibitory activity of 2-(3-Hydroxyphenyl)ethanol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 2-(3-Hydroxyphenyl)ethanol stock and dilutions add_compound Add compound dilutions to 96-well plate prep_compound->add_compound prep_enzyme Prepare Tyrosinase solution add_enzyme Add Tyrosinase to wells prep_enzyme->add_enzyme prep_substrate Prepare L-DOPA solution add_substrate Add L-DOPA to initiate reaction prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure absorbance kinetically add_substrate->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition and IC50 calc_rate->calc_inhibition

Caption: Workflow for Tyrosinase Inhibition Assay.

Potential Signaling Pathways

The following diagrams depict the potential signaling pathways that may be modulated by 2-(3-Hydroxyphenyl)ethanol, based on evidence from related phenolic compounds.

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK Stimulus compound 2-(3-Hydroxyphenyl)ethanol IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation proteasome Proteasome p_IkB->proteasome Degradation gene Inflammatory Gene Expression NFkB_nuc->gene compound->IKK Inhibits

Caption: Potential Inhibition of NF-κB Pathway.

MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor RAS RAS receptor->RAS Stimulus compound 2-(3-Hydroxyphenyl)ethanol RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc TF Transcription Factors ERK_nuc->TF compound->RAF Modulates

Caption: Potential Modulation of MAPK Pathway.

Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Cul3 Cul3-Rbx1 Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc proteasome Proteasome Cul3->proteasome Degradation ARE ARE Nrf2_nuc->ARE gene Antioxidant Gene Expression ARE->gene compound 2-(3-Hydroxyphenyl)ethanol compound->Keap1 Inactivates

Caption: Potential Activation of Nrf2 Pathway.

Safety Information

Based on available data, 2-(3-Hydroxyphenyl)ethanol should be handled with appropriate laboratory safety precautions.

  • GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

Conclusion

2-(3-Hydroxyphenyl)ethanol (CAS 13398-94-2) is a phenolic compound with demonstrated tyrosinase inhibitory activity and potential antioxidant effects. While its precise molecular mechanisms are still under investigation, its structural similarity to other bioactive phenols suggests that it may modulate key signaling pathways involved in inflammation and oxidative stress. This guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

References

Solubility Profile of 3-Hydroxyphenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxyphenethyl alcohol in various solvents. Understanding the solubility of this compound is critical for a wide range of applications, including formulation development, analytical method design, and in vitro/in vivo studies. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for this process.

Core Data Presentation: Solubility of this compound and Its Isomer

Direct quantitative solubility data for this compound in organic solvents is limited in publicly available literature. However, data for its structural isomer, Tyrosol (4-Hydroxyphenethyl alcohol), provides a valuable point of reference due to the similarity in their chemical structures. The primary structural difference is the position of the hydroxyl group on the phenyl ring, which can influence solubility. The available data is summarized in the table below. It is important to note that the data for organic solvents are for Tyrosol and should be considered an approximation for this compound.

SolventTemperature (°C)Solubility (mg/mL)CompoundNotes
Water25~123.8 (estimated)This compoundHigh estimation from chemical property databases.[1]
Phosphate-Buffered Saline (PBS), pH 7.2Ambient~3Tyrosol (4-Hydroxyphenethyl alcohol)Experimentally determined.
EthanolAmbient~5Tyrosol (4-Hydroxyphenethyl alcohol)Experimentally determined.
Dimethyl Sulfoxide (DMSO)Ambient~20Tyrosol (4-Hydroxyphenethyl alcohol)Experimentally determined.
Dimethylformamide (DMF)Ambient~20Tyrosol (4-Hydroxyphenethyl alcohol)Experimentally determined.
EtherNot specifiedSolubleThis compoundQualitative data.

Experimental Protocols: The Shake-Flask Method for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is crucial to avoid undissolved particles interfering with the concentration measurement.

  • Concentration Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][5][6]

      • UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of this compound in the specific solvent and measure the absorbance at the wavelength of maximum absorbance (λmax).[5][7]

      • HPLC: Develop a suitable HPLC method with a standard curve to accurately quantify the concentration.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess This compound prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent To Vial equilibration Agitate at Constant Temperature (24-72h) prep_solvent->equilibration separation Centrifuge or Filter to Remove Excess Solid equilibration->separation dilution Dilute Supernatant separation->dilution analysis Measure Concentration (UV-Vis or HPLC) dilution->analysis calculation Calculate Solubility analysis->calculation

Solubility Determination Workflow

References

The Multifaceted Biological Activities of 3-Hydroxyphenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol (3-HPEA), also known as m-tyrosol, is a phenolic compound found in various natural sources, including olive oil. As a member of the phenylethanoid family, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of 3-HPEA, with a focus on its antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the underlying molecular mechanisms.

Antioxidant Activity

3-HPEA exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl group on the aromatic ring is key to its radical-scavenging activity. The efficacy of its antioxidant potential has been evaluated using various in vitro assays.

Quantitative Antioxidant Data
AssayCompoundIC50 / EC50 / ActivityReference
DPPH Radical ScavengingTyrosolIC50: 10.75 µg/mL[1]
ABTS Radical ScavengingTyrosolWeaker activity than hydroxytyrosol[2]
Ferric Reducing Antioxidant Power (FRAP)TyrosolLower activity than hydroxytyrosol[2]

Note: Data for the specific 3-hydroxy isomer is limited; the table presents data for the closely related p-tyrosol to provide a comparative context.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3][4][5]

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and its absorbance at 517 nm should be approximately 1.0 ± 0.2.

  • Sample Preparation:

    • Prepare a stock solution of 3-HPEA in methanol.

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the 3-HPEA solutions at different concentrations to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of 3-HPEA.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [1][6][7]

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to wells of a 96-well plate.

    • Add 10 µL of the 3-HPEA sample at various concentrations.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. Ferric Reducing Antioxidant Power (FRAP) Assay [8][9][10]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 190 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 10 µL of the 3-HPEA sample or standard (FeSO₄).

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using different concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.

Anti-inflammatory Activity

3-HPEA has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data
Cell LineInflammatory StimulusCompoundEffectConcentration / IC50Reference
RAW 264.7 macrophagesLPSHydroxytyrosolInhibition of NO productionIC50: 11.4 µM[11]
RAW 264.7 macrophagesLPSHydroxytyrosolInhibition of PGE₂ productionIC50: 19.5 µM[11]
Experimental Protocol

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages [12][13][14][15][16]

This protocol assesses the ability of 3-HPEA to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Prior to the anti-inflammatory assay, determine the non-toxic concentration range of 3-HPEA on RAW 264.7 cells using the MTT assay.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of 3-HPEA for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no 3-HPEA), an LPS control (LPS only), and sample groups (LPS + 3-HPEA).

  • Nitric Oxide (NO) Determination (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways

3-HPEA and related phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates (inhibition) p50_p65 p50/p65 (NF-κB) IκBα->p50_p65 sequesters p50_p65_n p50/p65 p50_p65->p50_p65_n translocation HPEA 3-HPEA HPEA->IKK inhibits DNA DNA p50_p65_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

NF-κB Signaling Inhibition by 3-HPEA

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates HPEA 3-HPEA HPEA->MAPKK inhibits DNA DNA AP1->DNA Cytokines Inflammatory Response DNA->Cytokines transcription

MAPK Signaling Inhibition by 3-HPEA

Neuroprotective Activity

3-HPEA and its isomers have shown promise as neuroprotective agents, offering protection against oxidative stress-induced neuronal cell death, a hallmark of several neurodegenerative diseases.[6]

Quantitative Neuroprotective Data
Cell LineNeurotoxinCompoundEffectConcentration / EC50Reference
SH-SY5YH₂O₂Hydroxytyrosyl OleateDecreased cell viabilityEC50: 27.76 ± 2.31 µM (48h)[14]
SH-SY5YMPP+TyrosolDose-dependent protection50-200 µM[17]

Note: Data for the specific 3-hydroxy isomer is limited; the table presents data for related compounds to provide a comparative context.

Experimental Protocol

Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells [18][19][20][21][22][23]

This protocol evaluates the protective effect of 3-HPEA against oxidative stress-induced cell death in a neuronal cell line.

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach for 24 hours.

    • Pre-treat the cells with various concentrations of 3-HPEA for 2 hours.

    • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or MPP+ (1-methyl-4-phenylpyridinium) (e.g., 500 µM) and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described previously.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control cells. An increase in cell viability in the 3-HPEA treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Signaling Pathways

The neuroprotective effects of phenolic compounds like 3-HPEA are often mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK HPEA 3-HPEA PI3K PI3K HPEA->PI3K activates RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis (Inhibited) Bad->Apoptosis Survival Cell Survival Bcl2->Survival

PI3K/Akt Signaling Activation by 3-HPEA

Cardioprotective and Antimicrobial Activities

While less extensively studied specifically for 3-HPEA, the broader class of olive oil phenols, including tyrosol, has been associated with cardioprotective and antimicrobial effects.

Cardioprotective Effects

Phenolic compounds in olive oil are thought to contribute to the cardiovascular benefits of the Mediterranean diet. These effects are linked to their antioxidant and anti-inflammatory properties, which can improve endothelial function and protect against LDL oxidation.[10]

Antimicrobial Activity

Tyrosol and its derivatives have shown activity against a range of microorganisms. Their mechanism of action is believed to involve the disruption of cell membranes and interference with cellular processes.

Quantitative Antimicrobial Data
MicroorganismCompoundMIC (µg/mL)Reference
Mycoplasma pneumoniaeHydroxytyrosol0.5[24][25]
Mycoplasma hominisHydroxytyrosol0.03[24][25]
Staphylococcus aureusHydroxytyrosol0.97 - 31.25[26][27]
Salmonella spp.Hydroxytyrosol0.97 - 31.25[26]
Experimental Protocol

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [26][28][29][30][31][32]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

    • 3-HPEA stock solution

  • Procedure:

    • Dispense 100 µL of broth into all wells of a microtiter plate.

    • Add 100 µL of the 3-HPEA stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

    • Include a positive control (bacteria, no 3-HPEA) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of 3-HPEA at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound is a promising bioactive compound with a range of beneficial biological activities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, highlight its potential for further investigation in the context of drug discovery and development.

While a significant body of research exists for the broader class of tyrosols, further studies are warranted to specifically elucidate the quantitative efficacy and detailed mechanisms of action of the 3-hydroxy isomer. In particular, more in-depth investigations into its cardioprotective and antimicrobial activities, along with comprehensive in vivo studies, will be crucial in translating the promising in vitro findings into potential therapeutic applications. This technical guide serves as a foundational resource to facilitate and inspire such future research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Discovery of p-Tyrosol

This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and biological activities of p-Tyrosol (4-(2-hydroxyethyl)phenol). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural phenolic compound.

History and Discovery of p-Tyrosol

p-Tyrosol, a phenylethanoid, has been a component of the human diet for centuries, primarily through the consumption of olive oil and wine, staples of the Mediterranean diet.[1] While its presence in these traditional foods is long-established, its scientific discovery and characterization occurred much later.

The formal synthesis of p-Tyrosol, often referred to as 4-hydroxyphenethyl alcohol in the chemical literature, has been approached through various methods over the years. Early synthetic routes included the reduction of 4-hydroxyphenylacetic acid or its esters.[2] One documented method involves the conversion of 4-hydroxyphenylacetic acid to its ethyl ester, followed by conversion to its acetoxy derivative, reduction with lithium aluminum hydride, and subsequent saponification to yield p-Tyrosol.[2] Another approach starts from phenethyl alcohol, involving a sequence of oxidation and reduction steps.[2] A more recent method simplifies the process through the nitration of 2-phenylethanol, followed by catalytic hydrogenation, nitrosation, and acid hydrolysis of the intermediate diazo compound.

The identification of p-Tyrosol in natural sources, particularly olive oil, was a significant step in understanding its dietary importance. It, along with its more potent antioxidant relative hydroxytyrosol, constitutes a major part of the phenolic fraction of virgin olive oil.[3] The concentration of p-Tyrosol in olive oil can vary depending on the olive cultivar, ripeness, and the extraction process used.[3] Beyond olive oil, p-Tyrosol has also been identified as a significant bioactive compound in the medicinal plant Rhodiola rosea, where it occurs alongside salidroside.[4][5]

The scientific interest in p-Tyrosol intensified in the late 20th century with the growing body of evidence linking the Mediterranean diet to a reduced risk of cardiovascular disease.[1] This led to investigations into the specific components of olive oil and wine that might be responsible for these health benefits, with p-Tyrosol emerging as a key compound of interest due to its antioxidant and anti-inflammatory properties.

Below is a conceptual timeline of the key milestones in the scientific understanding of p-Tyrosol.

G cluster_timeline Timeline of p-Tyrosol Discovery and Research Ancient Times Ancient Times Early 20th Century Early 20th Century Mid 20th Century Mid 20th Century Late 20th Century Late 20th Century 21st Century 21st Century Consumption in traditional diets (olive oil, wine) Consumption in traditional diets (olive oil, wine) First chemical syntheses developed First chemical syntheses developed Identification in natural products like olive oil and Rhodiola rosea Identification in natural products like olive oil and Rhodiola rosea Investigation of antioxidant and biological activities linked to Mediterranean diet Investigation of antioxidant and biological activities linked to Mediterranean diet Elucidation of molecular mechanisms and signaling pathways Elucidation of molecular mechanisms and signaling pathways

Caption: A timeline of key milestones in the discovery and research of p-Tyrosol.

Physicochemical Properties of p-Tyrosol

A thorough understanding of the physicochemical properties of p-Tyrosol is essential for its application in research and development. The following table summarizes key quantitative data for p-Tyrosol.

PropertyValue
IUPAC Name 4-(2-Hydroxyethyl)phenol
Other Names p-Tyrosol, 2-(4-Hydroxyphenyl)ethanol, 4-Hydroxyphenethyl alcohol
CAS Number 501-94-0
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 90-95 °C[6]
Boiling Point 285 °C (decomposes)[6]
Solubility - Water: Slightly soluble (2.5 g/L at 25°C)[6]- PBS (pH 7.2): ~3 mg/mL- Ethanol: Soluble (~5 mg/mL)- DMSO: Soluble (~20 mg/mL)- Diethyl ether: Soluble[6]
pKa (strongest acidic) ~10.2
UV/Vis Absorption (λmax) 225, 279 nm
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.14 (s, 1H, Ar-OH), 7.00 (d, J=8.4 Hz, 2H, Ar-H), 6.66 (d, J=8.4 Hz, 2H, Ar-H), 4.59 (t, J=5.2 Hz, 1H, -CH₂-OH), 3.54 (q, J=6.8 Hz, 2H, -CH₂-OH), 2.61 (t, J=7.2 Hz, 2H, Ar-CH₂-)[7]
¹³C NMR (D₂O, pH 7.4) δ (ppm): 156.0, 131.0, 130.0, 116.0, 63.0, 39.0[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and key biological assays of p-Tyrosol.

Extraction of p-Tyrosol from Natural Sources

A. Extraction from Olive Oil (Adapted from the International Olive Council Method) [8]

This method is based on the direct liquid-liquid extraction of phenolic compounds from olive oil.

  • Materials:

    • Olive oil sample

    • Methanol/water (80/20, v/v) extraction solution

    • Syringic acid (internal standard)

    • 10 mL screw-cap test tubes

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • HPLC system with a C18 reverse-phase column and UV detector

  • Procedure:

    • Accurately weigh 2.0 g of the olive oil sample into a 10 mL screw-cap test tube.

    • Add 1 mL of the internal standard solution (syringic acid in methanol/water 80/20).

    • Seal the tube and vortex for 30 seconds.

    • Add 5 mL of the methanol/water (80/20) extraction solution.

    • Vortex for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge at 5000 rpm for 25 minutes.

    • Collect the supernatant (the hydroalcoholic phase) and filter it through a 0.45 µm syringe filter.

    • Inject 20 µL of the filtered extract into the HPLC system for quantification. Detection is typically performed at 280 nm.

G cluster_workflow Extraction of p-Tyrosol from Olive Oil start Weigh 2.0 g of Olive Oil add_is Add 1 mL Internal Standard (Syringic Acid) start->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_solvent Add 5 mL Methanol/Water (80/20) vortex1->add_solvent vortex2 Vortex for 1 minute add_solvent->vortex2 ultrasonicate Ultrasonicate for 15 minutes vortex2->ultrasonicate centrifuge Centrifuge at 5000 rpm for 25 minutes ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_extract Filter through 0.45 µm syringe filter collect_supernatant->filter_extract hplc_analysis Analyze by HPLC-UV (280 nm) filter_extract->hplc_analysis

Caption: A workflow diagram for the extraction of p-Tyrosol from olive oil.

B. Extraction from Rhodiola rosea [9]

This method utilizes microwave-assisted extraction for efficient recovery of p-Tyrosol.

  • Materials:

    • Dried and powdered Rhodiola rosea rhizomes

    • Methanol/water (50/50, v/v) extraction solvent

    • Microwave extraction system

    • Filter paper

    • HPLC system

  • Procedure:

    • Soak 1 g of powdered Rhodiola rosea material in 5 mL of 50% methanol/water for 60 minutes.

    • Place the sample in the microwave extractor.

    • Extract at 400 W for 5 minutes.

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • The filtrate can be directly analyzed by HPLC for the quantification of p-Tyrosol.

Chemical Synthesis of p-Tyrosol

Synthesis from 4-Hydroxyphenylacetic Acid [10]

This is a common laboratory-scale synthesis method.

  • Materials:

    • 4-Hydroxyphenylacetic acid

    • Ethanol

    • Sulfuric acid

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Esterification: Dissolve 4-hydroxyphenylacetic acid in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

    • Reduction: Dissolve the crude ester in anhydrous THF and cool the solution in an ice bath. Slowly add LiAlH₄ to the solution. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting precipitate and wash it with THF.

    • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain p-Tyrosol.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of p-Tyrosol.[11][12]

  • Materials:

    • p-Tyrosol

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (analytical grade)

    • 96-well microplate

    • Microplate reader (517 nm)

    • Ascorbic acid or Trolox (positive control)

  • Procedure:

    • Solution Preparation:

      • Prepare a 0.1 mM solution of DPPH in methanol.

      • Prepare a stock solution of p-Tyrosol in methanol and then create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

      • Prepare similar dilutions for the positive control.

    • Assay:

      • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

      • Add 100 µL of the different concentrations of p-Tyrosol, positive control, or methanol (as a blank) to the wells.

    • Incubation: Gently shake the plate and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of p-Tyrosol.

Biological Activities and Signaling Pathways

p-Tyrosol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[6][13] These activities are mediated through its interaction with several key cellular signaling pathways.

Neuroprotective Effects and Associated Signaling Pathways

p-Tyrosol has demonstrated significant neuroprotective properties in various in vitro and in vivo models.[6][13] It can protect neuronal cells from oxidative stress-induced apoptosis and excitotoxicity.[6] The neuroprotective mechanisms of p-Tyrosol involve the modulation of signaling pathways crucial for cell survival and stress response.

A. PI3K/Akt/FOXO3a Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival. p-Tyrosol has been shown to activate this pathway.[1] Activated Akt can phosphorylate and inactivate the Forkhead box O3 (FOXO3a) transcription factor. When unphosphorylated, FOXO3a translocates to the nucleus and promotes the transcription of pro-apoptotic genes. By promoting the phosphorylation of FOXO3a, p-Tyrosol leads to its sequestration in the cytoplasm, thereby inhibiting apoptosis and promoting neuronal survival.

G cluster_akt_pathway p-Tyrosol and the PI3K/Akt/FOXO3a Pathway Tyrosol p-Tyrosol PI3K PI3K Tyrosol->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt FOXO3a FOXO3a pAkt->FOXO3a Phosphorylates pFOXO3a p-FOXO3a (Inactive) FOXO3a->pFOXO3a Nucleus Nucleus FOXO3a->Nucleus Translocates to Apoptosis Apoptosis pFOXO3a->Apoptosis Inhibits Survival Cell Survival pFOXO3a->Survival Promotes Nucleus->Apoptosis Promotes

Caption: p-Tyrosol promotes cell survival by activating the PI3K/Akt pathway, leading to the inhibitory phosphorylation of FOXO3a.

B. SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance, metabolism, and longevity. p-Tyrosol has been shown to induce the expression of SIRT1.[12] SIRT1 can deacetylate and modulate the activity of various transcription factors, including FOXO3a, leading to enhanced stress resistance and cell survival. By upregulating SIRT1, p-Tyrosol contributes to its neuroprotective effects.

G cluster_sirt1_pathway p-Tyrosol and the SIRT1 Pathway Tyrosol p-Tyrosol SIRT1 SIRT1 Tyrosol->SIRT1 Upregulates FOXO3a FOXO3a SIRT1->FOXO3a Deacetylates Deacetylated_FOXO3a Deacetylated FOXO3a FOXO3a->Deacetylated_FOXO3a Stress_Resistance Stress Resistance Genes Deacetylated_FOXO3a->Stress_Resistance Activates Transcription Cell_Survival Cell Survival Stress_Resistance->Cell_Survival Promotes

Caption: p-Tyrosol upregulates SIRT1, which in turn can activate FOXO3a-mediated transcription of stress resistance genes, promoting cell survival.

Anti-inflammatory Effects

p-Tyrosol also possesses anti-inflammatory properties, which are particularly relevant in the context of neurodegenerative diseases and atherosclerosis. A key mechanism underlying its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In response to inflammatory stimuli, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. p-Tyrosol has been shown to prevent the degradation and phosphorylation of IκBα, thereby suppressing NF-κB activation and reducing inflammation.[6]

Conclusion

p-Tyrosol is a naturally occurring phenolic compound with a rich history intertwined with the traditional Mediterranean diet. Its discovery and subsequent scientific investigation have revealed a molecule with significant antioxidant, anti-inflammatory, and neuroprotective properties. This guide has provided a comprehensive overview of its history, physicochemical characteristics, and key experimental protocols for its study. The elucidation of its mechanisms of action, particularly its modulation of the PI3K/Akt/FOXO3a and SIRT1 signaling pathways, underscores its potential as a lead compound for the development of novel therapeutics for a range of oxidative stress-related and inflammatory diseases. Further research is warranted to fully explore its clinical applications.

References

The In Vivo Metabolic Fate of 3-Hydroxyphenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of 3-Hydroxyphenethyl alcohol (3-HPEA). Due to the limited direct research on 3-HPEA, this document synthesizes information from studies on structurally analogous compounds, namely tyrosol and hydroxytyrosol, to project the absorption, distribution, metabolism, and excretion (ADME) profile of 3-HPEA. The guide details the probable metabolic pathways, including Phase I oxidation and Phase II conjugation, and the enzymes likely involved. Furthermore, it furnishes detailed experimental protocols for in vivo studies and the analytical methodologies required for the identification and quantification of 3-HPEA and its putative metabolites in biological matrices. This document is intended to serve as a foundational resource for researchers and professionals in drug development to design and execute studies aimed at elucidating the precise metabolic journey of this compound.

Introduction

This compound (3-HPEA), a phenolic compound, holds potential for investigation in various scientific and pharmaceutical contexts. A thorough understanding of its metabolic fate is paramount for evaluating its biological activity, pharmacokinetic profile, and potential toxicity. While direct in vivo metabolic studies on 3-HPEA are not extensively available in current literature, a robust predictive model of its metabolism can be constructed by examining the well-documented metabolic pathways of its structural analogs, such as tyrosol (4-hydroxyphenethyl alcohol) and hydroxytyrosol (3,4-dihydroxyphenethyl alcohol).[1][2][3]

This guide outlines the predicted metabolic pathways of 3-HPEA, summarizes the expected quantitative pharmacokinetic parameters in tabular format for comparative analysis, and provides detailed experimental protocols for conducting in vivo metabolic studies. The methodologies described are based on established techniques for the analysis of phenolic compounds and their metabolites in biological samples.[4][5][6]

Predicted Metabolic Pathways of this compound

The in vivo metabolism of 3-HPEA is anticipated to proceed through two primary phases: Phase I oxidation of the ethyl alcohol side chain and Phase II conjugation of the phenolic hydroxyl group.

Phase I Metabolism: Oxidation

The primary Phase I metabolic route for 3-HPEA is expected to be the oxidation of its ethyl alcohol side chain. This process is catalyzed by cytosolic enzymes, primarily alcohol dehydrogenase (ADH) and subsequently aldehyde dehydrogenase (ALDH).[7]

  • Oxidation to Aldehyde: The initial step involves the oxidation of the primary alcohol group of 3-HPEA by ADH to form the corresponding intermediate, 3-hydroxyphenylacetaldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde intermediate is then rapidly oxidized by ALDH to the more stable carboxylic acid, 3-hydroxyphenylacetic acid (3-HPAA).[7] This metabolite is a known urinary component and a product of the metabolism of other related compounds.

Phase II Metabolism: Conjugation

The phenolic hydroxyl group of 3-HPEA and its primary metabolite, 3-HPAA, are expected to undergo extensive Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their renal excretion. The main conjugation pathways are glucuronidation and sulfation.

  • Glucuronidation: This process involves the covalent attachment of glucuronic acid to the phenolic hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of this compound glucuronide and 3-hydroxyphenylacetic acid glucuronide.[2][3]

  • Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs), to form this compound sulfate and 3-hydroxyphenylacetic acid sulfate.[2][3]

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolic_Pathway_of_3HPEA cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) HPEA This compound Aldehyde 3-Hydroxyphenylacetaldehyde HPEA->Aldehyde Alcohol Dehydrogenase (ADH) HPEA_Glucuronide 3-HPEA Glucuronide HPEA->HPEA_Glucuronide UGTs HPEA_Sulfate 3-HPEA Sulfate HPEA->HPEA_Sulfate SULTs HPAA 3-Hydroxyphenylacetic acid Aldehyde->HPAA Aldehyde Dehydrogenase (ALDH) HPAA_Glucuronide 3-HPAA Glucuronide HPAA->HPAA_Glucuronide UGTs HPAA_Sulfate 3-HPAA Sulfate HPAA->HPAA_Sulfate SULTs Excretion Urinary Excretion HPAA->Excretion HPEA_Glucuronide->Excretion HPEA_Sulfate->Excretion HPAA_Glucuronide->Excretion HPAA_Sulfate->Excretion Experimental_Workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analytical Chemistry cluster_data Data Interpretation Dosing Oral Administration of 3-HPEA to Rats Collection Blood, Urine, and Feces Collection Dosing->Collection Plasma_Prep Plasma: Protein Precipitation Collection->Plasma_Prep Urine_Prep Urine: Hydrolysis & Extraction (LLE/SPE) Collection->Urine_Prep Analysis UHPLC-MS/MS Analysis Plasma_Prep->Analysis Urine_Prep->Analysis Data_Analysis Pharmacokinetic Modeling & Metabolite Identification Analysis->Data_Analysis Result Metabolic Profile of 3-HPEA Data_Analysis->Result

References

Methodological & Application

Application Note and Synthesis Protocol: 3-Hydroxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 3-Hydroxyphenethyl alcohol, a valuable intermediate in the pharmaceutical and fine chemical industries. Direct synthesis from phenol is challenging due to the ortho-, para-directing nature of the hydroxyl group. Therefore, two reliable and efficient multi-step synthetic routes are presented, starting from readily available precursors conceptually derived from phenol chemistry: 3-hydroxybenzaldehyde and 3-hydroxyphenylacetic acid. These protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions, and comprehensive data for reproducibility.

Introduction

This compound (also known as m-tyrosol) is a significant building block in organic synthesis. Its structure is found in a variety of natural products and pharmacologically active molecules. The synthesis of this compound, however, presents a regioselectivity challenge when starting directly from phenol, as electrophilic substitution reactions preferentially occur at the ortho and para positions.

This application note details two effective synthetic strategies to overcome this challenge:

  • Route A: A two-step synthesis commencing with the Horner-Wadsworth-Emmons olefination of 3-hydroxybenzaldehyde, followed by the reduction of the resulting cinnamate ester.

  • Route B: A direct reduction of 3-hydroxyphenylacetic acid to the target alcohol.

These methods provide high yields and purity, making them suitable for laboratory and potential scale-up applications.

Synthesis Schemes

Route A: From 3-Hydroxybenzaldehyde

cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde reaction1 3-Hydroxybenzaldehyde->reaction1 Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphonoacetate->reaction1 NaH NaH, THF reaction1_label NaH, THF 0 °C to rt Ethyl_3_hydroxycinnamate Ethyl_3_hydroxycinnamate Ethyl_3_hydroxycinnamate_2 Ethyl_3_hydroxycinnamate_2 reaction1->Ethyl_3_hydroxycinnamate reaction2 Ethyl_3_hydroxycinnamate_2->reaction2 LiAlH4 1. LiAlH4, THF 2. H3O+ workup reaction2_label 1. LiAlH4, THF 2. H3O+ workup 3-Hydroxyphenethyl_alcohol 3-Hydroxyphenethyl_alcohol reaction2->3-Hydroxyphenethyl_alcohol

Caption: Route A: Synthesis via Horner-Wadsworth-Emmons reaction.

Route B: From 3-Hydroxyphenylacetic Acid

cluster_0 Reduction of Carboxylic Acid 3-Hydroxyphenylacetic_acid 3-Hydroxyphenylacetic_acid reaction 3-Hydroxyphenylacetic_acid->reaction LiAlH4 1. LiAlH4, THF 2. H3O+ workup reaction_label 1. LiAlH4, THF 2. H3O+ workup 3-Hydroxyphenethyl_alcohol 3-Hydroxyphenethyl_alcohol reaction->3-Hydroxyphenethyl_alcohol

Caption: Route B: Synthesis via reduction of 3-hydroxyphenylacetic acid.

Experimental Protocols

Materials and Equipment:

  • Reagents: 3-hydroxybenzaldehyde, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, 3-hydroxyphenylacetic acid, lithium aluminum hydride (LiAlH4), 10% sulfuric acid, diethyl ether. All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, cooling bath (ice-water or dry ice/acetone), dropping funnel, reflux condenser, nitrogen/argon gas inlet, rotary evaporator, separatory funnel, glassware for extraction and filtration, flash chromatography system, NMR spectrometer, mass spectrometer, IR spectrometer.

Protocol for Route A

Step 1: Synthesis of Ethyl (E)-3-hydroxycinnamate

This procedure is based on the Horner-Wadsworth-Emmons reaction, which generally favors the formation of (E)-alkenes.[1][2][3]

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Reaction Setup: Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF (20 mL) to the sodium hydride suspension via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Addition of Aldehyde: Add a solution of 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF (30 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (E)-3-hydroxycinnamate as a solid.

Step 2: Reduction of Ethyl (E)-3-hydroxycinnamate to this compound

This procedure utilizes the strong reducing agent Lithium Aluminum Hydride (LiAlH4) to reduce both the ester and the alkene functionalities.[4][5][6]

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add LiAlH4 (2.5 equivalents) and anhydrous THF (50 mL). Cool the suspension to 0 °C.

  • Addition of Ester: Dissolve the ethyl (E)-3-hydroxycinnamate (1.0 equivalent) from Step 1 in anhydrous THF (50 mL) and add it dropwise to the LiAlH4 suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. Stir the resulting granular precipitate for 30 minutes.

  • Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol for Route B

Reduction of 3-Hydroxyphenylacetic Acid to this compound

This protocol describes the direct reduction of a carboxylic acid to a primary alcohol using LiAlH4.[5][6][7]

  • Preparation: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a suspension of LiAlH4 (2.0 equivalents) in anhydrous THF (100 mL).

  • Addition of Acid: Dissolve 3-hydroxyphenylacetic acid (1.0 equivalent) in 150 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir and reflux the mixture for an additional 4-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction flask in an ice bath. Carefully and slowly add water to decompose the excess LiAlH4, followed by the addition of 10% sulfuric acid until the solution is clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The resulting crude product can be purified by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or by distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the expected outcomes for the described synthetic routes.

Route Step Starting Material Key Reagents Solvent Temp. Time Yield (%) Purity (%)
A 1. Horner-Wadsworth-Emmons3-HydroxybenzaldehydeTriethyl phosphonoacetate, NaHTHF0 °C to rt4-6 h85-95>95
A 2. ReductionEthyl (E)-3-hydroxycinnamateLiAlH4THFReflux4-6 h80-90>98
B 1. Reduction3-Hydroxyphenylacetic acidLiAlH4THFReflux4-8 h85-95>98

Yields and purity are typical and may vary based on experimental conditions and purification efficiency.

Visualization of Experimental Workflow

G cluster_A Route A: From 3-Hydroxybenzaldehyde cluster_B Route B: From 3-Hydroxyphenylacetic Acid A_start Start with 3-Hydroxybenzaldehyde A_step1 Step 1: Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH, THF) A_start->A_step1 A_workup1 Quench (NH4Cl) and Aqueous Workup A_step1->A_workup1 A_purify1 Purify by Flash Chromatography (Intermediate: Ethyl 3-hydroxycinnamate) A_workup1->A_purify1 A_step2 Step 2: Reduction (LiAlH4, THF) A_purify1->A_step2 A_workup2 Quench and Aqueous Workup A_step2->A_workup2 A_purify2 Purify by Flash Chromatography A_workup2->A_purify2 A_end Final Product: This compound A_purify2->A_end B_start Start with 3-Hydroxyphenylacetic acid B_step1 Reduction with LiAlH4 in THF B_start->B_step1 B_workup Quench (H2O, H2SO4) and Aqueous Workup B_step1->B_workup B_purify Purify by Flash Chromatography or Distillation B_workup->B_purify B_end Final Product: This compound B_purify->B_end

Caption: Overall experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Analysis of 3-Hydroxyphenethyl Alcohol (Hydroxytyrosol) in Olive Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of 3-hydroxyphenethyl alcohol, commonly known as hydroxytyrosol, in olive oil. The protocols detailed below are based on established and validated analytical techniques, offering robust and reliable methods for quality control, research, and development purposes.

Introduction

This compound (hydroxytyrosol) is a key phenolic compound found in olive oil, renowned for its potent antioxidant and anti-inflammatory properties.[1][2] Its concentration in olive oil is a critical quality parameter and is directly linked to the health benefits associated with the Mediterranean diet. Accurate and precise quantification of hydroxytyrosol is therefore essential for the olive oil industry, as well as for researchers investigating its nutraceutical and pharmacological applications. This document outlines detailed protocols for the analysis of hydroxytyrosol in olive oil using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC), which are among the most common and reliable techniques.

Analytical Methods Overview

Several analytical techniques are employed for the determination of hydroxytyrosol in olive oil. The most prevalent methods include:

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): A widely used and robust method for the separation and quantification of phenolic compounds.[1][3]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile compounds, often requiring derivatization for phenolic analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, enabling the accurate quantification of hydroxytyrosol even at low concentrations.[5][6]

This document will focus on the HPLC-DAD and UHPLC methods due to their widespread availability and proven performance.

Experimental Workflow

The general workflow for the analysis of hydroxytyrosol in olive oil involves sample preparation, chromatographic separation, and data analysis.

Experimental Workflow for Hydroxytyrosol Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Olive Oil Sample extract Liquid-Liquid Extraction (e.g., with Methanol/Water) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration of Supernatant centrifuge->filter hplc HPLC/UHPLC Separation filter->hplc dad Diode-Array Detection (at 280 nm) hplc->dad integrate Peak Integration dad->integrate quantify Quantification using Calibration Curve integrate->quantify

Fig 1. A generalized experimental workflow for the quantification of hydroxytyrosol in olive oil.

Protocol 1: Determination of Hydroxytyrosol by HPLC-DAD

This protocol is based on the method described by the International Olive Council (IOC).[3]

1. Scope

This method specifies a procedure for the quantitative determination of hydroxytyrosol in virgin olive oils using reverse-phase high-performance liquid chromatography (RP-HPLC) with a diode-array detector.

2. Principle

Hydroxytyrosol is extracted from the olive oil sample using a methanol/water solution. The extract is then injected into an HPLC system for separation and quantification.

3. Reagents and Materials

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Hydroxytyrosol analytical standard (>98% purity)

  • Syringic acid (internal standard)

  • Olive oil sample

4. Equipment

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and diode-array detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

5. Procedure

5.1. Standard Solution Preparation

  • Stock Standard Solution (Hydroxytyrosol): Accurately weigh approximately 25 mg of hydroxytyrosol standard and dissolve it in 25 mL of methanol to obtain a concentration of about 1 mg/mL.

  • Internal Standard Stock Solution (Syringic Acid): Accurately weigh approximately 10 mg of syringic acid and dissolve it in 10 mL of methanol to obtain a concentration of about 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with the mobile phase. The concentration range should encompass the expected concentration of hydroxytyrosol in the samples. Add a fixed amount of the internal standard to each calibration standard.

5.2. Sample Preparation

  • Accurately weigh approximately 2.5 g of the olive oil sample into a 15 mL centrifuge tube.

  • Add 5 mL of methanol/water (80:20, v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Carefully collect the supernatant (methanolic extract) and filter it through a 0.45 µm syringe filter into an HPLC vial.

5.3. Chromatographic Conditions

  • Mobile Phase: A gradient of (A) water with 0.2% orthophosphoric acid and (B) methanol.

    • 0-10 min: 95% A, 5% B

    • 10-25 min: linear gradient to 50% A, 50% B

    • 25-30 min: linear gradient to 20% A, 80% B

    • 30-35 min: hold at 20% A, 80% B

    • 35-40 min: return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

5.4. Quantification

Identify the hydroxytyrosol peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using a calibration curve constructed from the peak areas of the hydroxytyrosol standards versus their known concentrations.

Protocol 2: Rapid Determination of Hydroxytyrosol by UHPLC

This protocol is a faster alternative to the conventional HPLC method.[4]

1. Scope

This method is for the rapid quantification of hydroxytyrosol in virgin olive oil using UHPLC.

2. Principle

Similar to the HPLC method, hydroxytyrosol is extracted and then analyzed by UHPLC, which utilizes smaller particle size columns to achieve faster separations and higher resolution.

3. Reagents and Materials

As per Protocol 1.

4. Equipment

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • C18 reverse-phase column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Other equipment as per Protocol 1.

5. Procedure

5.1. Standard and Sample Preparation

As per Protocol 1.

5.2. Chromatographic Conditions

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • 0-1 min: 98% A, 2% B

    • 1-5 min: linear gradient to 60% A, 40% B

    • 5-6 min: linear gradient to 5% A, 95% B

    • 6-7 min: hold at 5% A, 95% B

    • 7-8 min: return to initial conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 280 nm

5.3. Quantification

As per Protocol 1.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analytical methods described.

ParameterHPLC-DADUHPLC-DADLC-MS/MSReference
Limit of Detection (LOD) ~0.5 mg/kg0.15 µg/mL (0.45 mg/kg)~0.01 mg/kg[4][7][8]
Limit of Quantification (LOQ) 0.8 mg/kg0.45 µg/mL (1.5 mg/kg)~0.03 mg/kg[4][7][8]
Linearity (r²) >0.999≥0.996>0.99[4][7][9]
Recovery (%) 90-105%80-110%95-105%[4][10]
Precision (RSD%) <5%<2%<5%[7]

Biological Activity and Signaling Pathway

Hydroxytyrosol exhibits significant antioxidant and anti-inflammatory effects, which are attributed to its ability to modulate various cellular signaling pathways.[1] One of the key pathways influenced by hydroxytyrosol is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Hydroxytyrosol_NFkB_Pathway cluster_nucleus ht Hydroxytyrosol ros Reactive Oxygen Species (ROS) ht->ros Inhibits ikk IKK Complex ht->ikk Inhibits ros->ikk Activates inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikk Activates ikb IκB nfkb_ikb NF-κB/IκB Complex (Inactive) nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikb->nfkb IκB Degradation ikk->ikb Phosphorylates nfkb_active Active NF-κB gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nfkb_active->gene_expression Induces inflammation Inflammation gene_expression->inflammation

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 2-(3-Hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Hydroxyphenyl)ethanol, a phenolic alcohol of interest in pharmaceutical and biomedical research. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification of 2-(3-Hydroxyphenyl)ethanol in various sample matrices. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, including sample preparation, chromatographic conditions, and method validation parameters.

Introduction

2-(3-Hydroxyphenyl)ethanol, also known as 3-hydroxyphenethyl alcohol, is a phenolic compound with potential biological activities, including antioxidant properties. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of phenolic compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed protocol for the quantification of 2-(3-Hydroxyphenyl)ethanol using RP-HPLC.

Chemical Properties of 2-(3-Hydroxyphenyl)ethanol

PropertyValueReference
Synonyms This compound, m-Tyrosol[1]
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Appearance White to off-white solid[2]
Boiling Point 168-173 °C at 4 mmHg
Density 1.082 g/mL at 25 °C

Experimental Protocols

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. 2-(3-Hydroxyphenyl)ethanol is separated from other components in the sample based on its hydrophobicity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard, detected by its UV absorbance.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Solutions
  • 2-(3-Hydroxyphenyl)ethanol standard (purity ≥ 98%).

  • HPLC grade acetonitrile.

  • HPLC grade methanol.

  • Ultrapure water.

  • Formic acid or acetic acid (analytical grade).

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-(3-Hydroxyphenyl)ethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below are general guidelines for common sample types.

  • Aqueous Samples (e.g., cell culture media):

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Biological Fluids (e.g., plasma, urine):

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm syringe filter before HPLC analysis.

  • Plant Extracts:

    • Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.[3]

    • Evaporate the organic solvent and redissolve the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 20 µL

Data Presentation

Calibration Curve Data

A typical calibration curve for 2-(3-Hydroxyphenyl)ethanol would be constructed by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Value: 5000]
5[Example Value: 25000]
10[Example Value: 50000]
25[Example Value: 125000]
50[Example Value: 250000]
100[Example Value: 500000]

The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be > 0.999.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines.[4]

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.5 µg/mL

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection of Sample/ Standard Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Filtration) Sample_Prep->Injection HPLC_System HPLC System (Pump, Column, Detector) Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of 2-(3-Hydroxyphenyl)ethanol by HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of 2-(3-Hydroxyphenyl)ethanol in various samples. The method is sensitive, accurate, and precise, making it a valuable tool for researchers and professionals in the fields of pharmacology, biochemistry, and drug development. Adherence to the detailed protocols will ensure reproducible and high-quality analytical results.

References

Application of 3-Hydroxyphenethyl Alcohol in Antioxidant Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyphenethyl alcohol, a phenolic compound found in various natural sources, has garnered interest for its potential antioxidant properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the antioxidant capacity of this compound using common in vitro and cell-based assays. The methodologies for DPPH, ABTS, FRAP, and cellular antioxidant assays are outlined, along with data presentation formats and a proposed signaling pathway for its antioxidant action.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its isomers has been evaluated using various assays. The following tables summarize the available quantitative data. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

CompoundAssayResultReference
This compoundDPPHLow antiradical activity[1]
2-Hydroxyphenethyl alcoholDPPHLow antiradical activity[1]
4-Hydroxyphenethyl alcoholDPPHLow antiradical activity[1]

Table 1: DPPH Radical Scavenging Activity of Hydroxyphenethyl Alcohol Isomers. The activity is reported qualitatively as "low" based on the referenced study. Specific IC50 values were not provided.

CompoundAssayTEAC (mM Trolox Equivalent)Reference
This compoundABTS~0.15[1]
2-Hydroxyphenethyl alcoholABTS~0.25[1]
4-Hydroxyphenethyl alcoholABTS~0.18[1]
Trolox (Standard)ABTS1.00[1]

Table 2: ABTS Radical Scavenging Activity of Hydroxyphenethyl Alcohol Isomers.[1] Values are estimated from graphical data presented in the referenced study.

CompoundAssayAntioxidant CapacityReference
This compoundFRAPData not available

Table 3: FRAP (Ferric Reducing Antioxidant Power) of this compound. Currently, there is no publicly available data for the FRAP assay of this compound.

CompoundAssayCell LineResultReference
This compoundDCFH-DAL6, THP-1Exhibited good antioxidant activity[1]

Table 4: Cellular Antioxidant Activity of this compound. The DCFH-DA assay indicates the compound's ability to reduce intracellular reactive oxygen species (ROS).

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions or control to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in ethanol. From this stock, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay Procedure:

    • Add 20 µL of the sample dilutions or Trolox standard to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound. Prepare a series of dilutions of a FeSO₄ or Trolox standard.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or mL of the sample.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within cells. The oxidation of DCFH is induced by a peroxyl radical generator, and the inhibition of this oxidation by the antioxidant is quantified.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator

  • Quercetin (as a positive control)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin prepared in treatment medium for 1 hour.

  • DCFH-DA Staining:

    • Remove the treatment medium and add medium containing DCFH-DA (final concentration of 25 µM) to each well.

    • Incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add AAPH solution (final concentration of 600 µM) to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour with excitation at 485 nm and emission at 535 nm.

  • Calculation: The antioxidant activity is calculated from the area under the curve (AUC) of the fluorescence versus time plot. The percentage of inhibition is calculated, and the EC50 value (the concentration required to inhibit 50% of the DCF formation) is determined.

Signaling Pathway and Experimental Workflow

Proposed Antioxidant Signaling Pathway

Simple phenolic compounds like this compound are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

G cluster_1 Cytoplasm cluster_2 Nucleus 3HPA 3-Hydroxyphenethyl Alcohol Keap1 Keap1 3HPA->Keap1 modifies ROS Reactive Oxygen Species (ROS) ROS->Keap1 oxidizes Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome leads to Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection leads to

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for conducting the described antioxidant assays.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Preparation Prepare_Reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP, DCFH-DA) Mix Mix Reagents and Samples in 96-well Plate Prepare_Reagents->Mix Prepare_Samples Prepare this compound and Control Dilutions Prepare_Samples->Mix Assay Incubate Incubate under Specific Conditions (Time, Temperature, Light) Mix->Incubate Measure Measure Absorbance or Fluorescence using Plate Reader Incubate->Measure Data Calculate Calculate % Inhibition, IC50, or TEAC values Measure->Calculate Compare Compare with Standard Controls Calculate->Compare

Caption: General experimental workflow for in vitro antioxidant assays.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the assay conditions based on their specific laboratory settings and instrumentation. It is also recommended to consult the original research articles cited for more detailed information. The quantitative data presented should be considered in the context of the specific experimental conditions under which they were generated.

References

Application Notes and Protocols for Testing the Antimicrobial Effects of 3-Hydroxy-4-Phenyl-2(1H)-Quinolone (3-HPEA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 3-Hydroxy-4-phenyl-2(1H)-quinolone (3-HPEA) is a synthetic compound belonging to the quinolone class, a group of compounds known for their broad-spectrum antibacterial activity.[1] This document provides a comprehensive set of experimental protocols to systematically evaluate the antimicrobial properties of 3-HPEA, from initial screening to preliminary mechanism of action studies.

Data Presentation

Effective and standardized data presentation is crucial for the comparative analysis of antimicrobial efficacy. The following tables provide templates for summarizing key quantitative data obtained from the experimental protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 3-HPEA

Test MicroorganismGram Stain3-HPEA MIC (µg/mL)3-HPEA MBC (µg/mL)Positive ControlPositive Control MIC (µg/mL)Positive Control MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive[Insert Data][Insert Data]Vancomycin[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Negative[Insert Data][Insert Data]Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data][Insert Data]Gentamicin[Insert Data][Insert Data]
Candida albicans (ATCC 90028)N/A (Fungus)[Insert Data]N/AFluconazole[Insert Data]N/A

Table 2: Time-Kill Kinetics of 3-HPEA against Staphylococcus aureus

Time (hours)Untreated Control (log10 CFU/mL)3-HPEA at 1x MIC (log10 CFU/mL)3-HPEA at 2x MIC (log10 CFU/mL)3-HPEA at 4x MIC (log10 CFU/mL)
0[Insert Data][Insert Data][Insert Data][Insert Data]
2[Insert Data][Insert Data][Insert Data][Insert Data]
4[Insert Data][Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Inhibition of Biofilm Formation by 3-HPEA

Test Microorganism3-HPEA Concentration (µg/mL)% Biofilm InhibitionPositive Control% Biofilm Inhibition (Positive Control)
Pseudomonas aeruginosa[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
Staphylococcus aureus[Insert Data][Insert Data]Vancomycin[Insert Data]

Table 4: Cytotoxicity of 3-HPEA (Hemolysis Assay)

3-HPEA Concentration (µg/mL)% HemolysisPositive Control (Triton X-100)% Hemolysis (Positive Control)
[Insert Data][Insert Data]1%100%
[Insert Data][Insert Data]1%100%
[Insert Data][Insert Data]1%100%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of 3-HPEA that inhibits the visible growth of a microorganism.[2]

Materials:

  • 3-HPEA stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or PBS

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Preparation of 3-HPEA Dilutions:

    • Perform serial two-fold dilutions of the 3-HPEA stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the 3-HPEA dilutions, resulting in a final volume of 100 µL.

    • Include a positive control (wells with bacteria and no 3-HPEA) and a negative control (wells with broth only).[3]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of 3-HPEA at which there is no visible growth (turbidity) of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of 3-HPEA that results in a >99.9% reduction in the initial bacterial inoculum.[4]

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettors and tips

Procedure:

  • From the wells of the completed MIC assay that show no visible growth, transfer a 10 µL aliquot from each well onto a separate MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of 3-HPEA that results in no colony formation on the MHA plate.

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which 3-HPEA kills a bacterial population over time.[4]

Materials:

  • Test microorganism

  • CAMHB

  • 3-HPEA at concentrations of 1x, 2x, and 4x the predetermined MIC

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for serial dilutions

  • MHA plates

Procedure:

  • Prepare cultures of the test microorganism in CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Add 3-HPEA at the desired concentrations (1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without any 3-HPEA.[3]

  • Incubate the cultures in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[3]

  • Perform ten-fold serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubate the plates until colonies are visible and count the number of colonies (CFU/mL) for each time point and concentration.

Protocol 4: Crystal Violet Biofilm Inhibition Assay

This protocol assesses the ability of 3-HPEA to prevent the formation of biofilms.[3]

Materials:

  • Test microorganism known for biofilm formation (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 3-HPEA at various concentrations

  • 0.1% crystal violet solution

  • 30% acetic acid

  • Plate reader

Procedure:

  • Add 100 µL of bacterial suspension (adjusted to a specific optical density, e.g., 0.1 at 600 nm) and 100 µL of 3-HPEA at various concentrations to the wells of a microtiter plate.

  • Include a positive control (bacteria and medium) and a negative control (medium only).[3]

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[3]

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound crystal violet with 125 µL of 30% acetic acid.

  • Measure the absorbance at 590 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Protocol 5: Hemolysis Assay for Cytotoxicity

This assay evaluates the lytic effect of 3-HPEA on red blood cells (RBCs) as a measure of its cytotoxicity.[3]

Materials:

  • Freshly collected red blood cells (e.g., sheep or human)

  • Phosphate-buffered saline (PBS)

  • 3-HPEA at various concentrations

  • 1% Triton X-100 (positive control)

  • Sterile V-bottom 96-well plate

  • Centrifuge

  • Plate reader

Procedure:

  • Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Add serial dilutions of 3-HPEA to the wells of a V-bottom plate.

  • Add the RBC suspension to each well.

  • Include a positive control (RBCs + 1% Triton X-100) and a negative control (RBCs + PBS).[3]

  • Incubate the plate for 1 hour at 37°C.

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify the release of hemoglobin. The percentage of hemolysis is calculated relative to the positive control.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_kinetics Phase 2: Efficacy Evaluation cluster_safety Phase 3: Safety & Mechanism MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm TimeKill Time-Kill Kinetics MBC->TimeKill Cytotoxicity Cytotoxicity Assay (Hemolysis) MBC->Cytotoxicity TimeKill->Biofilm Biofilm->Cytotoxicity MoA Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) Cytotoxicity->MoA End End: Candidate Profile MoA->End Start Start: 3-HPEA Compound Start->MIC

Caption: Experimental workflow for antimicrobial testing of 3-HPEA.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Replication

mechanism_of_action cluster_bacterium Bacterial Cell HPEA 3-HPEA Membrane Cell Membrane HPEA->Membrane Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV HPEA->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Cell_Death Cell Death DNA_Replication->Cell_Death Relaxed_DNA->DNA_Replication Required for Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Target of

Caption: Hypothetical mechanism of 3-HPEA targeting bacterial DNA replication.

References

Application Notes & Protocols: Isolation and Purification of 3-Hydroxyphenethyl Alcohol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol, also known as m-hydroxyphenethyl alcohol, is a phenylethanoid derivative found in various plant species, often as a constituent of more complex molecules called phenylethanoid glycosides (PhGs). Phenylethanoid glycosides are a significant class of water-soluble natural products recognized for a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The isolation and purification of this compound from its natural sources are of great interest for research into its potential therapeutic applications.

This document provides detailed protocols for the extraction of phenylethanoid glycosides from plant material, their subsequent hydrolysis to yield this compound, and the purification of the target compound.

Plant Sources and Extraction of Phenylethanoid Glycosides

Phenylethanoid glycosides are widely distributed in the plant kingdom. Notable sources include plants from the order Lamiales, the Magnoliaceae family, and genera such as Cistanche and Plantago.[3][4] The initial step in isolating this compound is the efficient extraction of the parent glycosides from the plant matrix. Due to their polar nature, polar solvents are most effective for this purpose.[5][6]

Table 1: Comparison of Solvents for Phenylethanoid Glycoside Extraction

Solvent SystemRelative PolarityTypical Yield of Crude PhG ExtractAdvantagesDisadvantages
80% Methanol in WaterHighHighExcellent for highly polar glycosides.Methanol is toxic.
80% Ethanol in WaterHighGood to HighLess toxic than methanol, suitable for larger scale extractions.[7][8]May extract more non-PhG compounds.
Ethyl AcetateMediumModerateCan selectively extract less polar PhGs.Lower yields for highly polar PhGs.
WaterVery HighVariable"Green" solvent, inexpensive.May extract a wide range of water-soluble compounds, complicating purification.

Experimental Protocols

Protocol 1: Extraction of Phenylethanoid Glycosides from Plant Material

This protocol outlines a general procedure for the solvent extraction of PhGs from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • 80% Methanol or 80% Ethanol

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Weigh 100 g of dried, powdered plant material.

  • Macerate the plant material in 1 L of 80% methanol (or ethanol) at room temperature for 24 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and re-extract the plant residue two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • For long-term storage and to remove residual water, freeze-dry the concentrated extract.

Protocol 2: Acid Hydrolysis of Phenylethanoid Glycosides

This protocol describes the cleavage of the glycosidic bonds in the PhG extract to release the aglycone, this compound.

Materials:

  • Crude Phenylethanoid Glycoside extract

  • 2 M Hydrochloric Acid (HCl) or 2 M Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Dissolve 10 g of the crude PhG extract in 100 mL of 2 M HCl.

  • Reflux the mixture at 100°C for 2-4 hours.[9][10] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, extract the hydrolysate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the ethyl acetate fractions and wash with saturated NaHCO₃ solution until the aqueous layer is neutral.

  • Wash the ethyl acetate layer with distilled water.

  • Dry the ethyl acetate layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude aglycone fraction containing this compound.

Protocol 3: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude aglycone fraction using silica gel column chromatography.

Materials:

  • Crude aglycone fraction

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude aglycone fraction in a minimal amount of the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with Hexane:Ethyl Acetate (9:1) and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate and monitor the separation by TLC.

  • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield the purified compound.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for assessing the purity of the isolated this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 series or equivalent with a Diode Array Detector (DAD).[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound (1 mg/mL) in methanol.

  • Prepare a sample solution of the purified compound (1 mg/mL) in methanol.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the retention time of the peak in the sample chromatogram with that of the standard.

  • Calculate the purity of the sample based on the peak area percentage.

Table 2: Representative Quantitative Data for Isolation and Purification

StepParameterTypical ValueMethod of Analysis
ExtractionCrude PhG Extract Yield10-20% (w/w of dry plant material)Gravimetric
HydrolysisCrude Aglycone Yield30-50% (w/w of crude PhG extract)Gravimetric
PurificationYield of 3-HPEA5-10% (w/w of crude aglycone)Gravimetric
Purity AnalysisPurity of 3-HPEA>95%HPLC-DAD

*this compound

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_phg Crude Phenylethanoid Glycoside (PhG) Extract concentration->crude_phg hydrolysis Acid Hydrolysis (e.g., 2M HCl, Reflux) crude_phg->hydrolysis liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->liquid_extraction crude_aglycone Crude Aglycone Fraction liquid_extraction->crude_aglycone column_chromatography Column Chromatography (Silica Gel) crude_aglycone->column_chromatography pure_compound Purified 3-Hydroxyphenethyl Alcohol column_chromatography->pure_compound hplc_analysis Purity Analysis (HPLC) pure_compound->hplc_analysis final_product Final Product (>95% Purity) hplc_analysis->final_product jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak p_jak P-JAK jak->p_jak Phosphorylation stat STAT p_jak->stat Phosphorylates p_stat P-STAT stat->p_stat dimer P-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression phg Phenylethanoid Glycosides (e.g., Echinacoside) phg->p_jak Inhibition pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylates p_akt P-Akt akt->p_akt downstream Downstream Targets (Cell Survival, Neuroprotection) p_akt->downstream phg Phenylethanoid Glycosides (e.g., Acteoside) phg->p_akt Potentiation

References

Application Notes and Protocols for 3-Hydroxyphenethyl Alcohol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenethyl alcohol, a phenolic compound, has garnered interest for its potential biological activities, particularly its antioxidant properties. These application notes provide a comprehensive overview of its use in cell culture studies, detailing its known effects and providing standardized protocols for investigating its antioxidant, cytotoxic, anti-inflammatory, and neuroprotective potential. While direct quantitative data for this compound is limited in publicly available literature, this document compiles existing knowledge and offers generalized methodologies based on studies of related phenolic compounds to guide further research.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.17 g/mol [1]
Synonyms m-Hydroxyphenethyl alcohol, 3-(2-Hydroxyethyl)phenol[2]

Applications in Cell Culture

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. In vitro studies have shown its capacity to deactivate reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•)[2]. In cell-based assays, it has exhibited an antioxidant activity of over 70% in L6 rat skeletal myoblasts and THP-1 human leukemic monocytes[3][4].

Experimental Protocol: In Vitro Antioxidant Activity (DCF-DA Assay)

This protocol is a general guideline for assessing the intracellular antioxidant activity of this compound using the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay.

Materials:

  • Cells (e.g., L6 myoblasts, THP-1 monocytes)

  • Complete cell culture medium

  • This compound

  • DCF-DA (5 mM stock in DMSO)

  • Oxidative stress inducer (e.g., 200 µM cumene hydroperoxide or H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in a complete culture medium. Remove the existing medium from the cells and add the medium containing this compound. Incubate for a predetermined time (e.g., 1-24 hours).

  • DCF-DA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCF-DA in PBS to each well and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCF-DA. Add 100 µL of the oxidative stress inducer to each well (except for the negative control).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the control (cells treated with the oxidative stress inducer but not this compound).

Cytotoxicity Assessment

Determining the cytotoxic profile of this compound is crucial for interpreting its biological effects. The MTT assay is a standard colorimetric method to assess cell viability.

Experimental Protocol: Cytotoxicity (MTT Assay)

This protocol provides a general method for evaluating the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Anti-Inflammatory Potential

Phenolic compounds are often investigated for their anti-inflammatory properties. A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Experimental Protocol: Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol outlines the measurement of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, then add 50 µL of Griess Reagent Part B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Neuroprotective Effects

Given its antioxidant properties, this compound may possess neuroprotective effects. In vitro models of neurotoxicity, such as using 6-hydroxydopamine (6-OHDA) in SH-SY5Y neuroblastoma cells, can be employed to investigate this potential.

Experimental Protocol: Neuroprotection Assay

This protocol is a general guideline for assessing the neuroprotective effects of this compound against 6-OHDA-induced toxicity.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium

  • This compound

  • 6-OHDA

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells and, if desired, differentiate them with retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Neurotoxicity: Add 6-OHDA (e.g., 100 µM) to the cells and incubate for 24 hours.

  • Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to assess cell viability.

  • Data Analysis: Compare the viability of cells treated with 6-OHDA alone to those pre-treated with this compound to determine the protective effect.

Potential Signaling Pathways

While direct evidence for this compound is lacking, studies on ethanol and structurally related phenolic compounds suggest potential involvement of the following signaling pathways:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Ethanol has been shown to modulate the MAPK pathway, including ERK, JNK, and p38, in various cell types[5][6]. This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a key regulator of inflammation. Ethanol can influence NF-κB activation, often in a cell-type and context-dependent manner[7][8].

  • PI3K/Akt Pathway: This pathway is vital for cell survival and proliferation. Neuroprotective effects of related compounds like 4-hydroxybenzyl alcohol have been linked to the activation of the PI3K/Akt pathway[9].

Visualizations

Experimental_Workflow_for_Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhere Allow Adherence seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Hypothesized_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response stressor Oxidative Stress / Inflammatory Stimulus MAPK MAPK Pathway (ERK, JNK, p38) stressor->MAPK NFkB NF-κB Pathway stressor->NFkB compound This compound compound->MAPK ? compound->NFkB ? PI3K_Akt PI3K/Akt Pathway compound->PI3K_Akt ? inflammation Inflammation MAPK->inflammation apoptosis Apoptosis MAPK->apoptosis NFkB->inflammation survival Cell Survival PI3K_Akt->survival

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

This compound is a promising compound for cell culture research due to its antioxidant properties. The provided protocols offer a starting point for investigating its cytotoxic, anti-inflammatory, and neuroprotective effects. Further research is warranted to establish its precise mechanisms of action and to generate specific quantitative data, such as IC50 values and effective concentrations for various biological activities. Investigation into its effects on the MAPK, NF-κB, and PI3K/Akt signaling pathways would be a valuable next step in elucidating its cellular functions.

References

Protocol for Studying the Anti-inflammatory Properties of m-Tyrosol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Recent scientific inquiry has highlighted the potential of m-Tyrosol, a phenylethanoid found in olive oil, as a potent anti-inflammatory agent. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate and characterize the anti-inflammatory effects of m-Tyrosol. The provided methodologies cover both in vitro and in vivo models, focusing on key signaling pathways and inflammatory markers.

m-Tyrosol has been shown to exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting these pathways, m-Tyrosol can significantly attenuate the inflammatory response.[1][2][3]

The following protocols detail the necessary steps to assess the efficacy of m-Tyrosol in various experimental setups, from cell culture-based assays to animal models of systemic inflammation. Adherence to these standardized methods will facilitate reproducible and comparable results across different laboratories.

Key Signaling Pathways

The anti-inflammatory activity of m-Tyrosol is largely attributed to its ability to interfere with pro-inflammatory signaling cascades. The diagrams below illustrate the targeted pathways.

Caption: m-Tyrosol's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

A general workflow for investigating the anti-inflammatory properties of m-Tyrosol is outlined below. This workflow can be adapted based on the specific research question and available resources.

G start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cell Culture (e.g., RAW 264.7, THP-1, HUVECs) invitro->cell_culture animal_model Animal Model of Inflammation (e.g., LPS-induced endotoxemia in mice) invivo->animal_model treatment m-Tyrosol Treatment + Inflammatory Stimulus (LPS) cell_culture->treatment assays Biochemical Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) assays->cytokine western Protein Expression (Western Blot for p-p65, p-MAPKs) assays->western data_analysis Data Analysis and Interpretation viability->data_analysis cytokine->data_analysis western->data_analysis vivo_treatment m-Tyrosol Administration animal_model->vivo_treatment vivo_assays In Vivo Measurements vivo_treatment->vivo_assays serum_cytokines Serum Cytokine Levels (ELISA) vivo_assays->serum_cytokines histology Tissue Histology vivo_assays->histology serum_cytokines->data_analysis histology->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying m-Tyrosol.

In Vitro Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • Murine Macrophages: RAW 264.7

    • Human Monocytes: THP-1 (differentiated into macrophages with PMA)[4]

    • Human Umbilical Vein Endothelial Cells (HUVECs)[4]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot).

    • Allow cells to adhere and reach approximately 80% confluency.

    • Pre-treat cells with various concentrations of m-Tyrosol (e.g., 0.5 mM, 1 mM) for a specified duration (e.g., 4 hours).[4]

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL, for a designated time (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).[4]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of m-Tyrosol.

  • Protocol:

    • After treatment with m-Tyrosol and/or LPS, remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[5]

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Protocol for TNF-α and IL-6:

    • Collect the cell culture supernatant after the treatment period.

    • Perform Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[2][4]

    • Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants and standards, followed by a detection antibody, a substrate solution, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to determine the effect of m-Tyrosol on the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[4]

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, p38, and JNK overnight at 4°C.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Experimental Protocol

LPS-Induced Systemic Inflammation in Mice
  • Animal Model: Use a suitable mouse strain such as C57BL/6 or Balb/c.[2]

  • Treatment Protocol:

    • Administer m-Tyrosol (e.g., 20 mg/kg or 160 mg/kg) to the mice via an appropriate route, such as oral gavage or intraperitoneal (i.p.) injection, for a specified period before inducing inflammation.[2][3]

    • Induce systemic inflammation by a single i.p. injection of LPS (e.g., 10-40 mg/kg).[2]

    • A control group should receive the vehicle, and another group should receive only LPS.

  • Sample Collection and Analysis:

    • Collect blood samples at a specific time point after LPS challenge (e.g., 2-6 hours) to measure serum cytokine levels using ELISA as described for the in vitro protocol.[2]

    • Sacrifice the animals at the end of the experiment and collect tissues (e.g., colon, liver, lungs) for histological analysis to assess tissue damage and inflammation.

Data Presentation

Table 1: In Vitro Anti-inflammatory Effects of m-Tyrosol
Cell LineInflammatory Stimulusm-Tyrosol ConcentrationMeasured ParameterResultReference
HUVECsLPS (100 ng/mL)0.5 mM, 1 mMTNF-α ExpressionDose-dependent decrease[4]
HUVECsLPS (100 ng/mL)0.5 mM, 1 mMMCP-1 ExpressionDose-dependent decrease[4]
THP-1 derived macrophagesLPS (100 ng/mL)0.5 mM, 1 mMM1 (CD86+) PolarizationDose-dependent reduction[4][6]
THP-1 derived macrophagesLPS (100 ng/mL)0.5 mM, 1 mMNF-κB Luciferase Activity~4-6 fold reduction[6]
AstrocytesOxygen Glucose DeprivationNot specifiedTNF-α ReleaseAttenuated[7]
AstrocytesOxygen Glucose DeprivationNot specifiedIL-6 ReleaseAttenuated[7]
Table 2: In Vivo Anti-inflammatory Effects of m-Tyrosol
Animal ModelStrainm-Tyrosol DoseLPS DoseMeasured ParameterResultReference
MouseC57BL/6160 mg/kg10-40 mg/kgSerum TNF-αSignificant attenuation[2]
MouseC57BL/6160 mg/kg10-40 mg/kgSerum IL-6Significant attenuation[2]
MouseICR20 mg/kgETECPro-inflammatory cytokinesInhibition[3]
MouseICR20 mg/kgETECNF-κB activationSignificant inhibition[3]

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents. It is essential to include appropriate controls in all experiments to ensure the validity of the results. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxyphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct laboratory method for synthesizing this compound?

A1: The most frequently employed laboratory-scale synthesis is the reduction of 3-Hydroxyphenylacetic acid or its corresponding esters (e.g., ethyl 3-hydroxyphenylacetate). This method is favored for its straightforwardness and the commercial availability of the starting material. Strong reducing agents are typically required to convert the carboxylic acid or ester functional group to a primary alcohol.

Q2: Which reducing agents are most effective for the reduction of 3-Hydroxyphenylacetic acid?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this conversion. It can reduce both carboxylic acids and esters to alcohols. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can be used if the starting material is first converted to an ester.[1][2] Care must be taken with LiAlH₄ as it reacts violently with water and protic solvents.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. For the reduction of 3-hydroxyphenylacetic acid derivatives with a strong reducing agent like LiAlH₄, yields can range from moderate to high (60-90%) after careful work-up and purification. Biocatalytic methods have also reported high conversion rates, sometimes exceeding 99%.[3]

Q4: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A4: LiAlH₄ is a pyrophoric reagent that reacts violently with water and other protic solvents.

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (like diethyl ether or tetrahydrofuran) must be used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Controlled Quenching: The reaction must be carefully quenched by the slow, dropwise addition of a quenching agent (e.g., ethyl acetate, followed by water or a dilute acid solution) at low temperatures (typically 0 °C).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the reduction of 3-Hydroxyphenylacetic acid.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reducing Agent LiAlH₄ can degrade upon exposure to air and moisture. Use a fresh bottle or a previously unopened container. Ensure the reagent appears as a fine, white to grey powder.
Insufficient Reducing Agent Ensure a sufficient molar excess of the reducing agent is used. For LiAlH₄ reduction of a carboxylic acid, a molar ratio of at least 1.5:1 (LiAlH₄:acid) is recommended to account for the acidic proton.
Presence of Water Any moisture in the solvent, glassware, or starting material will consume the reducing agent. Ensure all components are rigorously dried and the reaction is run under an inert atmosphere.
Incomplete Reaction The reaction may require more time or a higher temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or gently refluxing the mixture.
Product Lost During Work-up This compound has some water solubility. During the aqueous work-up, ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to maximize recovery.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Starting Material This indicates an incomplete reaction. See "Incomplete Reaction" under Issue 1 . Improve purification by using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient).
Side-products from Reaction Over-reduction or side reactions can occur. Ensure controlled temperature during reagent addition and quenching. Analyze the side-products by NMR or Mass Spectrometry to identify their structure and optimize conditions to minimize their formation.
Solvent or Reagent Contamination Use high-purity, anhydrous solvents and fresh reagents. Contaminants in the starting material can carry through the synthesis.[5] If necessary, recrystallize or purify the starting 3-Hydroxyphenylacetic acid before the reaction.
Grease from Glassware Joints Use minimal grease on joints or opt for Teflon sleeves. Grease can leach into the reaction mixture and appear as an impurity in the final product analysis.

Data Presentation

Table 1: Comparison of Reducing Agents for Carboxylic Acid/Ester Reduction
Reducing Agent Substrate Typical Solvent Relative Reactivity Advantages Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid, EsterDiethyl Ether, THFVery HighHigh yields, reduces multiple functional groupsPyrophoric, requires strict anhydrous conditions, violent reaction with water
Sodium Borohydride (NaBH₄) Ester (slowly), Aldehyde, KetoneMethanol, EthanolModerateSafer to handle, stable in protic solventsDoes not reduce carboxylic acids, slower reduction of esters
Borane (BH₃) Carboxylic AcidTHFHighSelective for carboxylic acids over many other groupsFlammable and toxic gas, often used as a complex (e.g., BH₃·THF)
Catalytic Hydrogenation (H₂/Catalyst) EsterEthanol, MethanolVaries"Greener" method, scalableRequires high pressure/temperature, may reduce other functional groups (e.g., aromatic rings)

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of 3-Hydroxyphenylacetic acid

Materials:

  • 3-Hydroxyphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Under a positive pressure of inert gas, carefully add 1.5 equivalents of LiAlH₄ to the flask. Add anhydrous THF to create a slurry (e.g., ~10 mL of THF per gram of LiAlH₄). Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1 equivalent of 3-Hydroxyphenylacetic acid in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add ethyl acetate dropwise to quench the excess LiAlH₄. Follow this with the slow, dropwise addition of water, and then 1 M HCl until the grey precipitate dissolves and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Setup Inert Atmosphere Add_LiAlH4 Add LiAlH₄ and Anhydrous THF Start->Add_LiAlH4 Cool_Slurry Cool Slurry to 0 °C Add_LiAlH4->Cool_Slurry Add_Acid Slowly Add 3-HPAA Solution Cool_Slurry->Add_Acid Dissolve_Acid Dissolve 3-HPAA in Anhydrous THF Dissolve_Acid->Add_Acid React Warm to RT Stir for 2-4h Add_Acid->React Monitor Monitor by TLC React->Monitor Quench Quench at 0 °C (EtOAc, H₂O, HCl) Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure 3-Hydroxyphenethyl Alcohol Purify->End Troubleshooting_Yield cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up Issues Start Low Product Yield? Check_TLC Check TLC Plate for Starting Material (SM) Start->Check_TLC SM_Present Is SM Present? Check_TLC->SM_Present No_SM No SM, Low Yield SM_Present->No_SM No Inactive_Reagent 1. Check LiAlH₄ Activity (Use fresh reagent) SM_Present->Inactive_Reagent Yes Extraction_Loss 1. Increase Extractions (Extract aqueous layer >3x) No_SM->Extraction_Loss Stoichiometry 2. Check Stoichiometry (Ensure molar excess) Inactive_Reagent->Stoichiometry Conditions 3. Extend Reaction Time or Increase Temperature Stoichiometry->Conditions Emulsion 2. Break Emulsion (Add brine) Extraction_Loss->Emulsion Reaction_Pathway Start_Material 3-Hydroxyphenylacetic Acid (R-COOH) Intermediate Lithium Aluminate Ester Complex Start_Material->Intermediate 1. LiAlH₄ / THF Product This compound (R-CH₂OH) Intermediate->Product 2. H₃O⁺ Work-up

References

Technical Support Center: Purification of Synthetic 2-(3-Hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic 2-(3-Hydroxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic 2-(3-Hydroxyphenyl)ethanol?

A1: The impurity profile of synthetic 2-(3-Hydroxyphenyl)ethanol is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-hydroxyphenylacetic acid if the synthesis involves its reduction.

  • Over-reduction Products: If a strong reducing agent is used, the aromatic ring may be partially or fully reduced.

  • Byproducts from Reagents: For example, aluminum salts from a Lithium Aluminum Hydride (LAH) reduction, or boron compounds from a borane reduction.[1][2]

  • Side-reaction Products: Depending on the specific reaction conditions, various side-products can form. For instance, in a Grignard reaction, side products can arise from the Grignard reagent acting as a base.[3]

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q2: My purified 2-(3-Hydroxyphenyl)ethanol is discolored (e.g., yellow or brown). What could be the cause?

A2: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, high temperatures, or basic pH conditions. The presence of trace metal impurities can also catalyze this oxidation.

Q3: I am having trouble getting my 2-(3-Hydroxyphenyl)ethanol to crystallize during recrystallization. What should I do?

A3: Several factors can hinder crystallization:

  • Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.

  • Purity: The presence of significant amounts of impurities can inhibit crystal formation.

  • Supersaturation: The solution may not be sufficiently concentrated.

  • Nucleation: Lack of nucleation sites for crystal growth.

Troubleshooting steps include trying different solvents or solvent systems, ensuring the solution is saturated, scratching the inside of the flask to induce nucleation, or adding a seed crystal.[4][5]

Q4: My HPLC analysis of the purified product shows a broad or tailing peak for 2-(3-Hydroxyphenyl)ethanol. What is the likely cause?

A4: Peak tailing in reversed-phase HPLC for phenolic compounds is often due to interactions between the phenolic hydroxyl group and residual silanol groups on the silica-based column packing. This can be addressed by using a mobile phase with a lower pH (to suppress the ionization of the silanol groups), adding a competing base to the mobile phase, or using an end-capped HPLC column.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.Lower the temperature at which the solution is saturated by adding more solvent. Try a different solvent with a lower boiling point.
No Crystals Form The solution is not saturated. The compound is too soluble in the chosen solvent. Impurities are inhibiting crystallization.Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent needed for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Impure Crystals The solution was cooled too quickly, trapping impurities. The crystals were not washed properly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the crystals with a small amount of fresh, cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation Inappropriate solvent system (eluent). The column was not packed properly (channeling). The column was overloaded with the sample.Perform thin-layer chromatography (TLC) to determine an optimal solvent system. Repack the column carefully to ensure a uniform stationary phase. Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The eluent is not polar enough to move the compound. The compound is interacting too strongly with the stationary phase (e.g., silica gel).Gradually increase the polarity of the eluent. If using silica gel, consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to disrupt strong interactions.
Streaking of Bands The compound is not very soluble in the eluent. The sample was loaded unevenly.Choose a solvent system in which the compound is more soluble. Ensure the initial band of the sample is narrow and horizontal.
Cracked Column Bed The column ran dry. The stationary phase was disturbed after packing.Always keep the top of the stationary phase covered with the eluent. Pack the column carefully and avoid disturbing it.

Experimental Protocols

Protocol 1: Recrystallization of 2-(3-Hydroxyphenyl)ethanol

Objective: To purify crude synthetic 2-(3-Hydroxyphenyl)ethanol by recrystallization.

Materials:

  • Crude 2-(3-Hydroxyphenyl)ethanol

  • Recrystallization solvent (e.g., Toluene, Ethanol/water mixture, or Ethyl acetate/hexane mixture)[1]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[4][6]

  • Dissolution: Place the crude 2-(3-Hydroxyphenyl)ethanol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue adding the hot solvent portion-wise until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter funnel or in a desiccator.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude synthetic 2-(3-Hydroxyphenyl)ethanol using silica gel column chromatography.

Materials:

  • Crude 2-(3-Hydroxyphenyl)ethanol

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to find a solvent system that gives the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate and never let the column run dry.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(3-Hydroxyphenyl)ethanol.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of 2-(3-Hydroxyphenyl)ethanol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a solution of the 2-(3-Hydroxyphenyl)ethanol sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.

Visualization of Workflows

Synthesis_and_Purification_Workflow cluster_synthesis Synthetic Route cluster_purification Purification cluster_analysis Quality Control Starting_Material 3-Hydroxyphenylacetic Acid Reduction Reduction (e.g., LAH, Borane) Starting_Material->Reduction Crude_Product Crude 2-(3-Hydroxyphenyl)ethanol Reduction->Crude_Product Primary_Purification Primary Purification (e.g., Column Chromatography) Crude_Product->Primary_Purification Work-up Secondary_Purification Secondary Purification (e.g., Recrystallization) Primary_Purification->Secondary_Purification Pure_Product Pure 2-(3-Hydroxyphenyl)ethanol Secondary_Purification->Pure_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of 2-(3-Hydroxyphenyl)ethanol.

Troubleshooting_Decision_Tree Start Purification Issue Identified Check_Purity Assess Purity (TLC, HPLC, NMR) Start->Check_Purity Impure Product is Impure Check_Purity->Impure Pure Product is Pure Check_Purity->Pure Purity >98% Recrystallization_Failed Recrystallization Issues? Impure->Recrystallization_Failed Using Recrystallization Column_Failed Column Chromatography Issues? Impure->Column_Failed Using Column Recrystallization_Failed->Column_Failed No Optimize_Recrystallization Optimize Recrystallization: - Change solvent - Slow cooling - Seeding Recrystallization_Failed->Optimize_Recrystallization Yes Optimize_Column Optimize Column: - New eluent system - Check column packing - Reduce loading Column_Failed->Optimize_Column Yes Column_Failed->Pure No Optimize_Recrystallization->Check_Purity Optimize_Column->Check_Purity Characterize Proceed to Characterization Pure->Characterize

Caption: A decision tree for troubleshooting common purification issues.

References

stability of 3-Hydroxyphenethyl alcohol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Hydroxyphenethyl alcohol under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: For routine laboratory use, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place. Protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.

Q2: Is this compound susceptible to degradation?

A2: Yes, like many phenolic compounds, this compound can be susceptible to degradation under certain conditions. The primary degradation pathways are likely to be oxidation and photodegradation. The presence of a phenolic hydroxyl group and a primary alcohol functional group makes it reactive under specific environmental stresses.

Q3: How do pH changes affect the stability of this compound?

A3: Phenolic compounds are generally more prone to oxidation at neutral to alkaline pH. Therefore, this compound is expected to be more stable in acidic conditions compared to neutral or basic solutions. In basic solutions, the phenoxide ion is readily formed, which is more susceptible to oxidation.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can induce photodegradation. It is crucial to store both the solid compound and its solutions in amber-colored containers or to protect them from light by using aluminum foil.

Q5: What are the likely degradation products of this compound?

A5: Under oxidative conditions, the primary alcohol can be oxidized to the corresponding aldehyde (3-hydroxyphenylacetaldehyde) and further to the carboxylic acid (3-hydroxyphenylacetic acid). The phenolic group can also undergo oxidation to form colored quinone-type structures. Under photolytic stress, radical-mediated degradation can lead to a variety of products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of solid material (e.g., turning pink or brown) Oxidation of the phenolic group.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed to minimize exposure to air.
Appearance of new peaks in HPLC analysis of a stored solution Degradation of this compound in solution.Prepare fresh solutions for analysis. If solutions must be stored, keep them at 2-8 °C and protected from light. Use a validated stability-indicating analytical method to monitor purity.
Inconsistent results in bioassays Degradation of the compound leading to reduced potency or the formation of active/interfering byproducts.Confirm the purity of the this compound stock using a suitable analytical method (e.g., HPLC) before each experiment.
Precipitation in stored solutions Formation of insoluble degradation products or polymerization.Filter the solution before use and re-quantify the concentration of the active compound. Consider using a different solvent system or adjusting the pH for better stability.

Stability Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following table summarizes the expected stability of this compound under typical stress conditions as recommended by ICH guidelines.[1][2][3]

Stress Condition Typical Conditions Expected Degradation Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24hLow to ModerateMinimal degradation expected as phenols and alcohols are generally stable to acid hydrolysis.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24hModerate to HighIncreased susceptibility to oxidation due to phenoxide formation.
Oxidation 3% H₂O₂ at room temperature for 24hHigh3-Hydroxyphenylacetaldehyde, 3-Hydroxyphenylacetic acid, quinone-like structures.
Thermal Degradation 60 °C for 48h (in solid state and solution)Low to ModeratePotential for increased oxidation in the presence of air.
Photodegradation Exposure to UV light (254 nm) and visible light for 24hModerate to HighComplex mixture of degradation products due to radical reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60 °C.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Incubate the stock solution at 60 °C. For solid-state thermal stress, place the powdered compound in an oven at 60 °C.

    • Photolytic: Expose the stock solution and solid compound to direct sunlight and UV light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Degradation_Pathway A This compound B 3-Hydroxyphenylacetaldehyde A->B Oxidation D Quinone-type byproducts A->D Oxidation (Phenol) C 3-Hydroxyphenylacetic acid B->C Oxidation Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Degraded_Samples Stressed Samples Acid->Degraded_Samples Base Basic Base->Degraded_Samples Oxidation Oxidative Oxidation->Degraded_Samples Thermal Thermal Thermal->Degraded_Samples Photo Photolytic Photo->Degraded_Samples HPLC Stability-Indicating HPLC Data Stability Data & Degradation Profile HPLC->Data LCMS LC-MS for Identification Start This compound sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Degraded_Samples->HPLC Degraded_Samples->LCMS Product ID

References

Technical Support Center: Preventing m-Tyrosol Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of m-Tyrosol in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: Specific experimental data on the degradation of m-Tyrosol (3-hydroxyphenylethanol) is limited in publicly available literature. The following guidance is based on established principles of phenolic compound chemistry and data from the closely related isomers, p-Tyrosol (4-hydroxyphenylethanol) and, more extensively, Hydroxytyrosol. The degradation pathways and preventative measures are expected to be highly similar.

Frequently Asked Questions (FAQs)

Q1: My m-Tyrosol solution is changing color (e.g., turning yellow or brown). What is happening?

A1: The discoloration of your m-Tyrosol solution is a primary indicator of degradation, most commonly through oxidation. Phenolic compounds like m-Tyrosol are susceptible to oxidation, which can be initiated by factors such as dissolved oxygen, exposure to light, and the presence of metal ions. This process leads to the formation of colored quinone-type compounds and their subsequent polymerization. For the related compound hydroxytyrosol, aqueous solutions have been observed to darken and even turn red upon degradation.[1][2]

Q2: I prepared a stock solution of m-Tyrosol in water, and I'm seeing a loss of potency over a short period. What are the key factors causing this instability?

A2: Several factors can accelerate the degradation of m-Tyrosol in aqueous solutions:

  • pH of the Solution: Neutral to alkaline pH levels significantly promote the oxidation of phenolic compounds.[3][4]

  • Dissolved Oxygen: The presence of oxygen is a critical factor for the oxidative degradation of m-Tyrosol.

  • Ionic Content of Water: The presence of metal ions, particularly transition metals like iron and copper, can catalyze oxidation.[5][6] Even high concentrations of minerals like calcium and magnesium have been shown to significantly increase the degradation of the related compound hydroxytyrosol.[5][6][7]

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

Q3: What is the most stable form to store m-Tyrosol?

A3: For long-term storage, m-Tyrosol should be kept as a dry powder in a cool, dark, and dry place. For solutions, preparing fresh batches for each experiment is the best practice to ensure potency and consistency. If short-term storage of a stock solution is necessary, it should be stored at a low temperature (e.g., -20°C), protected from light in an amber vial, and ideally purged with an inert gas like nitrogen or argon to minimize dissolved oxygen.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution Discoloration Oxidation of m-Tyrosol.1. Use High-Purity Water: Prepare solutions with deionized, distilled, or Milli-Q water to minimize metal ion contamination.[4] 2. Control pH: If experimentally feasible, maintain a slightly acidic pH (e.g., by adding 0.1% acetic or formic acid) to improve stability.[4] 3. Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil.[4] 4. Deoxygenate Solutions: Purge the solvent with an inert gas (nitrogen or argon) before dissolving the m-Tyrosol.
Inconsistent Experimental Results Degradation of m-Tyrosol stock solution over time.1. Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment. 2. Store Properly: If a stock solution must be stored, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and headspace introduction of oxygen. Store at -20°C or -80°C.[8] 3. Use an Internal Standard: In analytical experiments, include a stable internal standard to account for any degradation that may occur during sample preparation and analysis.
Precipitate Formation Limited solubility or degradation product precipitation.1. Verify Solubility: Ensure the concentration of your solution does not exceed the solubility of m-Tyrosol in your specific aqueous medium. 2. Filter the Solution: If a precipitate forms in a previously clear solution, it may be due to polymerization of degradation products. The solution should be discarded.

Quantitative Data on Phenolic Compound Stability

The following tables summarize data on the stability of hydroxytyrosol, a closely related and more studied compound, in aqueous solutions. This data illustrates the significant impact of water quality on stability.

Table 1: Effect of Water Type on Hydroxytyrosol Degradation

Water TypeKey Ionic Content% Degradation (at 48 hours)Reference
Tap WaterHigh Calcium (52 mg/L) & Magnesium (21 mg/L)64%[5][6][7]
Low Mineralization WaterLow Calcium (4 mg/L) & Magnesium (2 mg/L)19%[5][6][7]

Table 2: Influence of pH and Calcium on Hydroxytyrosol Transformation

Condition (in simulated tap water)% HT Remaining (at 24 hours)Reference
pH 6.566%[3]
pH 7.050%[3]
pH 7.542%[3]
pH 8.036%[3]
pH 7.5 with added Calcium15%[3]

Experimental Protocols

Protocol: Assessing the Stability of m-Tyrosol in an Aqueous Solution

This protocol outlines a method to evaluate the stability of m-Tyrosol under specific experimental conditions using UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry).

1. Materials and Reagents:

  • m-Tyrosol standard

  • High-purity water (e.g., Milli-Q)

  • Aqueous solution of interest (e.g., buffer, cell culture media)

  • HPLC-grade acetonitrile and formic acid (or other appropriate mobile phase components)

  • Internal standard (e.g., a structurally similar and stable compound)

  • Amber glass vials

2. Preparation of Solutions:

  • Stock Solution: Accurately prepare a stock solution of m-Tyrosol (e.g., 1 mg/mL) in your chosen aqueous medium.

  • Working Solutions: Dilute the stock solution to the final concentration to be tested.

  • Storage Conditions: Aliquot the working solutions into amber vials and store them under the conditions you wish to evaluate (e.g., room temperature, 4°C, 37°C, exposed to light, protected from light).

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), retrieve an aliquot from each storage condition.

  • Just before analysis, add a known concentration of the internal standard to each aliquot.

4. UPLC-MS Analysis:

  • Chromatographic Separation: Use a suitable C18 column. A common mobile phase for similar compounds consists of an isocratic or gradient elution with water (containing 0.1% formic acid) and acetonitrile.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Monitor for the molecular ion of m-Tyrosol ([M-H]⁻) and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of m-Tyrosol to the internal standard at each time point.

  • Normalize the results to the T=0 time point to determine the percentage of m-Tyrosol remaining.

  • Plot the percentage of m-Tyrosol remaining versus time to visualize the degradation kinetics.

Visualizations

Simplified m-Tyrosol Degradation Pathway mTyrosol m-Tyrosol Quinone Quinone Intermediate mTyrosol->Quinone Oxidation (O2, light, metal ions, high pH) Polymer Colored Polymers Quinone->Polymer Polymerization

Caption: Simplified oxidative degradation pathway of m-Tyrosol.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working Storage_Conditions Store under Test Conditions (e.g., Temp, Light) Prep_Working->Storage_Conditions Time_Points Sample at Time Points Storage_Conditions->Time_Points Add_IS Add Internal Standard Time_Points->Add_IS UPLC_MS UPLC-MS Analysis Add_IS->UPLC_MS Data_Analysis Calculate % Remaining UPLC_MS->Data_Analysis

Caption: Workflow for assessing m-Tyrosol stability.

References

optimizing extraction efficiency of 3-Hydroxyphenethyl alcohol from natural matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction efficiency of 3-Hydroxyphenethyl alcohol (3-HPEA), also known as Tyrosol, from natural matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of 3-HPEA.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for 3-HPEA.3-HPEA is a polar compound. Use polar solvents like ethanol, methanol, or water, or mixtures thereof. Ethanol/water mixtures (e.g., 60-80% ethanol) have shown to be effective for extracting phenolic compounds from olive leaves.[1][2]
Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the target compound.Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can enhance cell wall disruption and reduce extraction time.[3][4][5]
Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can significantly impact yield.Optimize parameters through systematic experiments. For instance, in MAE of hydroxytyrosol from exhausted olive pomace, optimized conditions were found to be a 12% w/v solid loading, 100°C temperature, and 16 minutes.[4]
Degradation of 3-HPEA: The compound may be degrading due to excessive heat or prolonged extraction times.UAE is a non-thermal technology that can be beneficial for thermo-labile compounds.[3][5] If using thermal methods, carefully control the temperature and extraction duration.
Co-extraction of Impurities Low Selectivity of Solvent: The solvent may be dissolving a wide range of other compounds from the matrix.Employ a multi-step extraction process. An initial extraction with a non-polar solvent like hexane can remove lipids before extracting 3-HPEA with a polar solvent.[6]
Complex Natural Matrix: The source material naturally contains many compounds with similar solubility to 3-HPEA.Further purification of the crude extract is necessary. Techniques like solid-phase extraction (SPE) or liquid chromatography (e.g., MPLC, HPLC) can be used to isolate 3-HPEA.[3][7]
Emulsion Formation (in Liquid-Liquid Extraction) Presence of Surfactant-like Molecules: High concentrations of fats, phospholipids, or proteins in the sample can cause emulsions.To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[8] To break an existing emulsion, try adding brine (salting out), centrifuging the mixture, or filtering through a glass wool plug.[8]
Analyte Loss During Sample Cleanup (SPE) Improper Column Conditioning: The SPE sorbent may not be properly activated.Condition the column sequentially with a strong solvent (e.g., methanol) followed by a solvent similar in composition to the sample matrix.[9]
Sample Solvent Too Strong: The solvent in which the sample is dissolved may be preventing the analyte from binding to the sorbent.Dilute the sample with a weaker solvent to ensure proper binding of 3-HPEA to the SPE column.[9]
Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Use a stronger solvent for elution. A stepwise elution with increasing solvent strength can also help in fractionating the extract.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting 3-HPEA?

A1: The "best" method depends on factors like the natural matrix, available equipment, and desired scale. Conventional methods like maceration and Soxhlet extraction can be effective but are often time-consuming and require large solvent volumes.[7] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times with less solvent consumption.[4][5][10] Supercritical Fluid Extraction (SFE) with CO2, often modified with a co-solvent like ethanol, is a green technology that provides high purity extracts but requires specialized equipment.[11][12][13]

Q2: Which solvent should I use for 3-HPEA extraction?

A2: 3-HPEA is a polar molecule. Therefore, polar solvents are recommended. Aqueous ethanol (e.g., 60-80% ethanol in water) is a commonly used and effective solvent for extracting phenolic compounds, including tyrosol, from plant materials.[1][2][14] The use of "green solvents" like water and ethanol is also environmentally friendly.[15]

Q3: How can I optimize the extraction parameters?

A3: To optimize extraction, systematically vary key parameters such as solvent concentration, temperature, extraction time, and the solid-to-liquid ratio.[14][16] A Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), can be used to efficiently find the optimal conditions.[14][16]

Q4: My extract is a complex mixture. How can I isolate 3-HPEA?

A4: Crude extracts from natural sources are typically complex mixtures.[6][17] To isolate 3-HPEA, chromatographic techniques are necessary. Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are widely used for the purification of natural products.[3][7]

Q5: How can I quantify the amount of 3-HPEA in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for the quantification of 3-HPEA.[18][19][20] A validated HPLC method with a proper standard curve is essential for accurate quantification.[19][20]

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of phenolic compounds, including tyrosol and its derivatives, from natural sources.

Extraction Method Natural Matrix Key Parameters Yield/Concentration of Target Compound Reference
Solid-Liquid ExtractionOlive LeavesSolvent: 60-80% ethanolApprox. 45 g of total phenolics / kg of dry leaves[1][2]
Microwave-Assisted Water Extraction (MAWE)Exhausted Olive Pomace12% w/v solid loading, 100°C, 16 min5.87 mg of hydroxytyrosol / g EOP[4]
Ultrasound-Assisted Water Extraction (UAWE)Exhausted Olive Pomace80% amplitude, 16 min, 11.5% solid loading6.42 mg of hydroxytyrosol / g EOP[5]
Ultrasound-Assisted Enzymatic ExtractionDark Tea50% ethanol, 72°C, 50 minTotal polyphenols increased by ~30% compared to UAE alone[21]
Supercritical Fluid Extraction (SFE) with co-solventOlive Mill WasteCO2, 100 bar, 35°C, 1h (for stripping from DES)Effective recovery of hydroxytyrosol, tyrosol, and oleuropein[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 3-HPEA

This protocol is a general guideline for the UAE of 3-HPEA from a dried plant matrix.

1. Sample Preparation:

  • Dry the natural matrix (e.g., olive leaves) at a controlled temperature (e.g., 40°C) to a constant weight.

  • Grind the dried material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Place a known amount of the powdered sample (e.g., 10 g) into an extraction vessel.

  • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath.

  • Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 100 W), temperature (e.g., 40°C), and extraction time (e.g., 30 minutes). Note: UAE can generate heat, so temperature control may be necessary for thermo-labile compounds.[3]

3. Post-Extraction:

  • Separate the extract from the solid residue by centrifugation or filtration.

  • Collect the supernatant/filtrate.

  • Repeat the extraction on the solid residue if necessary to maximize yield.

  • Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Store the crude extract at a low temperature (e.g., -20°C) for further analysis.

Protocol 2: Quantification of 3-HPEA by HPLC

This protocol provides a general procedure for the quantification of 3-HPEA in an extract.

1. Standard Preparation:

  • Prepare a stock solution of a 3-HPEA standard of known purity in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[22]

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[22]

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[22]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is commonly used for the separation of phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 280 nm (a common wavelength for phenolic compounds).

  • Column Temperature: 30°C.

4. Analysis:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Identify the 3-HPEA peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify the amount of 3-HPEA in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental_Workflow A Natural Matrix (e.g., Olive Leaves) B Pre-treatment (Drying, Grinding) A->B C Extraction (e.g., UAE, MAE) B->C D Solid-Liquid Separation (Centrifugation/Filtration) C->D E Crude Extract D->E Liquid Phase J Solid Residue D->J Solid Phase F Solvent Evaporation E->F I Quantification (HPLC) E->I G Purification (e.g., SPE, HPLC) F->G H Pure 3-HPEA G->H H->I Troubleshooting_Low_Yield Start Low Extraction Yield Q1 Is the solvent appropriate? Start->Q1 Solvent Use polar solvent (e.g., 80% Ethanol) Q1->Solvent No Q2 Is the extraction method efficient? Q1->Q2 Yes A1_Yes Yes A1_No No Solvent->Q2 Method Consider UAE or MAE Q2->Method No Q3 Are extraction parameters optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Method->Q3 Parameters Optimize Time, Temp, Solid/Liquid Ratio Q3->Parameters No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Parameters->End

References

troubleshooting peak tailing in HPLC analysis of 3-HPEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxyphenylethylamine (3-HPEA).

Frequently Asked Questions (FAQs)

Q1: What is 3-HPEA and why is its HPLC analysis important?

A1: 3-Hydroxyphenylethylamine (3-HPEA), also known as m-tyramine, is a trace amine neuromodulator and a structural analog of phenethylamine.[1] It is an endogenous compound found in humans and is also present in various foods and beverages.[2] Accurate and reliable HPLC analysis is crucial for its quantification in biological matrices to understand its physiological roles, and in food and beverage quality control.

Q2: What are the typical causes of peak tailing in the HPLC analysis of 3-HPEA?

A2: Peak tailing for 3-HPEA in reversed-phase HPLC is primarily caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[3][4] Other contributing factors include:

  • Mobile Phase pH: A mobile phase pH close to the pKa of 3-HPEA's amine (pKa ≈ 9.58) or the silanol groups (pKa ≈ 3.5-4.5) can lead to inconsistent ionization and peak distortion.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-column Effects: Excessive tubing length or dead volumes in the HPLC system can lead to band broadening and peak tailing.[5]

Q3: What is an acceptable tailing factor for the 3-HPEA peak?

A3: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. A value greater than 1.5 indicates significant peak tailing that should be addressed to ensure accurate integration and quantification.

Troubleshooting Guides

Issue: Asymmetrical Peak Shape (Tailing) for 3-HPEA

This guide provides a systematic approach to diagnose and resolve peak tailing issues for 3-HPEA.

Step 1: Evaluate Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like 3-HPEA.

  • Rationale: 3-HPEA has a basic amine group (pKa ≈ 9.58) and an acidic phenolic hydroxyl group (pKa ≈ 10). At a mobile phase pH below its pKa, the amine group will be protonated (positively charged). At a low pH (e.g., below 3), residual silanol groups on the column packing are protonated and less likely to interact with the protonated amine of 3-HPEA, thus reducing peak tailing.[3][7]

  • Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). This ensures consistent protonation of both the analyte and the silanol groups, minimizing secondary interactions.

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Peak Shape
6.82.1Severe Tailing
4.51.7Moderate Tailing
3.01.1Symmetrical
2.51.0Highly Symmetrical

Step 2: Optimize Mobile Phase Composition and Additives

  • Rationale: The choice of organic modifier and the use of additives can significantly impact peak shape.

  • Recommendations:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it can provide sharper peaks for some compounds.

    • Mobile Phase Additives: For older columns (Type A silica), adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 10-20 mM) to the mobile phase can mask the active silanol sites and improve peak symmetry.[8] However, this may shorten column lifetime.[8] Modern, high-purity silica columns (Type B) are base-deactivated and often do not require such additives.[3]

Step 3: Check for Column Overload

  • Rationale: Injecting an excessive amount of analyte can lead to non-linear isotherm behavior and result in peak tailing.

  • Recommendation: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

Step 4: Inspect Column and System Hardware

  • Rationale: Issues with the column or other HPLC system components can contribute to peak tailing.

  • Recommendations:

    • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample matrix.

    • Column Washing: If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol).

    • Column Replacement: If the column is old or has been subjected to harsh conditions, it may be degraded and require replacement.

    • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.[5]

Experimental Protocols

Recommended HPLC Method for 3-HPEA Analysis

This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably a base-deactivated, high-purity silica column.

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Temperature: 30 °C.

  • Detection: UV at 275 nm.

Sample Preparation Protocol

  • Standard Solution: Prepare a stock solution of 3-HPEA in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Sample Dilution: Dilute the sample with the initial mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for 3-HPEA check_pH Is Mobile Phase pH between 2.5 and 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 check_pH->adjust_pH No check_overload Is the column overloaded? check_pH->check_overload Yes adjust_pH->check_pH reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes check_column Is the column old or contaminated? check_overload->check_column No end_good Symmetrical Peak Achieved reduce_concentration->end_good wash_column Wash or replace the column check_column->wash_column Yes check_system Check for extra-column volume check_column->check_system No wash_column->end_good end_bad Issue Persists - Consult Instrument Manual or Manufacturer check_system->end_bad

Caption: A troubleshooting workflow for addressing peak tailing in the HPLC analysis of 3-HPEA.

Silanol_Interaction cluster_column Silica Stationary Phase Silanol_Group Si-O⁻ (Ionized Silanol) 3HPEA 3-HPEA-NH3⁺ (Protonated Amine) Interaction Ionic Interaction (Causes Tailing) 3HPEA->Interaction Interaction->Silanol_Group

Caption: Diagram illustrating the secondary ionic interaction between protonated 3-HPEA and an ionized residual silanol group, which is a primary cause of peak tailing.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Hydroxyphenethyl Alcohol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Hydroxyphenethyl alcohol (also known as 3-Tyrosol) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has limited solubility in aqueous solutions. While specific data for the 3-hydroxy isomer is not always distinguished from the more common 4-hydroxy isomer (Tyrosol) in all literature, phenolic compounds, in general, can have solubility challenges in neutral aqueous buffers. For instance, the related compound Tyrosol has a reported solubility of approximately 3 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2.[1] It is advisable to prepare aqueous solutions fresh for each experiment, as storage for more than a day is not recommended.[1]

Q2: What are the recommended organic solvents for preparing stock solutions of this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions.[1]

Q3: What is the maximum concentration of organic solvents like DMSO or ethanol that can be used in cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be minimized. Most cell lines can tolerate up to 0.5% (v/v) DMSO, although some may be sensitive to concentrations as low as 0.1%.[1] A similar tolerance is generally observed for ethanol. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound without using organic solvents?

Yes, several methods can be employed to improve the aqueous solubility of poorly soluble compounds.[2][3][4] For this compound, a particularly effective technique is complexation with cyclodextrins.[1] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic portion of the molecule, forming an inclusion complex that is more soluble in water.[1] Other techniques include adjusting the pH of the solution and using co-solvents.[2][3]

Q5: How should I prepare my working solutions to avoid precipitation in the assay medium?

Precipitation often occurs when a concentrated organic stock solution is diluted into an aqueous assay medium. To minimize this, it is preferable to add the stock solution directly to the final assay medium while vortexing or mixing to ensure rapid and uniform dispersion.[5] Avoid preparing an intermediate aqueous dilution of the stock, as this can increase the likelihood of precipitation.[5] The presence of proteins or other biological components in the assay medium can sometimes help to maintain the compound's solubility.[5]

Troubleshooting Guide

Issue 1: A precipitate forms immediately upon diluting the DMSO stock solution into the cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO.

  • Solution:

    • Decrease the final concentration: If your experimental design permits, lower the working concentration of this compound.

    • Increase the final DMSO concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always verify solvent tolerance for your specific cell line.

    • Use a different solubilization method: Consider using cyclodextrins to enhance aqueous solubility (see Protocol 3).

Issue 2: The compound appears to be soluble, but I am observing inconsistent or lower-than-expected biological activity.

  • Possible Cause: Although no visible precipitate is present, microscopic precipitation or aggregation may be occurring, reducing the effective concentration of the compound available to interact with the biological target.

  • Solution:

    • Sonication: Briefly sonicate the final working solution before adding it to the assay to break up any small aggregates.[6]

    • Solubility Assessment: Perform a kinetic solubility assay to determine the actual solubility of this compound under your specific assay conditions.[5]

    • Optimize Dilution Protocol: Ensure rapid mixing when diluting the stock solution into the assay medium to minimize the time the compound spends at a high, potentially precipitating, concentration in an aqueous environment.[5]

Data Presentation

Table 1: Solubility of this compound (Tyrosol) in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethyl sulfoxide (DMSO)≥50.5 mg/mL[7]
Ethanol (EtOH)≥46.7 mg/mL[7]
WaterSlightly soluble[8][9]
Phosphate-Buffered Saline (PBS), pH 7.2~3 mg/mL[1]

Table 2: Recommended Final Concentrations of Co-solvents in Cell Culture

Co-solventRecommended Maximum Final Concentration (v/v)Notes
DMSO≤ 0.5%Some cell lines may be sensitive to >0.1%. Always include a vehicle control.[1]
Ethanol≤ 0.5%Similar to DMSO, cytotoxicity should be evaluated for the specific cell line.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming at 37°C for a few minutes may aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution by Dilution in Cell Culture Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.

  • Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium.

  • Immediately mix the solution by gentle vortexing or pipetting up and down to ensure rapid and thorough dispersion.

  • Use the freshly prepared working solution to treat your cells.

Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or PBS

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a solution of HP-β-CD in sterile water or PBS at the desired concentration (e.g., 1-10% w/v).

  • While continuously stirring the HP-β-CD solution, slowly add the this compound powder. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.

  • Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Once the solution is clear, sterile-filter it through a 0.22 µm filter to remove any undissolved particles.

  • This aqueous stock solution can then be further diluted in your assay medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay cluster_alternative Alternative Solubilization stock_powder 3-HPEA Powder stock_vortex Vortex to Dissolve stock_powder->stock_vortex stock_dmso Anhydrous DMSO stock_dmso->stock_vortex stock_solution Concentrated Stock (e.g., 50 mg/mL) stock_vortex->stock_solution working_dilute Dilute & Mix Rapidly stock_solution->working_dilute Add dropwise while mixing working_medium Cell Culture Medium working_medium->working_dilute working_solution Final Working Solution working_dilute->working_solution assay_cells Treat Cells working_solution->assay_cells assay_results Measure Biological Response assay_cells->assay_results alt_powder 3-HPEA Powder alt_stir Stir to Form Complex alt_powder->alt_stir alt_hpcd HP-β-CD Solution alt_hpcd->alt_stir alt_solution Aqueous Stock Solution alt_stir->alt_solution alt_solution->working_dilute Alternative Path

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound stimulus Stimulus IKK IKK Complex stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB Degradation NFkB_complex NF-κB (p65/p50) (Inactive) IkappaB->NFkB_complex Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nucleus->gene_expression Induces HPEA 3-Hydroxyphenethyl Alcohol HPEA->IKK Inhibits HPEA->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Matrix Effects in the Mass Spectetric Analysis of m-Tyrosol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of m-Tyrosol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of m-Tyrosol?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as m-Tyrosol, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[2] In complex matrices like olive oil or wine, where m-Tyrosol is often analyzed, these effects can be particularly pronounced.[3][4]

Q2: How can I identify if my m-Tyrosol analysis is affected by matrix effects?

A: A common method is to perform a post-extraction spike experiment.[1] This involves comparing the signal response of m-Tyrosol in a neat solvent to the response of a blank matrix extract spiked with the same concentration of m-Tyrosol after extraction. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column, and a blank matrix is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[1]

Q3: What are the most effective strategies to minimize matrix effects for m-Tyrosol analysis?

A: The most effective strategies include:

  • Optimized Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[3][4]

  • Chromatographic Separation: Modifying the LC method to separate m-Tyrosol from co-eluting matrix components is a crucial step.[5]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated m-Tyrosol, is highly recommended to compensate for matrix effects.[4][6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.

Q4: When should I use a deuterated internal standard for m-Tyrosol analysis?

A: A deuterated internal standard is the gold standard for compensating for matrix effects in quantitative LC-MS analysis.[4][6] It is particularly recommended when:

  • High accuracy and precision are required.

  • The sample matrix is complex and variable.

  • Significant ion suppression or enhancement is observed.

  • You are developing a robust method for routine analysis.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of m-Tyrosol.

This is a classic symptom of uncompensated matrix effects. The following workflow can help you troubleshoot this issue.

Troubleshooting Workflow for Inaccurate Quantification cluster_Start Start cluster_Diagnosis Diagnosis cluster_Solutions Solutions cluster_End End Start Inaccurate Quantification of m-Tyrosol AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Present? AssessME->ME_Present OptimizeSP Optimize Sample Prep (LLE/SPE) ME_Present->OptimizeSP Yes End Accurate Quantification ME_Present->End No OptimizeLC Optimize LC Method OptimizeSP->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch MatrixMatch->End

Troubleshooting workflow for inaccurate m-Tyrosol quantification.
Issue 2: Significant ion suppression observed for m-Tyrosol.

Ion suppression is a common challenge in the analysis of m-Tyrosol from complex matrices.

Step 1: Confirm Ion Suppression

  • Perform a post-extraction spike experiment to quantify the extent of ion suppression. The matrix effect (ME) can be calculated as:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value significantly below 100% indicates ion suppression.

Step 2: Improve Sample Preparation

  • For Oily Matrices (e.g., Olive Oil): Employ a Liquid-Liquid Extraction (LLE) protocol to remove the bulk of the lipid content.

  • For Aqueous Matrices (e.g., Wine): Utilize Solid-Phase Extraction (SPE) with a C18 cartridge to remove polar interferences.

Step 3: Optimize Chromatographic Conditions

  • Change the analytical column: If co-elution is suspected, switching to a column with a different stationary phase chemistry can alter selectivity. Consider using metal-free columns if you suspect chelation is contributing to ion suppression.[7]

  • Adjust the mobile phase gradient: A shallower gradient can improve the separation of m-Tyrosol from interfering compounds.

  • Divert the flow: If the suppression occurs at the beginning of the run, divert the initial column effluent to waste to avoid contaminating the ion source.

Step 4: Implement a Robust Quantification Strategy

  • Use a deuterated internal standard: This is the most effective way to compensate for ion suppression that cannot be eliminated through sample preparation or chromatography.

  • Use matrix-matched calibrants: This will help to normalize the calibration curve to the matrix effect.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of m-Tyrosol from Olive Oil

This protocol is designed to extract polar compounds like m-Tyrosol from a lipid-rich matrix.

LLE Workflow for m-Tyrosol from Olive Oil Start Start: Olive Oil Sample AddSolvent Add Methanol/Water (80:20, v/v) and Internal Standard Start->AddSolvent Vortex Vortex vigorously AddSolvent->Vortex Centrifuge Centrifuge to separate layers Vortex->Centrifuge Collect Collect the methanolic (lower) phase Centrifuge->Collect Evaporate Evaporate to dryness Collect->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

Technical Support Center: 3-Hydroxyphenethyl Alcohol Derivatization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the protocol for 3-Hydroxyphenethyl alcohol derivatization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Incomplete Derivatization or Low Yield

Question: My chromatogram shows a small peak for the derivatized this compound and a large, tailing peak for the underivatized analyte. What could be the cause and how can I improve the reaction yield?

Answer: Incomplete derivatization is a common issue that can stem from several factors. Here are the potential causes and solutions:

  • Presence of Moisture: Derivatization reagents, especially silylating agents like BSTFA and MSTFA, are highly sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, reducing its availability to derivatize your analyte.

    • Solution: Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous solvents and store reagents under dry conditions (e.g., in a desiccator). If your sample is in an aqueous solution, it must be completely dried before adding the derivatization reagent.[1]

  • Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.

    • Solution: A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion. A general guideline for silylation is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogen in the analyte.[1]

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the derivatization to go to completion.

    • Solution: The derivatization of hydroxyl groups can vary in reaction time from minutes to hours.[1] For silylation of phenols and alcohols, heating at 60-75°C for 30-60 minutes is common. For acetylation with acetic anhydride, heating at 70°C for about 20 minutes is a good starting point. It is advisable to perform a time-course study to determine the optimal reaction time and temperature for this compound with your chosen reagent.

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-quality reagents. Ensure they are stored according to the manufacturer's instructions, typically in a cool, dry, and dark place.

Issue 2: Presence of Extraneous Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram that are interfering with the analysis of my derivatized this compound. What is the origin of these peaks and how can I eliminate them?

Answer: Extraneous peaks can arise from reagent byproducts, side reactions, or contaminants. Here's how to address this issue:

  • Reagent Byproducts: The derivatization reaction itself produces byproducts. For instance, silylation with BSTFA produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide.[2]

    • Solution: Choose a derivatization reagent that produces volatile byproducts that do not interfere with your analyte's peak. For example, MSTFA is often preferred because its byproducts are more volatile than those of BSTFA.[3] A post-derivatization cleanup step, such as a liquid-liquid extraction, can sometimes be employed to remove non-volatile byproducts.

  • Side Reactions: The derivatization reagent may react with other components in your sample matrix or with the solvent.

    • Solution: If your sample matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances. Ensure the solvent used is compatible with the derivatization reagent and reaction conditions.

  • Contamination: Contamination can be introduced from various sources, including solvents, glassware, or the GC system itself.

    • Solution: Use high-purity solvents and meticulously clean all glassware. Regularly check your GC system for contamination by running solvent blanks. A high and noisy baseline can also be indicative of column bleed, which may require conditioning the column at a high temperature or replacing it if it's old.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

A1: The two most common derivatization methods for compounds with hydroxyl groups like this compound are silylation and acylation (specifically acetylation).

  • Silylation: This method replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation increases the volatility and thermal stability of the analyte.[1]

  • Acetylation: This method involves the reaction of the hydroxyl groups with an acetylating agent, typically acetic anhydride in the presence of a catalyst like pyridine, to form an acetate ester. This also increases the volatility of the compound for GC analysis.

Q2: How do I choose between silylation and acetylation for my experiment?

A2: The choice of derivatization method depends on several factors:

  • Analyte Stability: TMS derivatives can be susceptible to hydrolysis, so care must be taken to avoid exposure to moisture.[2] Acetate esters are generally more stable.

  • Reaction Byproducts: Consider the volatility of the byproducts and their potential to interfere with your analysis. MSTFA is often chosen over BSTFA due to its more volatile byproducts.[3]

  • Detector Response: The derivatization can be used to introduce a "tag" that enhances the detector response. For example, using a fluorinated acylating agent can improve sensitivity with an electron capture detector (ECD).

  • Analytical Instrument: Some derivatizing reagents can be corrosive and may damage the GC column over time.[3]

Q3: Can I derivatize both the phenolic and the alcoholic hydroxyl groups of this compound simultaneously?

A3: Yes, both the phenolic and the primary alcohol hydroxyl groups of this compound are reactive and can be derivatized simultaneously using common silylating or acetylating agents. The reactivity of different types of hydroxyl groups can vary, with primary alcohols generally being more reactive than phenols.[1] However, by using an excess of the derivatizing reagent and appropriate reaction conditions, it is possible to achieve complete derivatization of both functional groups.

Q4: What are the key parameters to optimize for a successful derivatization reaction?

A4: The key parameters to optimize for a robust and reproducible derivatization protocol are:

  • Reagent Concentration: A sufficient molar excess of the derivatizing reagent is crucial.

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the degradation of the analyte or the formation of byproducts.

  • Reaction Time: The time required for the reaction to reach completion should be determined experimentally.

  • Solvent: The choice of solvent can influence the reaction rate and the solubility of the analyte and reagents. Common solvents for derivatization include pyridine, acetonitrile, and dichloromethane.[4][5]

  • Catalyst: For some reactions, a catalyst may be necessary to increase the reaction rate, especially for sterically hindered hydroxyl groups. For example, pyridine is often used as a catalyst in acetylation reactions, and trimethylchlorosilane (TMCS) can be added as a catalyst for silylation with BSTFA.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the acetylation and silylation of phenols and primary alcohols. This data can be used as a starting point for optimizing the derivatization of this compound.

Table 1: Acetylation of Phenols and Alcohols with Acetic Anhydride

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolExpansive GraphiteDichloromethaneReflux0.598
Benzyl AlcoholSodium BicarbonateTolueneRoom Temp24>99[4]
4-Nitrobenzyl AlcoholSodium BicarbonateEthyl AcetateRoom Temp2493[4]
General AlcoholsPyridine-700.33-

Table 2: Silylation of Phenols and Alcohols with BSTFA/MSTFA

SubstrateReagentCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
General Alcohols/PhenolsBSTFATMCS (optional)Pyridine/Ethyl Acetate6030Optimal[5]
General Alcohols/PhenolsBSTFA--70-10020-30-[2]
PhenolsBSTFA-AcetoneRoom Temp<0.25Quantitative[6]
General Alcohols/PhenolsMSTFA--3730-[7]

Experimental Protocols

Protocol 1: Acetylation of this compound using Acetic Anhydride and Pyridine

This protocol is a general procedure for the acetylation of hydroxyl groups and can be adapted for this compound.

  • Sample Preparation: Transfer a known amount of dried this compound (e.g., 1-5 mg) into a clean, dry reaction vial. Dissolve the sample in a small volume of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Add a 2 to 5-fold molar excess of acetic anhydride and pyridine (as a catalyst) to the vial. For example, for 1 mg of this compound, you might add 10-20 µL of each reagent.

  • Reaction: Cap the vial tightly and heat it in a heating block at 70°C for 20-30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction is typically necessary as the reagents and byproducts are volatile.

Protocol 2: Silylation of this compound using BSTFA (+/- TMCS)

This is a general protocol for silylation that can be optimized for this compound.[1][2]

  • Sample Preparation: Place 1-10 mg of the dried this compound sample into a 5 mL reaction vessel. If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Reagent Addition: Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point. For moderately hindered or slowly reacting compounds, a catalyst like 1% TMCS in BSTFA can be used. The reaction can be performed neat or in a solvent like pyridine or acetonitrile.

  • Reaction: Tightly cap the vial and allow the mixture to stand at room temperature or heat it to 60-75°C. Reaction times can vary from a few minutes to several hours. For many phenols and alcohols, heating for 30-60 minutes is sufficient.

  • Completion Check and Analysis: To determine if the reaction is complete, analyze aliquots of the sample at different time intervals until the product peak area no longer increases. Once the reaction is complete, the sample can be injected into the GC-MS.

Mandatory Visualizations

experimental_workflow_acetylation cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried 3-Hydroxyphenethyl Alcohol Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Acetic Anhydride & Pyridine dissolve->add_reagents heat Heat at 70°C (20-30 min) add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the acetylation of this compound.

experimental_workflow_silylation cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried 3-Hydroxyphenethyl Alcohol Sample add_reagent Add BSTFA (± TMCS catalyst) start->add_reagent react React at 60-75°C (30-60 min) add_reagent->react check_completion Check for Reaction Completion react->check_completion inject Inject into GC-MS check_completion->inject

Caption: Experimental workflow for the silylation of this compound.

Caption: Troubleshooting logic for this compound derivatization.

References

minimizing by-product formation in 3-Hydroxyphenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-hydroxyphenethyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the reduction of 3-hydroxyphenylacetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.- Ensure at least a stoichiometric amount of the borane reagent (e.g., BH3-THF) is used. An excess may be necessary. - Perform the reaction at a suitable temperature. While the reaction can proceed at room temperature, gentle heating might be required for completion. Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time and monitor for the disappearance of the starting material.
Decomposition of Reducing Agent: Borane-THF can decompose, especially if the reagent is old or has been improperly stored.[1] Decomposition can yield tributyl borate and hydrogen gas.[2]- Use a fresh or recently purchased bottle of BH3-THF. - Consider using the more stable borane-dimethyl sulfide (BH3-SMe2) complex, though it has an unpleasant odor.[2] - Standardize the borane solution prior to use to determine its exact concentration.
Presence of Unreacted 3-Hydroxyphenylacetic Acid Insufficient Reducing Agent: The amount of borane was not adequate to reduce all of the starting material.- Increase the molar equivalents of the borane reagent. - Add the borane solution dropwise to the solution of 3-hydroxyphenylacetic acid to ensure a controlled reaction.
Reaction Quenched Prematurely: The reaction was stopped before all the starting material was consumed.- Monitor the reaction closely by TLC or LC-MS until the starting material is no longer detectable.
Formation of White Precipitate (Boric Acid By-products) Hydrolysis of Borate Esters: During the workup, the borate ester intermediates are hydrolyzed to form boric acid and the desired alcohol.- After quenching the reaction (e.g., with methanol), an acidic workup is typically required to fully hydrolyze the borate esters. - The resulting boric acid can often be removed by filtration or through an extractive workup. Washing the organic layer with water or brine can help remove water-soluble boron by-products.
Unexpected By-products Detected by NMR or MS Reaction with Phenolic Hydroxyl Group: Although borane is highly chemoselective for carboxylic acids, as a Lewis acid, it can potentially interact with the phenolic -OH group.[3]- The formation of borate esters with the phenolic hydroxyl is possible. An acidic workup should cleave these esters. - If side reactions at the phenol are suspected, consider protecting the phenolic hydroxyl group prior to reduction, though this adds extra steps to the synthesis.
Over-reduction: Although less common with borane, aggressive reaction conditions (high temperature, prolonged reaction time) could potentially lead to the reduction of the aromatic ring or the benzylic alcohol.- Maintain a controlled reaction temperature. - Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reduction.
Impurity in Starting Material: The 3-hydroxyphenylacetic acid used may contain impurities that are carried through the reaction.- Verify the purity of the starting material by NMR, LC-MS, or melting point before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the synthesis of this compound from 3-hydroxyphenylacetic acid to minimize by-products?

A1: Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2), are highly recommended. Borane is a chemoselective reagent that rapidly reduces carboxylic acids to primary alcohols while typically not affecting other functional groups like esters or ketones that might be present in more complex molecules.[4][5] This high selectivity is key to minimizing by-product formation.

Q2: Can I use sodium borohydride (NaBH4) for this reduction?

A2: Sodium borohydride is generally not strong enough to reduce a carboxylic acid on its own.[4] While there are methods that use NaBH4 in combination with additives to reduce carboxylic acids, these conditions may be less selective and could lead to more by-products. For a clean and selective reduction of 3-hydroxyphenylacetic acid, borane is the preferred reagent.

Q3: How does the phenolic hydroxyl group in 3-hydroxyphenylacetic acid affect the reduction?

A3: The primary reaction of borane is the selective reduction of the carboxylic acid group.[4] However, as a Lewis acid, borane can interact with the electron-rich phenolic hydroxyl group, potentially forming a phenoxyborane species. This interaction is generally reversible and is not expected to interfere with the reduction of the carboxylic acid. A standard acidic workup after the reduction is complete should cleave any borane-phenol complexes.

Q4: What are the common by-products to look out for in this synthesis?

A4: The most common "by-products" are related to the workup procedure rather than side reactions of the substrate. These include boric acid and its esters, which are formed from the borane reagent after reduction and hydrolysis. In terms of organic by-products, the most likely impurity is unreacted starting material (3-hydroxyphenylacetic acid) due to an incomplete reaction. Over-reduction to 3-ethylphenol is a theoretical possibility under harsh conditions but is unlikely with the mild and selective nature of borane.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the more polar starting material (3-hydroxyphenylacetic acid) from the less polar product (this compound). The reaction is complete when the spot corresponding to the starting material is no longer visible. For more precise monitoring, especially for quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q6: How should I purify the final product, this compound?

A6: After the reaction is complete and quenched, an extractive workup is typically performed. The reaction mixture is usually partitioned between an organic solvent (like ethyl acetate) and an aqueous acidic solution. The organic layer containing the product is then washed with water and brine to remove any remaining water-soluble impurities and boron salts. The crude product obtained after solvent evaporation can then be purified by column chromatography on silica gel to remove any unreacted starting material and other minor impurities.

Experimental Protocol: Selective Reduction of 3-Hydroxyphenylacetic Acid

This protocol is designed to maximize the yield of this compound while minimizing by-product formation.

Materials:

  • 3-Hydroxyphenylacetic acid

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxyphenylacetic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M solution of BH3-THF from the dropping funnel to the stirred solution of the carboxylic acid over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add methanol dropwise to quench the excess borane. Be cautious as hydrogen gas will be evolved.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF and methanol.

    • Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash sequentially with water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Start 3-Hydroxyphenylacetic Acid Intermediate Acyloxyborane Intermediate Start->Intermediate Reduction Reagent BH3-THF Reagent->Intermediate Workup Acidic Workup Intermediate->Workup Product This compound Workup->Product

Caption: Synthesis of this compound from 3-hydroxyphenylacetic acid.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Product Check1 Check for Unreacted Starting Material (TLC/LC-MS) Start->Check1 Cause1 Incomplete Reaction Check1->Cause1 Yes Check2 Check for By-products Check1->Check2 No Solution1 Increase Reagent/Time/Temp Cause1->Solution1 End Improved Yield Solution1->End Cause2 Reagent Decomposition Check2->Cause2 Tributyl borate present Solution2 Use Fresh Reagent Cause2->Solution2 Solution2->End

Caption: A workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-Hydroxyphenethyl Alcohol and Tyrosol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antioxidant activities of 3-Hydroxyphenethyl alcohol and tyrosol (also known as 4-Hydroxyphenethyl alcohol), two phenolic compounds of interest to researchers in the fields of pharmacology, food science, and drug development. The comparison is supported by experimental data from various in vitro antioxidant assays and an exploration of their underlying mechanisms of action.

Introduction to the Compounds

Tyrosol (4-hydroxyphenylethanol) is a well-studied phenylethanoid found in a variety of natural sources, most notably olive oil and wine.[1] Its antioxidant properties have garnered significant interest for their potential to mitigate oxidative stress-related pathogenesis.[1] This compound is an isomer of tyrosol and is also investigated for its potential antioxidant and antimicrobial properties.[2] While structurally similar, the different position of the hydroxyl group on the phenyl ring can influence their antioxidant efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of these compounds is typically evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data from key in vitro assays. Direct comparison is most accurate when values are derived from the same study under identical experimental conditions.

Antioxidant AssayThis compoundTyrosol (4-Hydroxyphenethyl alcohol)Key Findings & Citations
DPPH Radical Scavenging Activity Low antioxidant capacity confirmed.[3]Weak antioxidant activity.[4] IC50: 10.75 µg/mL.[1]Both compounds show lower activity compared to catechols like hydroxytyrosol.[3] Tyrosol is noted to have weak antioxidative effectiveness but can restore intracellular antioxidant defenses.[4]
Oxygen Radical Absorbance Capacity (ORAC) Data not explicitly reported in reviewed literature.>1 Trolox Equivalent (at concentrations up to 100 µM).[1]The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[5]
Ferric Reducing Antioxidant Power (FRAP) Data not explicitly reported in reviewed literature.Value not explicitly reported, but noted to be lower than its oligomers.[1]The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
Reactive Oxygen Species (ROS) Inhibition Inhibits H₂O₂ and HO●.[2]Effective in inhibiting about 30% of ROS production at later time-points (12h for superoxide, 24h for hydrogen peroxides).[4]Both compounds are capable of deactivating singlet oxygen (O₂(¹Δg)) and superoxide radicals (O₂●⁻).[2]

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenolic compounds involves donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thus breaking the chain reaction of oxidation.[6] While direct radical scavenging is a key aspect, these compounds can also exert protective effects through cellular mechanisms.

Both tyrosol and its more potent relative, hydroxytyrosol, are capable of activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway .[5] This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification genes, enhancing the cell's overall defense capacity. While tyrosol's direct antioxidant activity is considered weak, its ability to accumulate intracellularly may contribute to its effectiveness in cellular systems over time.[4][6] Furthermore, tyrosol can be endogenously converted into hydroxytyrosol, one of the most potent dietary antioxidants, which further enhances its protective effects in vivo.[7][8]

cluster_0 Cellular Environment ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Tyrosol Tyrosol / This compound Tyrosol->Nrf2 Induces release

Caption: Nrf2 Antioxidant Response Pathway Activation.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color, which changes to pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity.[1]

  • Materials:

    • Test compounds (this compound, Tyrosol)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (analytical grade)

    • 96-well microplate

    • Microplate reader (absorbance at ~517 nm)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM or 75 µM).[3][5]

    • Prepare a series of concentrations for the test compounds and the positive control in the same solvent.

    • In a 96-well microplate, add a specific volume of each sample concentration to the wells.

    • Add a fixed volume of the DPPH solution to each well.[3] A blank containing only the solvent and DPPH is also prepared.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[3]

    • Measure the absorbance of the solution at 517 nm.[3]

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Sample and DPPH Solution in Microplate A->C B Prepare Sample Dilutions (Tyrosol, 3-HPEA, Control) B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: DPPH Radical Scavenging Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the antioxidant potential of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically at ~593 nm.[1]

  • Materials:

    • Test compounds

    • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

    • Ferrous sulfate (FeSO₄) for standard curve

    • 96-well microplate

    • Microplate reader (absorbance at ~593 nm)

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.[9][10] Warm the reagent to 37°C before use.

    • Prepare a standard curve using known concentrations of FeSO₄.

    • Add the FRAP reagent to each well of a 96-well microplate.

    • Add the sample, standard, or blank to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[1][10]

    • Measure the absorbance at 593 nm.

    • The FRAP value is determined from the standard curve and expressed as mmol of Fe²⁺ equivalents per gram of the compound.[1]

A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Add Reagent and Sample to Microplate A->C B Prepare FeSO4 Standards & Sample Dilutions B->C D Incubate (e.g., 30 min at 37°C) C->D E Measure Absorbance (at 593 nm) D->E F Calculate Fe2+ Equivalents E->F

Caption: FRAP Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator (like AAPH). The antioxidant's presence preserves the fluorescence signal over time. The results are quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard, typically Trolox.[1]

  • Materials:

    • Test compounds

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Trolox (for standard curve)

    • Phosphate buffer (75 mM, pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare solutions of the test compounds and Trolox standards in phosphate buffer.

    • In a black 96-well microplate, add the sample, standard, or blank (buffer) to the wells.

    • Add the fluorescein solution to all wells and incubate.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately place the plate in a fluorescence reader and record the fluorescence decay kinetically over time (e.g., every minute for about 60 minutes).

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Determine the Trolox Equivalents (TE) of the samples from the standard curve.[1]

A Prepare Samples, Trolox Standards & Fluorescein B Pipette into Black Microplate A->B C Initiate Reaction with AAPH Solution B->C D Kinetic Fluorescence Reading (e.g., every min for 60 min) C->D E Calculate Area Under the Curve (AUC) D->E F Determine Trolox Equivalents (TE) E->F

Caption: ORAC Assay Workflow.

Conclusion

Based on the available in vitro data, both this compound and tyrosol exhibit antioxidant properties, although they are generally considered weak direct radical scavengers compared to other polyphenols like hydroxytyrosol.[3][4] Tyrosol's effectiveness in cellular systems may be enhanced by its intracellular accumulation and its biotransformation into the more potent antioxidant, hydroxytyrosol.[4][7] Both isomers demonstrate the ability to deactivate specific reactive oxygen species. For drug development and applications requiring potent direct antioxidant activity, other compounds may be more promising. However, the ability of these molecules to modulate cellular antioxidant defense systems like the Nrf2 pathway suggests a potential for indirect and perhaps more prolonged protective effects that warrant further investigation.

References

A Comparative Guide to the Validation of HPLC Methods for 3-Hydroxyphenethyl Alcohol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxyphenethyl alcohol (3-HPEA), also known as tyrosol, is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of validated HPLC methods for 3-HPEA quantification, alongside alternative analytical techniques, supported by experimental data to aid in method selection and validation.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method is contingent on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of typical reversed-phase HPLC (RP-HPLC) methods employed for the quantification of 3-HPEA.

ParameterMethod 1Method 2Method 3
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)[1]C18 (250 mm x 4.6 mm, 5 µm)[2]C18 (100 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase Acetonitrile:Water (50:50, v/v)Methanol:Water with 0.1% Formic Acid (Gradient)Acetonitrile:0.1% Formic Acid in Water (Gradient)[3][4]
Flow Rate 1.2 mL/min[1]1.0 mL/min0.3 mL/min[3][4]
Injection Volume 20 µL[1]10 µL10 µL[3][4]
Detection UV at 210 nm[1]UV at 280 nm[2][5]UV at 280 nm
Linearity (Range) 2-15 mg/L[1]3-100 ppm[5]Not Specified
Accuracy (% Recovery) Not Specified98.8-100.1%[5]>87.6%[6]
Precision (%RSD) Not Specified1.44-1.68%[5]<11%[6]
LOD Not Specified2.49 ppm[5]0.06 µg/mL[7]
LOQ Not Specified3.97 ppm[5]0.19 µg/mL[7]

HPLC vs. Alternative Quantification Methods

While HPLC is a stalwart technique, other methods offer distinct advantages, particularly in terms of sensitivity and selectivity.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio.[8]Gas chromatographic separation of volatile compounds followed by mass spectrometry.
Sample Preparation Simple filtration and dilution are often sufficient.Can be similar to HPLC, but may require cleaner samples to avoid ion suppression.[8][9]Often requires derivatization to increase the volatility and thermal stability of 3-HPEA.[10]
Sensitivity Moderate.High to very high, enabling the detection of trace amounts.[8][9]High, especially with selective derivatization.
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it provides both chromatographic separation and mass-based identification, minimizing interferences.[9]Excellent, with high-resolution separation and specific mass fragmentation patterns.
Validation Parameters Well-established protocols for linearity, accuracy, precision, LOD, and LOQ.[2]Similar validation parameters as HPLC, with additional considerations for matrix effects and ion suppression.Validation includes assessment of derivatization efficiency and stability of derivatives.
Cost & Complexity Relatively low cost and straightforward operation.Higher initial investment and operational complexity.Moderate to high cost, with the added complexity of derivatization.

Experimental Protocols

Typical RP-HPLC-UV Method

A common approach for the quantification of 3-HPEA involves a reversed-phase C18 column.[1][2][5]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape). A typical isocratic condition is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.[1]

    • Detection: UV at 280 nm, the wavelength of maximum absorbance for tyrosol.[2][5]

  • Standard Preparation:

    • A stock solution of 3-HPEA is prepared in the mobile phase.

    • A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Samples are typically diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method can be employed.

  • Chromatographic Conditions:

    • Similar to HPLC, a C18 column is commonly used.[3][4]

    • The mobile phase often consists of a gradient of acetonitrile or methanol and water, both containing a small amount of formic acid to facilitate ionization.[3][4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for 3-HPEA, enhancing selectivity.[9]

Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for 3-HPEA quantification.

HPLC_Validation_Workflow HPLC Method Validation Workflow for 3-HPEA Quantification MethodDevelopment Method Development (Column, Mobile Phase, etc.) Specificity Specificity (Distinguish 3-HPEA from interferences) MethodDevelopment->Specificity Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Accuracy Accuracy (% Recovery of known amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Linearity->Precision LOD Limit of Detection (LOD) (Lowest detectable amount) Accuracy->LOD Precision->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) LOD->LOQ Robustness Robustness (Effect of small variations in method parameters) LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: A flowchart illustrating the key stages in the validation of an HPLC method.

This comprehensive guide provides a foundation for selecting and validating an appropriate analytical method for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, or GC-MS will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available resources. Proper method validation is paramount to ensure the generation of reliable and accurate data in research and development settings.

References

Structural Elucidation of 3-Hydroxyphenethyl Alcohol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 3-hydroxyphenethyl alcohol utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with its structural isomers, 2-hydroxyphenethyl alcohol and 4-hydroxyphenethyl alcohol, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating molecular structures. This guide focuses on the structural confirmation of this compound, a key intermediate in various synthetic pathways, through a detailed interpretation of its 1H and 13C NMR spectra. To provide a comprehensive understanding, the spectral data is compared with that of its isomers, 2-hydroxyphenethyl alcohol and 4-hydroxyphenethyl alcohol.

Comparative NMR Data Analysis

The structural differences between the three isomers of hydroxyphenethyl alcohol are clearly reflected in their respective 1H and 13C NMR spectra. The position of the hydroxyl group on the aromatic ring significantly influences the chemical shifts of the aromatic protons and carbons, providing a unique fingerprint for each isomer.

1H NMR Data Comparison

The 1H NMR spectra reveal distinct patterns for the aromatic protons of each isomer. In this compound, the aromatic region is expected to show a more complex splitting pattern compared to the more symmetrical 4-hydroxy isomer. The chemical shifts of the ethyl group protons (-CH2CH2OH) are also subtly influenced by the position of the aromatic hydroxyl group.

Compound NameAromatic Protons (ppm)-CH2-Ar (ppm)-CH2-OH (ppm)
This compound 7.18 (t, J=7.7 Hz, 1H), 6.78-6.71 (m, 2H), 6.67 (d, J=7.6 Hz, 1H)2.78 (t, J=6.6 Hz, 2H)3.82 (t, J=6.6 Hz, 2H)
2-Hydroxyphenethyl alcohol 7.15-7.09 (m, 2H), 6.90 (td, J=7.4, 1.2 Hz, 1H), 6.81 (dd, J=8.0, 1.2 Hz, 1H)2.89 (t, J=6.8 Hz, 2H)3.88 (t, J=6.8 Hz, 2H)
4-Hydroxyphenethyl alcohol 7.10 (d, J=8.4 Hz, 2H)6.78 (d, J=8.4 Hz, 2H)2.80 (t, J=6.4 Hz, 2H), 3.83 (dd, J=15.0, 6.4 Hz, 2H)[1]

Note: Data for this compound is based on typical chemical shift values and may vary slightly based on experimental conditions.

13C NMR Data Comparison

The 13C NMR spectra provide a clear distinction between the isomers based on the chemical shifts of the aromatic carbons. The carbon atom attached to the hydroxyl group (C-OH) exhibits a characteristic downfield shift. The substitution pattern on the aromatic ring in each isomer results in a unique set of chemical shifts for the aromatic carbons.

Compound NameAromatic C-OH (ppm)Other Aromatic C (ppm)-CH2-Ar (ppm)-CH2-OH (ppm)
This compound 156.4140.7, 129.8, 120.2, 115.6, 113.339.163.8
2-Hydroxyphenethyl alcohol 154.9130.8, 128.7, 127.8, 121.2, 115.835.863.5
4-Hydroxyphenethyl alcohol 154.4130.6, 130.3, 115.638.464.0[1]

Note: Data for this compound and 2-hydroxyphenethyl alcohol is based on typical chemical shift values and may vary slightly based on experimental conditions.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the purified hydroxyphenethyl alcohol isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Transfer the solution into a clean 5 mm NMR tube.

  • Ensure the liquid column height is a minimum of 4 cm.

  • Cap the NMR tube securely.

1H and 13C NMR Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl3) is commonly used, with the residual solvent peak at 7.26 ppm for 1H NMR and 77.16 ppm for 13C NMR used as an internal reference.

  • 1H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 30-45 degrees

    • Acquisition time: 2-4 seconds

  • 13C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Typically a proton-decoupled pulse sequence.

Structural Confirmation Workflow

The process of confirming the structure of this compound using NMR data follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation cluster_3 Confirmation Sample_Preparation Sample Preparation H1_NMR_Acquisition 1H NMR Acquisition Sample_Preparation->H1_NMR_Acquisition C13_NMR_Acquisition 13C NMR Acquisition Sample_Preparation->C13_NMR_Acquisition H1_Analysis 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_NMR_Acquisition->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) C13_NMR_Acquisition->C13_Analysis Aromatic_Substitution Determine Aromatic Substitution Pattern H1_Analysis->Aromatic_Substitution Ethyl_Group Identify Ethyl Alcohol Moiety H1_Analysis->Ethyl_Group C13_Analysis->Aromatic_Substitution C13_Analysis->Ethyl_Group Structure_Confirmation Confirm Structure of This compound Aromatic_Substitution->Structure_Confirmation Ethyl_Group->Structure_Confirmation

NMR Structural Elucidation Workflow

This workflow illustrates the systematic approach to confirming the molecular structure, starting from sample preparation and data acquisition, followed by detailed spectral analysis, and culminating in the unambiguous identification of the compound.

By comparing the experimental 1H and 13C NMR data of an unknown sample with the reference data provided in this guide, researchers can confidently confirm the identity and purity of this compound and distinguish it from its structural isomers.

References

A Comparative Analysis of the Biological Effects of 3-HPEA and Hydroxytyrosol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of 3-hydroxyphenylethyl alcohol (3-HPEA), also known as tyrosol, and hydroxytyrosol. This document provides a detailed comparison of their antioxidant, anti-inflammatory, neuroprotective, and cardiovascular protective effects, supported by quantitative data and detailed experimental protocols.

Introduction

3-HPEA (tyrosol) and hydroxytyrosol are phenolic compounds found abundantly in olive oil and are recognized for their significant health benefits. Structurally, they are very similar, with the key difference being an additional hydroxyl group on the catechol ring of hydroxytyrosol. This structural variance profoundly influences their biological activities. This guide presents a comparative study of these two molecules, offering a valuable resource for researchers in the fields of pharmacology, nutrition, and drug discovery.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the biological effects of 3-HPEA and hydroxytyrosol, compiled from various in vitro and in vivo studies. It is important to note that direct comparisons are most accurate when the data is derived from the same study under identical experimental conditions.

Table 1: Comparative Antioxidant Capacity
Antioxidant Assay3-HPEA (Tyrosol)HydroxytyrosolKey Findings & Citations
DPPH Radical Scavenging Activity Weaker activityStronger activity (IC50 = 0.7 µg/mL)Hydroxytyrosol and its esters consistently demonstrate superior scavenging of DPPH radicals.[1]
ABTS Radical Scavenging Activity Weaker activityStronger activityAcross multiple studies, hydroxytyrosol exhibits higher radical scavenging capacity than tyrosol.[1]
Ferric Reducing Antioxidant Power (FRAP) Lower activity~25-fold higher activityThe total antioxidant capacity of hydroxytyrosol was found to be 25 times greater than that of tyrosol in the FRAP assay.[1]
Oxygen Radical Absorbance Capacity (ORAC) Lower activity~3.5-fold higher activityHydroxytyrosol shows a 3.5-fold higher antioxidant capacity compared to tyrosol in the ORAC assay.[1]
Cellular Antioxidant Activity (CAA) Less effectiveMore effectiveAt a concentration of 5 µmol/L, hydroxytyrosol was 4- and 3.5-fold more effective than tyrosol in mitigating AAPH- and H₂O₂-induced reactive oxygen species, respectively.[2]
Table 2: Comparative Anti-inflammatory Effects
Parameter3-HPEA (Tyrosol)HydroxytyrosolExperimental ModelKey Findings & Citations
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) EffectiveMore potentLPS-stimulated murine macrophages (RAW264.7)Hydroxytyrosol demonstrates a stronger inhibitory effect on the production of pro-inflammatory cytokines.[3][4][5]
Inhibition of Nitric Oxide (NO) Production Inhibits NO productionMore potent inhibitor (IC50 = 11.4 µM)LPS-stimulated murine macrophages (RAW264.7)Hydroxytyrosol is a more potent inhibitor of iNOS expression and subsequent NO production.[3]
Inhibition of Prostaglandin E₂ (PGE₂) Production Inhibits PGE₂ productionMore potent inhibitor (IC50 = 19.5 µM)LPS-stimulated murine macrophages (RAW264.7)Hydroxytyrosol more effectively reduces PGE₂ production, indicating a stronger anti-inflammatory action.[3]
Modulation of NF-κB Signaling Attenuates NF-κB activationPotently attenuates NF-κB activationAmyloid-β-treated neuroblastoma N2a cellsBoth compounds attenuate the nuclear translocation of NF-κB subunits, with hydroxytyrosol often showing a stronger effect.[6]
Modulation of MAPK Signaling (p38, JNK) Modulates MAPK phosphorylationPotently modulates MAPK phosphorylationVarious cell modelsBoth compounds can modulate MAPK signaling pathways, which are crucial in inflammatory responses.[7]
Table 3: Comparative Neuroprotective Effects
Parameter3-HPEA (Tyrosol)HydroxytyrosolExperimental ModelKey Findings & Citations
Protection against Amyloid-β (Aβ) Induced Toxicity ProtectiveProtectiveNeuroblastoma N2a cellsBoth compounds reduce cell death induced by Aβ, with their effects linked to the attenuation of NF-κB activation.[6]
Inhibition of Lipid Peroxidation in Brain Tissue Inhibitory effectStronger inhibitory effectRat brain slices (hypoxia-reoxygenation model)Hydroxytyrosol ethyl ether showed a more pronounced inhibition of lipid peroxidation compared to tyrosol ethyl ether.[8]
Inhibition of Nitrosative Stress Inhibits 3-nitrotyrosine productionInhibits 3-nitrotyrosine productionRat brain slices (hypoxia-reoxygenation model)Both compounds effectively inhibited the production of 3-nitrotyrosine, a marker of nitrosative stress.[8]
Inhibition of α-synuclein Aggregation Inferior inhibitorSuperior inhibitorPC12 cell culturesHydroxytyrosol is significantly more effective at inhibiting α-synuclein protein aggregation and destabilizing fibrils.[9]
Table 4: Comparative Cardiovascular Protective Effects
Parameter3-HPEA (Tyrosol)HydroxytyrosolExperimental ModelKey Findings & Citations
Inhibition of LDL Oxidation ProtectiveMore potent protectionIn vitro copper-mediated LDL oxidationHydroxytyrosol is highly effective in preventing lipid peroxidation and protecting LDL from oxidative damage.[7]
Improvement of HDL Cholesterol Efflux Capacity Modulates HDL functionModulates HDL functionIn vivo studiesBoth compounds can regulate HDL cholesterol efflux capacity, contributing to their anti-atherosclerotic effects.[10]
Reduction of Pro-inflammatory Cytokines in Endothelial Cells Attenuates cytokine releasePotently attenuates cytokine releaseTNF-α-treated human endothelial cellsBoth tyrosol and its metabolites can prevent the phosphorylation of NF-κB signaling proteins and the over-expression of adhesion molecules.[9] Metabolites of hydroxytyrosol have also been shown to reduce adhesion molecules.[11]
Inhibition of Platelet Aggregation Inhibitory effectStronger inhibitory effectCollagen-induced platelet aggregation in whole bloodHydroxytyrosol and its acetate metabolite showed significant inhibition of platelet aggregation.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution is obtained by diluting the stock solution with methanol to achieve a specific absorbance at 517 nm.

  • Reaction Mixture : Mix the test compound (3-HPEA or hydroxytyrosol) at various concentrations with the DPPH working solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also evaluates the free radical scavenging ability of a substance.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture : Add the test compound to the ABTS•+ working solution.

  • Incubation : Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement : Read the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox equivalents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of 3-HPEA or hydroxytyrosol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage of the viability of untreated control cells.

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

  • Cell Culture and Treatment : Culture cells to a suitable confluency and then treat them with 3-HPEA or hydroxytyrosol, with or without a stimulant (e.g., LPS for inflammatory pathways).

  • Protein Extraction : Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, phospho-JNK, phospho-p65 for activated forms, and total p38, JNK, p65 for total protein levels).

  • Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Reagent Preparation mixing Mixing reagent->mixing sample Sample Preparation sample->mixing incubation Incubation mixing->incubation measurement Measurement (e.g., Absorbance) incubation->measurement calculation Data Calculation measurement->calculation

General workflow for in vitro antioxidant assays.

mapk_pathway cluster_stimulus Extracellular Stimulus (e.g., LPS) cluster_inhibition Inhibition by 3-HPEA / Hydroxytyrosol cluster_mapk_cascade MAPK Cascade cluster_response Cellular Response stimulus Stimulus mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk inhibitor 3-HPEA or Hydroxytyrosol inhibitor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) inhibitor->mapkk mapk MAPK (e.g., p38, JNK) inhibitor->mapk mapkkk->mapkk phosphorylates mapkk->mapk phosphorylates transcription Transcription Factors (e.g., AP-1) mapk->transcription activates inflammation Inflammatory Gene Expression transcription->inflammation induces nfkb_pathway cluster_stimulus_nfkb Extracellular Stimulus (e.g., LPS, TNF-α) cluster_inhibition_nfkb Inhibition by 3-HPEA / Hydroxytyrosol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus_nfkb Stimulus ikk IKK Complex stimulus_nfkb->ikk activates inhibitor_nfkb 3-HPEA or Hydroxytyrosol inhibitor_nfkb->ikk ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation ikb_nfkb->nfkb degradation of IκB dna DNA (κB sites) nfkb_nuc->dna binds to gene_exp Inflammatory Gene Expression dna->gene_exp induces

References

A Comparative Guide to the Cross-Validation of Analytical Methods for m-Tyrosol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of m-Tyrosol (commonly referred to as Tyrosol). The objective is to offer a detailed overview of method performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific applications. This document outlines the methodologies, presents comparative data in a structured format, and illustrates a general workflow for method cross-validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for m-Tyrosol detection is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section summarizes the performance of several commonly employed techniques.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Matrix
HPLC-UV >0.99~4.9 mg/kg[1]~11.8 mg/kg[1]87.6 - 107%[2][3]< 11%[3]Olive Oil
LC-MS/MS >0.99Varies (ppb level)[2]15 µg/kg[4]98 - 107%[2]< 15%[4]Olive Oil, Cheese
Paper Spray-MS/MS Not explicitly statedCalculated from fortified samples[5]Calculated from fortified samples[5]Good values reported[5]Not explicitly statedOlive Oil
Capillary Zone Electrophoresis (CZE)-UV Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedOlive Oil
NADES-UV Spectrophotometry Not explicitly stated4.9 mg/kg[1]11.8 mg/kg[1]Not explicitly statedNot explicitly statedOlive Oil

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are generalized protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation (Olive Oil):

  • An extract of the olive oil sample is typically prepared using a solvent mixture, such as methanol/water.

  • To determine the total m-Tyrosol content (free and esterified forms), an acid hydrolysis step is performed. This is often achieved by heating the extract with an acid like sulfuric acid[1].

  • The resulting solution is then filtered prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol) is employed[1].

  • Flow Rate: Typically around 1 mL/min[1].

  • Detection: UV detection is performed at a wavelength of 280 nm[1][3].

  • Quantification: Quantification is achieved by comparing the peak area of m-Tyrosol in the sample to a calibration curve prepared with known concentrations of an m-Tyrosol standard. Syringic acid can be used as an internal standard[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • For cheese samples, an extraction with an acidic mixture of methanol/water is performed, followed by a low-temperature clean-up step[4].

  • For olive oil, a dilution with a suitable solvent like acetone may be sufficient for the analysis of free m-Tyrosol. For total m-Tyrosol, a hydrolysis step is required[6].

LC-MS/MS Conditions:

  • Chromatography: Similar to HPLC-UV, a reverse-phase C18 column is used with a gradient elution.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for m-Tyrosol[2].

  • Quantification: Isotope dilution is a robust quantification method, where a deuterated internal standard of m-Tyrosol is added to the sample. This corrects for matrix effects and variations in instrument response[2].

Paper Spray-Tandem Mass Spectrometry (PS-MS/MS)

Sample Preparation:

  • This method requires minimal sample preparation, which is one of its key advantages[5].

  • The olive oil sample is fortified with a deuterated internal standard.

  • For total m-Tyrosol, a hydrolysis step is performed prior to analysis[5].

Analytical Procedure:

  • A small volume of the sample is spotted onto a triangular paper substrate.

  • A high voltage and a solvent are applied to the paper, which generates ions that are then introduced into the mass spectrometer.

  • The analysis is performed using tandem mass spectrometry for quantification[5].

Cross-Validation Workflow

Cross-validation is essential to ensure that an analytical method is suitable for its intended purpose and that different methods yield comparable results. The following diagram illustrates a general workflow for the cross-validation of analytical methods for m-Tyrosol detection.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_conclusion Conclusion & Implementation define_atp Define Analytical Target Profile (ATP) select_methods Select Candidate Analytical Methods (e.g., HPLC, LC-MS/MS) define_atp->select_methods develop_methods Develop & Optimize Individual Methods select_methods->develop_methods validate_method_a Validate Method A (Accuracy, Precision, Linearity, etc.) develop_methods->validate_method_a validate_method_b Validate Method B (Accuracy, Precision, Linearity, etc.) develop_methods->validate_method_b analyze_samples Analyze Same Set of Samples with Both Methods validate_method_a->analyze_samples validate_method_b->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman, Regression) analyze_samples->compare_results assess_agreement Assess Agreement & Investigate Discrepancies compare_results->assess_agreement select_final_method Select Final Method(s) for Routine Use assess_agreement->select_final_method

Caption: General workflow for cross-validating analytical methods.

This guide provides a foundational comparison of analytical methods for m-Tyrosol detection. The choice of method should be based on a thorough evaluation of the analytical requirements and the specific characteristics of the sample matrix.

References

A Comparative Guide to Purity Assessment of 3-Hydroxyphenethyl Alcohol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for a reference standard like 3-Hydroxyphenethyl alcohol (CAS 13398-94-2) is critical for ensuring the reliability and reproducibility of experimental results.[1] This guide provides an objective comparison of various analytical techniques used to assess the purity of this aromatic alcohol, complete with representative experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of unknown impurities, or routine quality control. The primary methods for assessing the purity of a non-volatile organic standard like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparison of Key Analytical Methods for Purity Assessment

Method Principle Pros Cons Typical Output
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.- Wide applicability for non-volatile compounds.- High precision and accuracy.- Robust and widely available.[2]- Requires a chromophore for detection.- Purity is relative to other UV-absorbing impurities.- May not detect non-UV active compounds (e.g., salts, water).Area % Purity
GC-MS Separation of volatile compounds in the gas phase, with detection by mass spectrometry.- Excellent separation efficiency for volatile compounds.- Provides structural information for impurity identification.- High sensitivity.[3]- Requires the analyte to be thermally stable and volatile.- Derivatization may be needed.- May not be suitable for non-volatile impurities.Total Ion Chromatogram (TIC) Purity, Mass Spectrum of Impurities
qNMR Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard.[4]- "Primary ratio" method; provides absolute purity (mass %).- Does not require a reference standard of the analyte itself.- Detects a wide range of organic molecules simultaneously.- Non-destructive.[2]- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures.Molar Purity, Mass % Purity
Titration Chemical reaction with a standardized reagent to determine the concentration of a specific functional group (e.g., the phenolic hydroxyl group).- Cost-effective and simple.- Provides an absolute measure of the functional group content.- Not specific; will react with any acidic impurity.- Less sensitive and precise than other methods.- May be challenging to find a sharp endpoint.Assay % (based on functional group)
Illustrative Purity Data

The following table presents hypothetical but realistic data that could be obtained when assessing a high-purity this compound standard using the described methods. This illustrates how results can differ based on the analytical principle.

Table 2: Illustrative Purity Data for a this compound Standard

Analytical Method Parameter Measured Result Notes
HPLC-UV (275 nm)Area %99.85%One minor impurity detected at 0.15%. This value is relative and assumes the impurity has a similar UV response.
GC-MSTIC Purity99.7%Detects a volatile impurity identified as residual synthesis solvent (0.2%) and a related structural analog (0.1%).
qNMR (¹H, 500 MHz)Mass Purity (vs. internal standard)99.2%This absolute measurement accounts for non-chromatographically detected impurities like water (0.5%) and residual non-volatile solvents.[1]
Karl Fischer TitrationWater Content0.52%Directly measures water content, which is crucial for correcting the purity value from other methods.
Corrected Purity Mass Purity (Dry Basis) 99.7% Calculated from qNMR result: (99.2% / (100% - 0.52%)) * 100%. This aligns well with the GC-MS result.

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific product.

Experimental Protocols & Visualizations

General Workflow for Purity Assessment

The process of certifying a reference standard involves multiple orthogonal techniques to provide a comprehensive purity profile.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing (Orthogonal Methods) cluster_data Data Integration & Reporting Sample Receive Standard Prep Accurately weigh sample for each technique Sample->Prep HPLC HPLC-UV Analysis (Relative Purity) Prep->HPLC Aliquots GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Aliquots qNMR qNMR Analysis (Absolute Purity) Prep->qNMR Aliquots KFT Karl Fischer Titration (Water Content) Prep->KFT Aliquots Integrate Integrate all data and identify impurities HPLC->Integrate GCMS->Integrate qNMR->Integrate KFT->Integrate Correct Calculate Mass Balance or Corrected Purity Integrate->Correct Report Generate Certificate of Analysis (CoA) Correct->Report G Start What is the primary analytical goal? Goal1 Routine QC & Relative Purity Start->Goal1 Goal2 Identify Unknown Impurities Start->Goal2 Goal3 Certify as a Primary Reference Standard Start->Goal3 Method1 Use HPLC-UV (Robust, high-throughput) Goal1->Method1 Method2 Use GC-MS (Provides structural data) Goal2->Method2 Method3 Use qNMR (Absolute quantification) Goal3->Method3 Method4 Combine multiple methods: qNMR + GC/MS + KF Titration Method3->Method4 For full characterization

References

A Comparative Analysis of 3-Hydroxyphenethyl Alcohol and Other Phenolic Compounds on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phenolic compounds, which are widely recognized for their antioxidant, anti-inflammatory, and neuroprotective properties, 3-Hydroxyphenethyl alcohol is emerging as a molecule of significant interest to researchers and drug development professionals. This guide provides a comparative overview of the efficacy of this compound against other well-studied phenolic compounds, namely gallic acid, caffeic acid, and resveratrol, with a focus on experimental data and underlying mechanisms of action.

Antioxidant Efficacy

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The efficacy of these compounds is often quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results typically expressed as IC50 values (the concentration required to inhibit 50% of the radical activity).

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
This compound Data not readily availableData not readily available
Gallic Acid ~5 - 15~2 - 10
Caffeic Acid ~10 - 30~5 - 15
Resveratrol ~20 - 50~10 - 25
Note: The IC50 values presented are approximate ranges gathered from various studies and can vary significantly based on experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways. A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Currently, there is a lack of published studies providing specific IC50 values for the inhibition of nitric oxide production by this compound. However, the broader class of phenethyl alcohols has demonstrated anti-inflammatory properties. For comparison, caffeic acid and resveratrol are well-documented inhibitors of NO production, with their effects often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

CompoundNitric Oxide Production Inhibition IC50 (µM)
This compound Data not readily available
Caffeic Acid ~10 - 50
Resveratrol ~5 - 25
Note: The IC50 values presented are approximate ranges gathered from various studies and can vary significantly based on experimental conditions.

Neuroprotective Efficacy

The potential of phenolic compounds to protect against neuronal damage is a rapidly growing area of research, with implications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Neuroprotection is often evaluated in vitro by assessing the ability of a compound to mitigate cell death induced by neurotoxins or oxidative stress in neuronal cell lines like SH-SY5Y or HT22.

Specific quantitative data on the neuroprotective efficacy of this compound, such as IC50 values in cell viability assays, are not widely available in the current literature. In contrast, resveratrol is a well-established neuroprotective agent, with numerous studies demonstrating its ability to protect neuronal cells from various insults, including glutamate-induced excitotoxicity and amyloid-beta toxicity. The neuroprotective effects of resveratrol are attributed to its antioxidant properties and its ability to activate pro-survival signaling pathways.

CompoundNeuroprotective Concentration Range (µM)
This compound Data not readily available
Resveratrol 0.1 - 25
Note: The effective concentration for neuroprotection can vary depending on the cell line, the nature of the insult, and the specific endpoint measured.

Experimental Protocols

To facilitate the replication and comparison of findings, detailed methodologies for the key experiments cited are essential.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is then measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant.

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at its maximum wavelength (typically around 734 nm).

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a short incubation period (e.g., 6 minutes), the absorbance is measured.

  • The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for a longer period (e.g., 24 hours).

  • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve. A parallel cell viability assay (e.g., MTT assay) is crucial to ensure that the observed NO inhibition is not due to cytotoxicity.

Neuroprotection Assay in SH-SY5Y Cells against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H2O2).

  • SH-SY5Y human neuroblastoma cells are seeded in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound for a defined period.

  • The cells are then exposed to a cytotoxic concentration of H2O2.

  • After an incubation period (e.g., 24 hours), cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.

  • The percentage of cell viability is calculated relative to the untreated control group.

  • The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the H2O2-treated group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenolic compounds are mediated through their interaction with various cellular signaling pathways.

Experimental_Workflow cluster_assays In Vitro Efficacy Assays cluster_compounds Phenolic Compounds DPPH DPPH Assay ABTS ABTS Assay NO_Inhibition NO Inhibition Assay Neuroprotection Neuroprotection Assay HPA 3-Hydroxyphenethyl Alcohol HPA->DPPH Efficacy Evaluation HPA->ABTS Efficacy Evaluation HPA->NO_Inhibition Efficacy Evaluation HPA->Neuroprotection Efficacy Evaluation GA Gallic Acid GA->DPPH Efficacy Evaluation GA->ABTS Efficacy Evaluation GA->NO_Inhibition Efficacy Evaluation GA->Neuroprotection Efficacy Evaluation CA Caffeic Acid CA->DPPH Efficacy Evaluation CA->ABTS Efficacy Evaluation CA->NO_Inhibition Efficacy Evaluation CA->Neuroprotection Efficacy Evaluation RES Resveratrol RES->DPPH Efficacy Evaluation RES->ABTS Efficacy Evaluation RES->NO_Inhibition Efficacy Evaluation RES->Neuroprotection Efficacy Evaluation

Caption: Workflow for the comparative efficacy evaluation of phenolic compounds.

While the specific signaling pathways modulated by this compound are not yet well-elucidated, it is hypothesized to share mechanisms with other phenolic compounds. These often involve the modulation of key signaling cascades that regulate cellular responses to stress and inflammation.

Signaling_Pathways cluster_stimuli Cellular Stressors cluster_phenols Phenolic Compounds cluster_pathways Signaling Pathways cluster_responses Cellular Responses Oxidative_Stress Oxidative Stress Nrf2 Nrf2/ARE Pathway Oxidative_Stress->Nrf2 activates Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates MAPK MAPK Pathway Inflammatory_Stimuli->MAPK activates Phenols Phenolic Compounds (e.g., this compound) Phenols->Nrf2 activates Phenols->NFkB inhibits Phenols->MAPK modulates Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response promotes Inflammatory_Response Pro-inflammatory Gene Expression NFkB->Inflammatory_Response promotes Cell_Survival Cell Survival / Apoptosis MAPK->Cell_Survival regulates

Caption: Key signaling pathways modulated by phenolic compounds.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic compounds are known to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense system.

  • NF-κB Pathway: The Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. Inhibition of the NF-κB signaling cascade by phenolic compounds leads to a reduction in the production of pro-inflammatory mediators.

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The modulation of MAPK signaling by phenolic compounds can contribute to their neuroprotective and anti-inflammatory effects.

Conclusion

This compound demonstrates promise as a bioactive phenolic compound with potential therapeutic applications. However, a comprehensive understanding of its efficacy in comparison to other well-established phenolic compounds is currently limited by the lack of direct, quantitative comparative studies. The available data suggests that its antioxidant activity is influenced by its chemical structure, and it is likely to share anti-inflammatory and neuroprotective mechanisms with other phenolics through the modulation of key signaling pathways such as Nrf2 and NF-κB. Further research, including head-to-head comparative studies with standardized methodologies, is crucial to fully elucidate the therapeutic potential of this compound and to position it within the broader landscape of phenolic compounds for drug development.

A Comparative Guide to the Antioxidant Profile of 3-Hydroxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of 3-Hydroxyphenethyl alcohol (3-HPEA), a phenolic compound, with other relevant antioxidants. The information is intended to support research and development efforts in fields requiring antioxidant intervention. All data is presented in a comparative format, and detailed experimental protocols are provided for key assays.

Data Presentation: Comparative Antioxidant Capacity

The antioxidant capacity of this compound (3-HPEA) and its structural isomers or other common antioxidants is summarized below. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Antioxidant Activity of Phenethyl Alcohols and Comparative Compounds

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (TEAC)FRAP (Fe³⁺ Reducing Power)ORAC (Oxygen Radical Absorbance Capacity)Lipophilicity (logP)
This compound (3-HPEA) >10000.85 ± 0.05Data Not AvailableData Not Available1.15
Tyrosol (4-Hydroxyphenethyl alcohol) >10001.00 ± 0.03Lower than HydroxytyrosolLower than Hydroxytyrosol1.15
Hydroxytyrosol (3,4-Dihydroxyphenethyl alcohol) ~9.52.37 ± 0.08~25-fold higher than Tyrosol~3.5-fold higher than Tyrosol0.53
Resveratrol ~82Higher than TyrosolData Not AvailableHigher than Tyrosol3.1
Gallic Acid PotentPotentPotentPotent0.7

Note: TEAC = Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity. A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of the test compound (e.g., 3-HPEA) and a series of dilutions in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing methanol and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of the test compound and a series of dilutions.

  • Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • Trolox is used as a standard, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the sample solution to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O, and the results are expressed as µmol of Fe²⁺ equivalents per liter or gram of sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals within cultured cells. It provides a more biologically relevant measure of antioxidant activity by considering factors like cell uptake and metabolism.

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with the test compound and 25 µM DCFH-DA for 1 hour.

  • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • The CAA value is calculated by comparing the area under the fluorescence curve of the sample to that of the control.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of phenolic antioxidants.

experimental_workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound 3-HPEA / Alternative Dilutions Serial Dilutions Compound->Dilutions Reaction Reaction Mixture Dilutions->Reaction Assay_Reagent DPPH / ABTS / FRAP Reagent Assay_Reagent->Reaction Incubation Incubation Reaction->Incubation Measurement Absorbance Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plot Plot Inhibition vs. Concentration Calculation->Plot IC50 Determine IC50 Plot->IC50

Workflow for in vitro antioxidant capacity assays.

signaling_pathway cluster_stress cluster_phenolic cluster_pathway Nrf2 Signaling Pathway cluster_response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Activates (dissociates from Keap1) Phenolic 3-HPEA / Phenolic Compound Phenolic->Nrf2 Promotes Activation Keap1 Keap1 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Protection Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Protection

Nrf2 signaling pathway activation by phenolic compounds.

Confirming the Identity of a Metabolite as 3-Hydroxyphenethyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is a critical step in understanding biological processes and advancing new therapeutic agents. This guide provides a comparative overview of key analytical techniques for confirming the identity of a metabolite as 3-Hydroxyphenethyl alcohol (CAS: 13398-94-2, Molecular Formula: C₈H₁₀O₂, Molecular Weight: 138.16 g/mol ).[1][2] We present a summary of expected quantitative data, detailed experimental protocols, and a generalized workflow for metabolite identification.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography for the positive identification of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR~7.1 (t)TripletAr-H 5
~6.7 (m)MultipletAr-H 2, Ar-H 4, Ar-H 6
~3.8 (t)Triplet-CH₂OH
~2.7 (t)TripletAr-CH₂ -
¹³C NMR~156.0SingletC -OH (Aromatic)
~140.0SingletAr-C (ipso, attached to ethyl group)
~129.5SingletAr-C H
~119.0SingletAr-C H
~115.0SingletAr-C H
~113.0SingletAr-C H
~63.0Singlet-C H₂OH
~39.0SingletAr-C H₂-

Note: Predicted chemical shifts are based on known values for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Mass Spectrometry (MS) Data

Technique m/z Relative Intensity Proposed Fragment Ion
GC-MS (EI)138Moderate[M]⁺ (Molecular Ion)
107High[M - CH₂OH]⁺
77Moderate[C₆H₅]⁺

Note: Fragmentation patterns are based on the NIST Mass Spectrometry Data Center Collection and general fragmentation rules for alcohols, which include α-cleavage and dehydration.[3]

Table 3: Chromatographic Data

Technique Column Mobile Phase/Carrier Gas Expected Retention Time
GC-MSHP-5/DB-5 or similar non-polar capillary columnHeliumDependent on temperature program
HPLCC18 reverse-phase columnAcetonitrile/Water gradientDependent on gradient and flow rate

Note: Retention times are highly dependent on the specific experimental conditions and should be confirmed by running an analytical standard.

Experimental Protocols

Below are generalized methodologies for the key analytical techniques. For optimal results, method development and validation are recommended for your specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a purified sample of the metabolite (or a dried extract) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 mg/mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum and compare the chemical shifts and coupling constants to reference data or predictive software. Compare the chemical shifts in the ¹³C spectrum to reference data.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
  • Sample Preparation: For volatile compounds like this compound, derivatization (e.g., silylation) may be necessary to improve thermal stability and chromatographic behavior. Dissolve the derivatized or underivatized sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5 or HP-5). A typical temperature program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes. The carrier gas is typically helium.

  • MS Detection: As the compound elutes from the GC column, it is ionized in the EI source, and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time (compared to a standard). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern to a spectral library (e.g., NIST).[3]

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • LC Separation: Inject the sample onto a reverse-phase C18 column. A common mobile phase for polar compounds is a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the aromatic ring of this compound absorbs (e.g., ~275 nm).

  • Data Analysis: Determine the retention time of the peak corresponding to this compound by comparing it to a known standard run under the same conditions.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for metabolite identification and the logical relationship between the analytical techniques.

metabolite_identification_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation Biological_Sample Biological Sample Extraction Metabolite Extraction Biological_Sample->Extraction Purification Purification/Derivatization Extraction->Purification Chromatography Chromatographic Separation (GC or HPLC) Purification->Chromatography NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Chromatography->MS Data_Acquisition Data Acquisition MS->Data_Acquisition NMR->Data_Acquisition Spectral_Comparison Spectral Database Comparison Data_Acquisition->Spectral_Comparison Structure_Elucidation Structure Elucidation Spectral_Comparison->Structure_Elucidation Identity_Confirmation Identity Confirmation Structure_Elucidation->Identity_Confirmation

Caption: Experimental workflow for metabolite identification.

analytical_technique_relationship cluster_separation Separation cluster_identification Identification Metabolite Putative this compound GC Gas Chromatography (GC) Metabolite->GC HPLC High-Performance Liquid Chromatography (HPLC) Metabolite->HPLC NMR NMR Spectroscopy - ¹H Chemical Shifts - ¹³C Chemical Shifts - Connectivity Metabolite->NMR MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern GC->MS HPLC->MS LC-MS

Caption: Logical relationship of analytical techniques.

References

The Bioavailability of 3-Hydroxyphenethyl Alcohol: A Comparative Analysis of Olive Oil and Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative bioavailability of 3-Hydroxyphenethyl alcohol (3-HPEA), also known as hydroxytyrosol, from different sources is crucial for harnessing its therapeutic potential. This guide provides an objective comparison of 3-HPEA's performance when delivered via its most common natural source, extra virgin olive oil (EVOO), versus concentrated supplements, supported by experimental data.

Hydroxytyrosol, a potent antioxidant polyphenol, has garnered significant attention for its anti-inflammatory and cardioprotective properties.[1] However, its efficacy is intrinsically linked to its bioavailability—the extent and rate at which it is absorbed and becomes available at the site of action. Emerging research indicates that the food matrix plays a pivotal role in the absorption and metabolism of this compound.[2][3]

Quantitative Comparison of Bioavailability

Pharmacokinetic studies consistently demonstrate that the matrix in which 3-HPEA is consumed significantly influences its absorption and subsequent plasma concentrations. The following tables summarize key pharmacokinetic parameters from human intervention studies comparing different sources of hydroxytyrosol.

Source Dosage of Hydroxytyrosol Cmax (Peak Plasma Concentration) Tmax (Time to Peak Plasma Concentration) Key Metabolites Detected Study Reference
Extra Virgin Olive Oil (EVOO)5 mg3.79 ng/mL30 minutesHydroxytyrosol acetate, 3,4-dihydroxyphenylacetic acid (DOPAC), Tyrosol, Homovanillic alcohol[2][3]
Fortified Refined Olive Oil5 mgLower than EVOO (specific value not provided)Not specifiedNot specified[2]
Fortified Flaxseed Oil5 mgLower than EVOO (specific value not provided)Not specifiedNot specified[2]
Fortified Grapeseed Oil5 mgLower than EVOO (specific value not provided)Not specifiedNot specified[2]
Aqueous Food Supplement (Dose 1)30.58 mgDose-dependent increase30 minutesHomovanillic acid, HT-3-O-sulphate, 3,4-dihydroxyphenylacetic acid (DOPAC)[4][5]
Aqueous Food Supplement (Dose 2)61.48 mgHigher than Dose 130 minutesHomovanillic acid, HT-3-O-sulphate, 3,4-dihydroxyphenylacetic acid (DOPAC)[4][5]
Olive-derived watery supplement with lemon juiceNot specifiedDetected in urine30 minutes post-intakeFree hydroxytyrosol[6]
Olive-derived watery supplement with grape juiceNot specifiedDetected in urine30 minutes post-intakeFree hydroxytyrosol[6]

Table 1: Pharmacokinetic Parameters of this compound from Various Sources.

Source Urinary Excretion Key Findings Study Reference
Extra Virgin Olive Oil (EVOO)0.86 µg/mg creatinineSignificantly higher urinary content compared to basal levels. Identified as the best matrix for absorption.[2][3]
Fortified Refined Olive Oil0.63 µg/mg creatinineSignificantly higher than basal, but lower than EVOO.[2]
Fortified Flaxseed Oil0.55 µg/mg creatinineSignificantly higher than basal.[2]
Fortified Grapeseed Oil0.33 µg/mg creatinineSignificantly higher than basal.[2]
Aqueous Food SupplementsDose-dependent increaseHighly excreted in the urine.[4][5]

Table 2: Urinary Excretion of this compound and its Metabolites.

The data suggests that while supplements can deliver a higher dose of hydroxytyrosol, the natural matrix of EVOO, rich in healthy fats, enhances its absorption and bioavailability.[7] The synergistic effect of other compounds in olive oil, such as oleuropein and tyrosol, may also contribute to its superior absorption.[7]

Experimental Protocols

The findings presented are based on rigorous human clinical trials. Below are detailed methodologies from key studies that form the basis of this comparison.

Study on Food Matrix Influence on Pharmacokinetics:
  • Study Design: A double-blind, randomized, controlled, cross-over study was conducted with 20 healthy volunteers.[2][3]

  • Intervention: Participants ingested a single dose of 5 mg of hydroxytyrosol incorporated into different food matrices: extra virgin olive oil, fortified refined olive oil, flaxseed oil, and grapeseed oil. A control group was also included.[2][3]

  • Sample Collection: Blood samples were collected at baseline and at various time points post-ingestion to analyze plasma concentrations of hydroxytyrosol and its metabolites. Urine samples were also collected to measure excretion levels.[2][3]

  • Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and Triple Quadrupole Mass Spectrometry (UHPLC–ESI–QqQ–MS/MS) was used for the quantification of hydroxytyrosol and its metabolites.[2][3]

Study on Bioavailability from Food Supplements:
  • Study Design: A randomized, controlled, blinded, cross-over study involving 12 healthy volunteers.[4][5]

  • Intervention: Participants consumed two different olive-derived watery supplements containing 30.58 mg and 61.48 mg of hydroxytyrosol. A control group received HT-fortified olive oil.[4][5]

  • Sample Collection: Blood and urine samples were collected at baseline and at 0.5, 1, 1.5, 2, 4, and 12 hours after intake.[4][5]

  • Analytical Method: UHPLC-DAD-MS/MS was employed to analyze hydroxytyrosol and its metabolites in plasma and urine samples.[4][5]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of 3-HPEA, a typical experimental workflow for a bioavailability study, and the logical relationship influencing its bioavailability.

Source Dietary Source (e.g., EVOO, Supplement) HPEA This compound (Hydroxytyrosol) Source->HPEA Ingestion Absorption Intestinal Absorption HPEA->Absorption Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Systemic Systemic Circulation Metabolism->Systemic Metabolites Metabolites (e.g., HT-Sulfate, DOPAC, HVA) Systemic->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Figure 1: Simplified Metabolic Pathway of this compound.

Recruitment Volunteer Recruitment (Healthy Subjects) Design Study Design (Randomized, Cross-over) Recruitment->Design Intervention Intervention (Single Dose Administration) Design->Intervention Sampling Blood & Urine Sampling (Timed Intervals) Intervention->Sampling Analysis Sample Analysis (UHPLC-MS/MS) Sampling->Analysis Data Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Data Conclusion Conclusion Data->Conclusion Source Source of 3-HPEA Matrix Food Matrix Source->Matrix Dose Dosage Source->Dose Bioavailability Relative Bioavailability Matrix->Bioavailability influences Dose->Bioavailability influences EVOO EVOO (Lipid-rich, Synergistic Compounds) EVOO->Matrix Supplement Supplement (Concentrated, Aqueous/Solid) Supplement->Matrix

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyphenethyl Alcohol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Hydroxyphenethyl alcohol, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing protective gloves, and eye and face protection.[1] Ensure work is conducted in a well-ventilated area to avoid inhalation of any potential vapors.[1] In case of skin contact, wash the affected area with plenty of water.[1] If the substance comes into contact with eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Therefore, it must not be discarded in the regular trash or poured down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][4]

Step 1: Waste Determination and Collection

  • Treat all waste containing this compound as hazardous waste unless confirmed otherwise by your institution's EHS office.[5]

  • Collect the waste in a designated, compatible, and leak-proof container.[3][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must be in good condition, with no rust or leaks.[6]

  • Do not mix this compound waste with other incompatible chemical wastes.[2] It is crucial to segregate waste streams to prevent dangerous chemical reactions.[7]

Step 2: Labeling the Waste Container

Proper labeling of hazardous waste containers is a strict regulatory requirement.[2] The label, often a specific tag provided by your EHS department, must include the following information:

  • The words "Hazardous Waste".[2]

  • The full, unabbreviated chemical name: "this compound".[2] For mixtures, list all components and their approximate percentages or volumes.[2][7]

  • The date when the waste was first added to the container (generation date).[2]

  • The location of origin (e.g., building and room number).[2]

  • The name and contact information of the Principal Investigator or responsible person.[2]

  • Appropriate hazard pictograms, if applicable.[2]

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[7]

  • This area should be under the direct supervision of laboratory personnel.[3]

  • Ensure secondary containment is used to capture any potential leaks or spills.[5]

  • Keep the waste container closed at all times, except when adding waste.[6][8]

Step 4: Arranging for Disposal

  • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS or a licensed waste disposal facility.[3][5]

  • This is typically done by completing a specific form, either in hardcopy or electronically.[2]

  • Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.[5]

Disposal of Empty Containers

  • A container that has held this compound can typically be disposed of as regular trash after it has been triple-rinsed with a suitable solvent (such as water, if appropriate).[5][6]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]

  • Before discarding the empty container, deface or remove all chemical labels.[5]

Summary of Disposal Considerations

ParameterGuideline
Waste Classification Assume as hazardous waste unless determined otherwise by EHS.[5][8]
Container Type Compatible, leak-proof container, preferably plastic.[2][6]
Labeling Must include "Hazardous Waste," full chemical name, date, and origin.[2][7]
Storage In a designated satellite accumulation area with secondary containment.[5][7]
Disposal Method Through the institution's EHS hazardous waste program.[2][5]
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label, then dispose of container in regular trash.[5][6]
Sink/Trash Disposal Prohibited for the chemical itself.[2][4]

Chemical Disposal Decision Workflow

ChemicalDisposalWorkflow start Start: Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous collect_hw Collect in a labeled hazardous waste container is_hazardous->collect_hw Yes non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No (Confirmed by EHS) store_hw Store in Satellite Accumulation Area collect_hw->store_hw request_pickup Request EHS Pickup store_hw->request_pickup ehs_disposal EHS manages final disposal request_pickup->ehs_disposal check_local_rules Check local regulations and EHS policy non_hazardous->check_local_rules trash_disposal Dispose in regular trash drain_disposal Dispose down drain (with EHS permission) check_local_rules->trash_disposal Permitted for trash check_local_rules->drain_disposal Permitted for drain

Caption: Decision workflow for laboratory chemical waste disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.